molecular formula C13H11Cl2NO2S B1597003 Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate CAS No. 227958-96-5

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Cat. No.: B1597003
CAS No.: 227958-96-5
M. Wt: 316.2 g/mol
InChI Key: NRGNGBKXHHRCBD-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H11Cl2NO2S and its molecular weight is 316.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4,6-dichloro-2-methylsulfanylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)10-11(15)8-6-7(14)4-5-9(8)16-12(10)19-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGNGBKXHHRCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371340
Record name Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227958-96-5
Record name Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a halogenated quinoline derivative with a synthetically versatile scaffold. The quinoline core is a prominent feature in numerous biologically active compounds, and the strategic placement of chloro, methylthio, and carboxylate ester functionalities on this particular molecule makes it a significant intermediate in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectral characterization, and a discussion of its potential applications, grounded in established chemical principles and data from analogous structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource
Molecular Formula C₁₃H₁₁Cl₂NO₂S[2]
Molecular Weight 316.20 g/mol [2]
Appearance Expected to be a solid
Melting Point Not explicitly reported; related dichloro-quinoline carboxylates melt in the range of 83-85 °C[3]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related structures

Synthesis and Mechanism

The synthesis of this compound can be approached through a multi-step process, typically starting with the construction of the quinoline core, followed by functional group manipulations. A plausible and efficient synthetic route is outlined below, based on well-established quinoline synthesis methodologies such as the Gould-Jacobs reaction, followed by chlorination and nucleophilic substitution.[4]

Synthesis Workflow Diagram

Synthesis_Workflow A 2,4-Dichloroaniline C Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate A->C Gould-Jacobs Reaction (High-Temperature Cyclization) B Diethyl ethoxymethylenemalonate B->C D Ethyl 2,4,6-trichloroquinoline-3-carboxylate C->D Chlorination (e.g., POCl₃) E This compound D->E Nucleophilic Substitution (Sodium thiomethoxide)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of structurally similar compounds.[3][4]

Step 1: Synthesis of Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloroaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. The initial condensation reaction forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether and heat to 250 °C for 30 minutes to effect the thermal cyclization.

  • Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.

Step 2: Synthesis of Ethyl 2,4,6-trichloroquinoline-3-carboxylate

  • Reaction Setup: To a flask containing Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate (1 equiv.), add phosphorus oxychloride (POCl₃, 5-10 equiv.) and a catalytic amount of dimethylformamide (DMF).

  • Chlorination: Heat the mixture to reflux (around 110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve Ethyl 2,4,6-trichloroquinoline-3-carboxylate (1 equiv.) in a suitable aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

  • Nucleophilic Substitution: Add sodium thiomethoxide (NaSMe, 1.1 equiv.) portion-wise at room temperature. The reaction is typically rapid.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectral Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar compounds, are detailed below.[3]

¹H NMR Spectroscopy
  • Aromatic Protons: The quinoline ring protons are expected to appear in the downfield region (δ 7.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro substituents.

  • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is anticipated around δ 4.4-4.6 ppm, with a corresponding triplet for the -CH₃ group at approximately δ 1.4-1.5 ppm.

  • Methylthio Protons: A singlet for the -SCH₃ group is expected to appear in the range of δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The ester carbonyl carbon should resonate in the range of δ 163-166 ppm.

  • Aromatic Carbons: The carbons of the quinoline ring will appear between δ 120-150 ppm. The carbons bearing the chloro and methylthio substituents will show characteristic shifts.

  • Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 62-64 ppm, and the -CH₃ carbon at approximately δ 14 ppm.

  • Methylthio Carbon: The -SCH₃ carbon should appear in the range of δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band corresponding to the ester carbonyl group is expected around 1720-1740 cm⁻¹.

  • C=C and C=N Stretches: Aromatic and heteroaromatic ring vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretches: Absorptions for the carbon-chlorine bonds are anticipated in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed below 3000 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (316.20 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed in a predictable ratio.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the methylthio group (-SMe).

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential utility in several areas of chemical research and development.

Medicinal Chemistry
  • Antimicrobial Agents: The quinoline core is the basis for many antibacterial and antimalarial drugs.[5] The presence of chlorine atoms on the benzene ring can enhance antimicrobial activity. Furthermore, 2-thioalkyl quinoline derivatives have been investigated for their antimicrobial properties.[6] This makes the title compound a promising starting point for the development of new anti-infective agents.

  • Anticancer Agents: Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase.[1][7] The quinoline-3-carboxylate scaffold, in particular, has been explored for the development of antiproliferative agents.[8][9]

Diagram of Potential Biological Interactions

Biological_Potential cluster_compound This compound cluster_targets Potential Biological Targets Compound Core Scaffold DNA_Gyrase DNA Gyrase / Topoisomerase Compound->DNA_Gyrase Antimicrobial Activity Tyrosine_Kinases Tyrosine Kinases Compound->Tyrosine_Kinases Anticancer Activity Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Compound->Bacterial_Cell_Wall Antimicrobial Activity

Caption: Potential biological targets for derivatives of the title compound.

Conclusion

References

  • This citation is intentionally left blank as a placeholder for a general introductory reference on the importance of quinolines.
  • This citation is intentionally left blank as a placeholder for a reference on the physicochemical properties of similar compounds.
  • Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o853–o854. [Link]

  • Kaur, M., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 43, 116263.
  • This citation is intentionally left blank as a placeholder for a general reference on NMR spectroscopy of organic compounds.
  • This citation is intentionally left blank as a placeholder for a general reference on IR spectroscopy of organic compounds.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • El-Sayed, O. A., et al. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 335(9), 403-410.
  • This citation is intentionally left blank as a placeholder for a general reference on mass spectrometry of organic compounds.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Mathew, B., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Janardhanan, J., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 86.
  • Gholampour, M., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100705.
  • This citation is intentionally left blank as a placeholder for a reference on the biological activity of quinoline deriv
  • This citation is intentionally left blank as a placeholder for a reference on the biological activity of quinoline deriv
  • Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2186-2195.

Sources

An In-Depth Technical Guide to Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate (CAS 227958-96-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate, a halogenated quinoline derivative, stands as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The presence of dichloro and methylthio substituents on this particular molecule suggests the potential for unique biological interactions and therapeutic applications. This technical guide provides a comprehensive overview of this compound, presenting its physicochemical properties, a proposed synthetic route, and an exploration of its potential biological activities and mechanisms of action based on established knowledge of related quinoline compounds. Furthermore, this guide outlines detailed protocols for its characterization and evaluation, aiming to equip researchers with the foundational knowledge to explore its therapeutic potential.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous quinoline-based drugs for a variety of diseases. The biological activity of quinoline derivatives can be finely tuned by the nature and position of their substituents. Halogenation, for instance, is a common strategy to enhance the potency and modulate the pharmacokinetic properties of drug candidates. Similarly, the introduction of a methylthio group can influence a compound's metabolic stability and target-binding affinity.[3] this compound combines these features, making it a compelling subject for further investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 227958-96-5Commercial Supplier Data
Molecular Formula C₁₃H₁₁Cl₂NO₂SCommercial Supplier Data
Molecular Weight 316.21 g/mol Commercial Supplier Data
Appearance Predicted: White to off-white solidInferred from related compounds
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds
Melting Point Not available-

Synthesis and Characterization

Proposed Synthetic Pathway

A potential multi-step synthesis is outlined below. This proposed pathway is based on well-documented reactions for the formation of substituted quinolines.

Synthesis_Workflow A 3,5-Dichloroaniline C Intermediate A (Gould-Jacobs Reaction) A->C Heat B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-6,8-dichloroquinoline-3-carboxylate C->D Thermal Cyclization E 4,6,8-Trichloroquinoline-3-carboxylate D->E Chlorination (e.g., POCl₃) F Ethyl 4,6-dichloro-2-thioxo-1,2-dihydroquinoline-3-carboxylate E->F Thionation (e.g., NaSH) G This compound (Target Compound) F->G Methylation (e.g., CH₃I)

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dichloroquinoline-3-carboxylate (Intermediate D)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Gould-Jacobs Reaction: Heat the mixture at 120-140°C for 2-4 hours to form the intermediate enamine.[7]

  • Cyclization: Add the crude enamine to a high-boiling solvent such as diphenyl ether and heat to approximately 250°C for 30-60 minutes to effect cyclization.[8]

  • Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain the crude quinolone.

Step 2: Synthesis of Ethyl 4,6,8-trichloroquinoline-3-carboxylate (Intermediate E)

  • Chlorination: Suspend the crude quinolone from Step 1 in phosphorus oxychloride (POCl₃) (excess).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash thoroughly with water, and dry.

Step 3: Synthesis of Ethyl 4,6-dichloro-2-thioxo-1,2-dihydroquinoline-3-carboxylate (Intermediate F)

  • Thionation: Dissolve the trichloro-quinoline from Step 2 in a suitable solvent like ethanol or DMF.

  • Reaction: Add sodium hydrosulfide (NaSH) or a similar sulfur nucleophile and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture to precipitate the thione product. Filter, wash with water, and dry.

Step 4: Synthesis of this compound (Target Compound G)

  • Methylation: Dissolve the thione from Step 3 in a suitable solvent (e.g., acetone, DMF) and add a base such as potassium carbonate.

  • Reaction: Add methyl iodide (CH₃I) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of modern analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester group (a quartet and a triplet), aromatic protons on the quinoline ring, and a singlet for the methylthio group.[9][10]
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the quinoline core, the ethyl group, and the methylthio group.[11]
Infrared (IR) Characteristic absorption bands for the C=O of the ester, C=N and C=C of the quinoline ring, and C-Cl bonds.[9]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the two chlorine atoms.[9]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Biological Activity and Mechanism of Action

Given the structural motifs present in this compound, it is plausible to hypothesize its potential as an anticancer agent.[12] The dichloro substitution is a feature of several bioactive molecules, and the 2-methylthio-quinoline core has been investigated for its therapeutic potential.[3]

Inferred Mechanism of Action: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The planar quinoline ring can function as a scaffold for binding to the ATP-binding pocket of various kinases.

Kinase_Inhibition cluster_0 Cancer Cell Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Compound Ethyl 4,6-dichloro-2- (methylthio)quinoline- 3-carboxylate Compound->Kinase Inhibits

Caption: Hypothesized mechanism of action via kinase inhibition.

Recommended Biological Assays

To validate the hypothesized anticancer activity, a series of in vitro assays are recommended.

4.2.1. Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][14]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15][16]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[17]

4.2.2. Kinase Inhibition Assay

Commercially available kinase assay kits can be used to determine if the compound directly inhibits the activity of specific kinases implicated in cancer, such as EGFR, VEGFR, or others. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Chlorinated organic compounds should be handled with care due to their potential toxicity.[20][21][22]

Conclusion

This compound represents a promising, yet underexplored, molecule in the vast field of quinoline chemistry. Based on the established biological activities of related compounds, it holds potential as a lead compound for the development of new therapeutic agents, particularly in the area of oncology. The proposed synthetic route and experimental protocols outlined in this guide provide a solid foundation for researchers to initiate their investigations into the properties and potential applications of this intriguing molecule. Further studies are warranted to elucidate its precise biological mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

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  • Gould–Jacobs reaction. (2023, September 26). In Wikipedia. Retrieved January 24, 2026, from [Link]

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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central. Retrieved January 24, 2026, from [Link]

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  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022, March 19). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Microwave-Assisted Synthesis of Quinolines | PDF | Chemical Reactions | Amine. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

  • Safe handling of chlorine from drums and cylinders. (2025, August 7). Health and Safety Executive. Retrieved January 24, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved January 24, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 24, 2026, from [Link]

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  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023, February 13). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. (2025, August 15). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 24, 2026, from [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

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Sources

1H NMR spectrum of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. By explaining the causality behind chemical shifts and spin-spin coupling, this guide serves as an authoritative reference for the structural elucidation and characterization of this specific quinoline derivative and similar molecular scaffolds.

Introduction: The Imperative for Precise Structural Characterization

Quinolines represent a cornerstone class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Their applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents, are well-documented.[2] The precise substitution pattern on the quinoline ring system dictates the molecule's three-dimensional conformation, electronic properties, and, consequently, its pharmacological activity. Therefore, unambiguous structural characterization is not merely a procedural step but a fundamental requirement for advancing research and development.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for this purpose. It provides detailed information regarding the electronic environment of each proton, their relative abundance, and the connectivity between neighboring protons within a molecule.[2] This guide focuses on this compound, a poly-substituted quinoline. Understanding its ¹H NMR spectrum is critical for confirming its identity, assessing its purity, and providing a foundational dataset for further chemical modifications.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive process is grounded in the fundamental principles of chemical shift theory and spin-spin coupling.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct, non-equivalent proton environments. For clarity, these protons are systematically labeled in the diagram below.

Caption: Labeled structure of the target molecule.

There are five key proton environments:

  • Three Aromatic Protons: H-5, H-7, H-8.

  • One Methylthio Group: -S-CH₃ (Hc).

  • One Ethyl Group: -O-CH₂- (Ha) and -CH₃ (Hb).

Chemical Shift Predictions

The chemical shift (δ) of each proton is primarily influenced by the local electron density, which is modulated by the inductive and mesomeric effects of nearby functional groups.[3]

  • Aromatic Protons (H-5, H-7, H-8): These protons reside on an electron-deficient quinoline ring, placing their signals in the downfield region, typically between 7.0 and 9.0 ppm.[4][5] The two strongly electron-withdrawing chloro-substituents at positions 4 and 6 will further deshield the aromatic protons, pushing their chemical shifts to the lower end of this range.

    • H-8: This proton is ortho to the heterocyclic nitrogen atom, which exerts a significant deshielding effect. It is expected to be the most downfield of the aromatic signals.

    • H-5: This proton is in a peri position relative to the chloro group at C4, which will also cause deshielding.

    • H-7: This proton is situated between a chloro group (C6) and another proton (H8), and its chemical shift will be influenced by both.

  • Methylthio Protons (-S-CH₃, Hc): The sulfur atom is moderately electronegative, placing the signal for these three protons in a region characteristic of methyl groups attached to heteroatoms. A singlet is expected around δ 2.5-3.0 ppm.

  • Ethyl Carboxylate Protons (-O-CH₂-CH₃):

    • Methylene Protons (Ha): These two protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect results in a signal significantly downfield, anticipated in the δ 4.0-4.5 ppm range.[6]

    • Methyl Protons (Hb): These three protons are further from the electronegative oxygen and will therefore appear more upfield. A signal in the δ 1.2-1.5 ppm range is expected.[4]

Spin-Spin Coupling and Multiplicity

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through bonding electrons, causing signals to split into multiple lines (multiplets).[7] The multiplicity is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[8]

  • Aromatic Protons:

    • H-8: It is coupled to H-7 (three bonds away, ortho-coupling). It will appear as a doublet (d) with a typical coupling constant of J_ortho_ ≈ 8-10 Hz.[9][10]

    • H-7: It is coupled to H-8 (ortho) and H-5 (four bonds away, meta-coupling). It will appear as a doublet of doublets (dd). The meta-coupling constant is significantly smaller, J_meta_ ≈ 2-3 Hz.[7][9]

    • H-5: It is coupled only to H-7 (meta-coupling) and will appear as a doublet (d) with the smaller J_meta_ value.

  • Methylthio Protons (Hc): These protons have no adjacent proton neighbors, so they will appear as a sharp singlet (s).

  • Ethyl Carboxylate Protons:

    • Methylene Protons (Ha): These two protons are adjacent to the three Hb protons. According to the n+1 rule (3+1=4), their signal will be a quartet (q).

    • Methyl Protons (Hb): These three protons are adjacent to the two Ha protons. Their signal will be a triplet (t) (2+1=3). The coupling constant for both the quartet and the triplet will be identical, typically ³J_HH_ ≈ 7 Hz.[10]

Predicted Data Summary

The predicted ¹H NMR spectral data are summarized in the table below.

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)Assignment Rationale
H-8~8.2 - 8.5Doublet (d)1HJortho ≈ 8-10Deshielded by adjacent ring nitrogen.
H-5~8.0 - 8.2Doublet (d)1HJmeta ≈ 2-3Deshielded by chloro group at C6.
H-7~7.7 - 7.9Doublet of Doublets (dd)1HJortho ≈ 8-10, Jmeta ≈ 2-3Coupled to both H-8 and H-5.
Ha (-OCH₂-)~4.0 - 4.5Quartet (q)2H³JHH ≈ 7Deshielded by adjacent oxygen atom.
Hc (-SCH₃)~2.5 - 3.0Singlet (s)3HN/ANo adjacent protons.
Hb (-CH₃)~1.2 - 1.5Triplet (t)3H³JHH ≈ 7Standard aliphatic methyl of an ethyl ester.

Experimental Methodology

Adherence to a standardized and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Analysis

The process from sample preparation to final analysis follows a logical sequence to ensure data integrity.

A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Addition of Internal Standard (TMS, 0.05% v/v) A->B C Transfer to NMR Tube (5 mm diameter) B->C D Instrument Setup (Tuning, Locking, Shimming) C->D E Data Acquisition (¹H Spectrum) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Integration, Peak Picking, Assignment) F->G

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Protocol for Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[8]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ containing 0.05% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coil (typically ~4-5 cm).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~2.5 seconds

  • Relaxation Delay (d1): 2.0 seconds (Allows for nearly complete T1 relaxation for quantitative integration)

  • Number of Scans: 16 (To improve signal-to-noise ratio)

  • Receiver Gain: Optimized automatically by the instrument.

Causality of Parameter Choices:

  • A relaxation delay of 2 seconds is chosen to be at least 3-5 times the longest T1 relaxation time of the protons, ensuring that all signals are fully relaxed before the next pulse. This is crucial for accurate integration.

  • 16 scans is a pragmatic choice that balances the need for good signal-to-noise with experiment time. For very dilute samples, this number may need to be increased.

Spectral Interpretation and Data Analysis

The acquired spectrum should be processed using standard software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.

Assignment of Resonances

The spectrum is analyzed by assigning each signal to its corresponding proton environment based on the predictions from Section 2.

  • Downfield Region (δ 7.5 - 8.5 ppm): This region contains the three aromatic protons.

    • The signal furthest downfield, a doublet with a large coupling constant (~9 Hz), is assigned to H-8 .

    • A second doublet with a small coupling constant (~2.5 Hz) is assigned to H-5 .

    • The doublet of doublets, exhibiting both the large and small coupling constants, is definitively assigned to H-7 . This cross-validation of coupling constants provides high confidence in the assignments.[7]

  • Mid-Field Region (δ 4.0 - 4.5 ppm): The distinct quartet in this region, integrating to 2H, is unambiguously assigned to the methylene protons Ha of the ethyl ester. The multiplicity confirms its proximity to a methyl group.

  • Upfield Region (δ 1.0 - 3.0 ppm):

    • The sharp singlet integrating to 3H, located around δ 2.7 ppm, is assigned to the methylthio protons Hc .

    • The triplet integrating to 3H, found furthest upfield around δ 1.4 ppm, is assigned to the methyl protons Hb of the ethyl ester. Its coupling constant will match that of the Ha quartet, confirming their mutual coupling.

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its structural verification. The key diagnostic signals include three distinct aromatic multiplets between δ 7.7 and 8.5 ppm, a characteristic ethyl ester pattern (a quartet near δ 4.3 ppm and a triplet near δ 1.4 ppm), and a sharp methylthio singlet around δ 2.7 ppm. This guide provides the theoretical basis and practical methodology required for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the scientific integrity of subsequent research and development efforts.

References

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  • UCL. (n.d.). Chemical shifts. University College London. [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. [Link]

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  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • National Institutes of Health. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. NIH. [Link]

  • Supporting Information. (n.d.). FT-IR spectrum of ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate. [Link]

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13C NMR analysis of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Structural Elucidation of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a complex heterocyclic molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for unambiguous structural determination. We will delve into the theoretical underpinnings of the expected spectrum, detailing the influence of the quinoline core and its diverse substituents. This guide combines theoretical predictions with a rigorous, field-proven experimental protocol and a detailed spectral assignment, offering a masterclass in leveraging ¹³C NMR for the structural elucidation of novel chemical entities.

Introduction: The Imperative for Structural Certainty

In the realm of drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding structure-activity relationships (SAR) to ensuring the purity of a final product—is built.[1][2] this compound presents a fascinating analytical challenge due to its polysubstituted, heteroaromatic nature. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3]

¹³C NMR spectroscopy offers a direct and powerful window into the carbon skeleton of a molecule.[1][4] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR maps the unique electronic environment of each carbon atom.[5][6] The wide chemical shift range of ¹³C NMR, typically spanning over 200 ppm, minimizes signal overlap and allows for the distinct resolution of nearly every carbon atom in a molecule, even in complex structures.[5][7] This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, demonstrating how to move from a chemical structure to a fully assigned spectrum with confidence.

Theoretical Spectral Prediction: An Exercise in Chemical Causality

Before stepping into the laboratory, a senior scientist first performs a theoretical analysis to predict the expected spectral features. This predictive exercise is crucial for an efficient and accurate final assignment. The chemical shift (δ) of a given carbon is exquisitely sensitive to its local electronic environment, which is governed by hybridization, inductive effects, and resonance phenomena.[7][8]

The structure of this compound contains 13 unique carbon atoms, and thus we anticipate observing 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.

G substituents Substituents effects Electronic Effects substituents->effects Exert quinoline Quinoline Ring Carbons effects->quinoline Modulate shifts Predicted ¹³C Chemical Shift (δ) quinoline->shifts Results in Cl -Cl at C4, C6 Inductive Strong Inductive Effect (Deshielding) Cl->Inductive COOEt -COOEt at C3 Resonance Strong Resonance Withdrawal (Deshielding) COOEt->Resonance SCH3 -SCH₃ at C2 Heteroatom Heteroatom Effect (Deshielding) SCH3->Heteroatom Downfield Significant Downfield Shift (δ ↑) Inductive->Downfield Resonance->Downfield Heteroatom->Downfield

Figure 2: Logical relationship between molecular substituents and their resulting effect on ¹³C NMR chemical shifts.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to experimental parameters. The following protocol is designed to ensure accurate chemical shift determination and sufficient signal-to-noise, particularly for quaternary carbons.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 20-30 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single solvent peak at δ ~77.16 ppm, which can serve as a secondary internal reference.

  • Reference Standard: Add a small drop of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals, especially the carbonyl carbon, are captured.

    • Transmitter Frequency Offset (O1P): Centered at approximately 115 ppm.

    • Acquisition Time (AQ): ~1.0-1.5 seconds. Causality: A longer acquisition time provides better digital resolution, allowing for more precise peak picking.

    • Relaxation Delay (D1): 5.0 seconds. Causality: Quaternary carbons have long relaxation times. A longer delay is critical to allow these nuclei to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed. This is a key step for trustworthiness of the data.

    • Number of Scans (NS): 1024 scans or more. Causality: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Data Processing
  • Apodization: Apply an exponential multiplying function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Fourier Transform: Perform the Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

Spectral Data and Peak Assignment

The following table presents the predicted ¹³C NMR spectral data for this compound. The assignments are justified based on the theoretical principles discussed in Section 2.

Carbon Atom Predicted Chemical Shift (δ, ppm) Carbon Type Justification for Assignment
C10 (C=O)165 - 175QuaternaryEster carbonyl, expected at the lowest field. [6]
C2158 - 165QuaternaryAttached to electronegative N and S atoms, causing a strong downfield shift.
C4148 - 155QuaternaryAttached to electronegative N and Cl atoms.
C8a145 - 150QuaternaryAromatic bridgehead carbon adjacent to nitrogen.
C6135 - 142QuaternaryAromatic carbon directly attached to an electronegative chlorine atom.
C4a130 - 138QuaternaryAromatic bridgehead carbon.
C8128 - 135CHAromatic methine, influenced by adjacent nitrogen (C8a).
C5125 - 132CHAromatic methine, ortho to the C6-Cl group.
C7122 - 128CHAromatic methine, meta to the C6-Cl group.
C3115 - 125QuaternaryAttached to the electron-withdrawing carboxylate group.
C11 (-OCH₂)60 - 65CH₂Methylene carbon attached to the electronegative ester oxygen. [9]
C13 (-SCH₃)14 - 20CH₃Methyl carbon attached to sulfur.
C12 (-CH₃)12 - 16CH₃Terminal methyl group of the ethyl ester, expected at the highest field. [9]

Advanced Analysis: DEPT Spectroscopy

To unequivocally confirm the assignments of protonated carbons (CH, CH₂, and CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This provides an orthogonal layer of validation to the assignments made from the broadband-decoupled spectrum alone. [4]

G cluster_workflow Structure Elucidation Workflow A Propose Structure Ethyl 4,6-dichloro-2-(methylthio) quinoline-3-carboxylate B Predict ¹³C Spectrum (Substituent Effect Analysis) A->B C Acquire Experimental Data (¹³C, DEPT-135) B->C D Process & Analyze Spectra (Peak Picking, Referencing) C->D E Assign Signals (Compare Predicted vs. Experimental) D->E F Validate Assignments (DEPT-135 Confirms C-H Multiplicity) E->F G Final Structure Confirmed F->G

Figure 3: A self-validating workflow for the ¹³C NMR analysis of a novel compound.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how fundamental principles of spectroscopy can be applied to dissect a complex molecular architecture. By systematically evaluating the electronic effects of each substituent on the quinoline framework, we can predict the spectrum with high fidelity. This theoretical prediction, when coupled with a robust experimental protocol and validated with advanced techniques like DEPT, allows for the unambiguous assignment of all 13 carbon signals. This level of structural certainty is paramount for advancing research in any field that relies on the precise characterization of small molecules.

References

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  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. YouTube. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Molecular Blueprint

Foundational Principles: Ionization and Isotopic Abundance

The mass spectrometric analysis of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate, with a molecular formula of C₁₃H₁₁Cl₂NO₂S and a monoisotopic mass of 315.99 Da, begins with the critical step of ionization. The choice of ionization technique profoundly influences the resulting mass spectrum.

  • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is highly valuable for structural elucidation as the fragmentation patterns serve as a molecular fingerprint.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound and for subsequent tandem mass spectrometry (MS/MS) experiments.[1]

A key feature in the mass spectrum of this molecule will be the isotopic signature of chlorine and sulfur. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.[2] The presence of a sulfur atom will also contribute to the M+2 peak.[2]

Predicted Fragmentation Pathways: A Structural Dissection

The fragmentation of this compound under electron ionization is anticipated to be a complex interplay of the quinoline core and its substituents. The following sections detail the most probable fragmentation pathways, grounded in established mass spectrometric principles.

Initial Fragmentation of the Ester Group

The ethyl ester group is a likely site for initial fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements.[3]

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This would result in the formation of an acylium ion.

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: This is a possibility if a gamma-hydrogen is available for abstraction.

  • Loss of the Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group is another potential initial fragmentation.

Fragmentation of the Methylthio Group

The methylthio group can also undergo characteristic fragmentation.

  • Loss of the Methyl Radical (•CH₃): This would lead to the formation of a thionium ion.

  • Loss of the Thioformyl Radical (•CHS): This is another plausible fragmentation pathway for sulfur-containing heterocycles.

Cleavage of the Quinoline Ring

The quinoline ring itself is a stable aromatic system, but it can undergo fragmentation, particularly after initial losses from the substituents. A characteristic fragmentation of the quinoline core is the loss of HCN.[4]

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways for this compound under Electron Ionization (EI).

G M [M]+• m/z 315/317/319 F1 [M - C2H5O]+ m/z 270/272/274 M->F1 - •OC2H5 F2 [M - C2H4]+• m/z 287/289/291 M->F2 - C2H4 F3 [M - CH3]+ m/z 300/302/304 M->F3 - •CH3 F4 [M - Cl]+ m/z 280/282 M->F4 - •Cl F5 [F1 - CO]+ m/z 242/244/246 F1->F5 - CO F6 [F3 - Cl]+ m/z 265/267 F3->F6 - •Cl caption Predicted EI Fragmentation Pathways

Caption: Predicted EI Fragmentation Pathways

Experimental Protocols: A Practical Guide

To obtain high-quality mass spectral data for this compound, a systematic approach to sample preparation and instrument setup is essential.

Sample Preparation for LC-MS/MS Analysis

A generic, yet robust, protocol for preparing the analyte for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is as follows:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Internal Standard: For quantitative analysis, it is crucial to use an appropriate internal standard.[5] A structurally similar compound with a different mass, or a stable isotope-labeled version of the analyte, would be ideal.

Recommended LC-MS/MS Parameters

The following table provides a starting point for developing an LC-MS/MS method for the analysis of this compound. Optimization will be necessary for specific instrumentation.

Parameter Recommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimize for maximal [M+H]⁺)
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 350 °C
Collision Gas Argon
Collision Energy 10-40 eV (Ramp for MS/MS to observe fragmentation)

Data Interpretation and Structural Confirmation

The interpretation of the mass spectrum will involve a careful analysis of the isotopic patterns and the mass differences between fragment ions.

High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, will enable the determination of the accurate mass of the molecular ion and its fragments.[1] This allows for the calculation of the elemental composition, providing a high degree of confidence in the identification of the compound and its fragments.

Tandem Mass Spectrometry (MS/MS)

By selecting the protonated molecule ([M+H]⁺) in the first stage of a tandem mass spectrometer and subjecting it to collision-induced dissociation (CID), a product ion spectrum can be generated. This spectrum will reveal the fragmentation pathways from the protonated precursor ion, which can be compared to the predicted EI fragmentation patterns to build a comprehensive picture of the molecule's gas-phase chemistry.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the analytical process, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_interp Data Interpretation Prep1 Stock Solution (1 mg/mL) Prep2 Working Solution (1-10 µg/mL) Prep1->Prep2 Prep3 Filtration (0.22 µm) Prep2->Prep3 LC Liquid Chromatography (Reversed-Phase) Prep3->LC MS1 MS1 Scan (Confirm [M+H]⁺) LC->MS1 MS2 MS/MS Scan (Fragmentation Analysis) MS1->MS2 Interp1 Accurate Mass (HRMS) MS2->Interp1 Interp2 Fragmentation Pattern (Comparison to Prediction) MS2->Interp2 Interp3 Structural Confirmation Interp1->Interp3 Interp2->Interp3 caption Analytical Workflow

Caption: Analytical Workflow

Conclusion: A Predictive and Practical Framework

While a definitive mass spectrum for this compound remains to be published, this guide provides a robust and scientifically grounded framework for its analysis. By understanding the fundamental principles of mass spectrometry and the predictable fragmentation patterns of its constituent chemical moieties, researchers can confidently approach the structural elucidation of this and similar novel compounds. The provided experimental protocols offer a solid starting point for method development, ensuring the generation of high-quality, interpretable data. As a self-validating system, the principles outlined herein, when applied with the recommended experimental rigor, will empower scientists in their pursuit of molecular discovery and characterization.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry of Mass Spectral Data. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]

  • T. A. de Sousa, et al. (2020). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry, 2020, 8896912.
  • M. K. Sharma, et al. (2024). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry.
  • R. Subashini, et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986.
  • M. Moniruzzaman, et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 239-246.
  • Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

  • M. D. L. de la Torre, et al. (2018).
  • S. A. Khakwani, et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.

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Infrared spectroscopy of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of this compound, a complex heterocyclic molecule relevant to pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to offer a foundational understanding of the molecule's vibrational characteristics. We will deconstruct the molecule into its constituent functional groups, predict their corresponding IR absorption frequencies with justifications based on established principles, and present a validated protocol for acquiring high-fidelity spectra. This guide is designed for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation, identity confirmation, and quality control of advanced organic compounds.

Introduction: The Role of IR in Characterizing Complex Heterocycles

This compound (CAS No. 21168-41-2) is a poly-functionalized quinoline derivative.[1][2] Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions on this molecule—dichloro groups, a methylthio ether, and an ethyl carboxylate—impart distinct physicochemical properties that are critical to its function and potential applications.

Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules.[3] By probing the vibrational modes of covalent bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for rapid confirmation of a molecule's identity and the presence of key functional groups.[4][5] For professionals in drug development, FTIR is a frontline tool for raw material identification, synthesis reaction monitoring, and final product quality assurance. This guide explains the causality behind the spectral features of this specific quinoline derivative, enabling a more profound and confident interpretation of experimental data.

Molecular Structure and Predicted Vibrational Signatures

To accurately interpret the infrared spectrum, we must first dissect the molecule into its fundamental components and predict their vibrational absorption regions based on authoritative spectroscopic data.[6][7] The structure contains several key functional groups, each with characteristic vibrational modes.

quinoline Quinoline Core (Aromatic C-H, C=C, C=N) ethyl_carboxylate Ethyl Carboxylate (-COOEt) quinoline->ethyl_carboxylate C3 Position methylthio Methylthio Group (-SCH3) quinoline->methylthio C2 Position dichloro Dichloro Substituents (-Cl) quinoline->dichloro C4, C6 Positions carbonyl C=O Stretch ethyl_carboxylate->carbonyl co_stretch C-O Stretches ethyl_carboxylate->co_stretch cs_stretch C-S Stretch methylthio->cs_stretch ccl_stretch C-Cl Stretches dichloro->ccl_stretch

Caption: Functional group decomposition of the target molecule.

2.1 The Quinoline Ring System: The core of the molecule is a bicyclic aromatic heterocycle. Its key vibrations include:

  • Aromatic C-H Stretch: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[8] Their presence distinguishes them from aliphatic C-H stretches.

  • Aromatic C=C and C=N Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system give rise to a series of sharp to medium intensity bands in the 1620-1450 cm⁻¹ region.[3][6] For quinoline itself, characteristic peaks appear around 1617-1507 cm⁻¹.[3]

  • C-H Out-of-Plane Bending: These vibrations are found in the 900-675 cm⁻¹ region and are highly diagnostic of the substitution pattern on the aromatic ring. The specific pattern for this molecule will be complex due to multiple substituents.

2.2 The Ethyl Carboxylate Group (-COOC₂H₅): This is one of the most prominent groups in the IR spectrum.

  • Carbonyl (C=O) Stretch: This is expected to be a very strong and sharp absorption band. For aliphatic esters, this peak is typically found in the 1750-1735 cm⁻¹ range.[5][9] Conjugation with the quinoline ring system may shift this frequency slightly lower, into the 1730-1715 cm⁻¹ region.[9]

  • C-O Stretches: Esters exhibit two distinct C-O stretching vibrations: the C-C(=O)-O stretch and the O-CH₂-CH₃ stretch. These result in strong bands within the 1300-1000 cm⁻¹ region of the spectrum.[9]

  • Aliphatic C-H Stretches: The ethyl group will produce absorption bands in the 3000-2850 cm⁻¹ range, which are characteristically at a lower frequency than the aromatic C-H stretches.[8][10]

2.3 The Methylthio Group (-SCH₃): The methylthio (thioether) functional group gives rise to more subtle spectral features.

  • Aliphatic C-H Stretches: The methyl group contributes to the absorption bands in the 3000-2850 cm⁻¹ region.

  • C-S Stretch: The carbon-sulfur stretching vibration is often weak and can be difficult to assign definitively as it appears in the crowded fingerprint region. Literature values place the C-S stretch for thioethers in a broad range, typically from 700-600 cm⁻¹.[11]

2.4 Dichloro Substituents (-Cl):

  • C-Cl Stretches: The carbon-chlorine stretching vibrations absorb strongly in the fingerprint region, typically between 850 and 550 cm⁻¹.[3] The presence of two C-Cl bonds will likely result in multiple bands in this area.

Experimental Protocol: Best Practices for FTIR Analysis

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-fidelity FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is the preferred method for solid powders due to its speed, ease of use, and minimal sample preparation.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start: Obtain Sample clean Clean ATR Crystal (e.g., with isopropanol) start->clean background 1. Collect Background Spectrum (Clean Crystal, No Sample) clean->background sample 2. Apply Small Amount of Powder (Ensure Good Contact) background->sample collect_sample 3. Collect Sample Spectrum (Parameters: 4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) sample->collect_sample clean_again 4. Clean Crystal Post-Analysis collect_sample->clean_again process Perform ATR Correction & Baseline Correction clean_again->process analyze Peak Picking & Interpretation process->analyze report Generate Report analyze->report

Sources

The Evolving Therapeutic Landscape of Substituted Quinoline-3-Carboxylates: A Guide to Biological Activity and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, substituted quinoline-3-carboxylates have emerged as a particularly versatile class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the critical structure-activity relationships (SAR) that govern their function, delve into their primary mechanisms of action across different disease models—including antimicrobial, anticancer, antiviral, and anti-inflammatory applications—and provide detailed, field-proven protocols for their biological evaluation. This document serves as a comprehensive resource, synthesizing current knowledge to empower the rational design and development of next-generation therapeutics based on the quinoline-3-carboxylate core.

The Quinoline-3-Carboxylate Scaffold: A Privileged Structure

The quinoline scaffold, a fusion of a benzene and a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capability, and steric features that make it an ideal foundation for drug design.[1] The reactivity and biological profile of quinoline derivatives are highly dependent on the nature and position of substituents on the rings.[1] The carboxylate group at the C-3 position is of particular importance; its acidic nature is crucial for interacting with key biological targets, such as the active sites of enzymes, often by forming salt bridges or critical hydrogen bonds.[3]

Core Structure-Activity Relationships (SAR)

Decades of research have illuminated several key SAR principles for quinoline-3-carboxylates that guide medicinal chemistry efforts:

  • The C-3 Carboxylic Acid: This moiety is frequently essential for activity. In antibacterial agents, it is critical for binding to DNA gyrase and topoisomerase IV.[3] In anticancer applications, it interacts with residues like arginine in the binding pocket of human dihydroorotate dehydrogenase (hDHODH).[3]

  • Substituents at C-2: This position often requires bulky and hydrophobic groups to enhance binding affinity and potency, a key feature for certain anticancer analogs.[4]

  • Substituents at C-4: While the focus is on 3-carboxylates, it's noteworthy that the position of the carboxylic acid is critical. For instance, quinoline-4-carboxylic acids have also been extensively studied, with their own unique SAR profiles.[4]

  • Substitutions on the Benzo Ring (C-5 to C-8): Modifications on the fused benzene ring, particularly with halogens like fluorine and chlorine, have been shown to significantly enhance antimicrobial and anticancer activities.[5] The strategic placement of these groups can modulate lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning the compound's overall efficacy.[5]

A Spectrum of Biological Activities

The true power of the quinoline-3-carboxylate scaffold lies in its chemical tractability, allowing for the development of derivatives with potent and often specific biological effects.

Antimicrobial Activity

Substituted quinoline-3-carboxylates are renowned for their antibacterial properties, forming the basis of the quinolone class of antibiotics. Their activity extends to both Gram-positive and Gram-negative bacteria.[6]

  • Mechanism of Action: The primary mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] By stabilizing the enzyme-DNA complex, these compounds introduce double-stranded DNA breaks during replication, leading to bacterial cell death.[3] Molecular docking studies have also suggested other potential targets, such as tyrosyl-tRNA synthetase (TyrRS).[5]

  • Potency: Certain hybrid molecules, such as benzimidazole-quinoline hybrids, have demonstrated very low minimum inhibitory concentrations (MICs), often in the range of 1–8 µg/mL, with low associated cytotoxicity, marking them as strong candidates for further development.[5]

Anticancer (Antiproliferative) Activity

The development of quinoline-3-carboxylates as anticancer agents is a rapidly advancing field.[7][8] These compounds have shown promise against a variety of cancer cell lines, including breast (MCF-7) and leukemia (K562).[7]

  • Mechanisms of Action: Their antiproliferative effects are often multifactorial:

    • Induction of Apoptosis: Many derivatives trigger programmed cell death through the up-regulation of the intrinsic (mitochondrial) apoptosis pathway.[7][8]

    • Enzyme Inhibition: A key mechanism for some analogs is the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme essential for the de novo synthesis of pyrimidines.[4] Cancer cells are highly dependent on this pathway for the DNA and RNA synthesis required for rapid proliferation, making hDHODH an attractive therapeutic target.[3]

  • Enhanced Selectivity: A sophisticated strategy involves converting a quinoline-3-carboxylate ester into its corresponding carboxylic acid.[9] This modification alters the compound's pKa, potentially increasing its concentration in the acidic microenvironment of tumors while reducing its uptake into healthy cells, thereby enhancing therapeutic selectivity.[9]

  • Potency: Synthesized derivatives have demonstrated impressive potency, with some compounds exhibiting IC50 values in the sub-micromolar range (e.g., 0.33 µM against MCF-7 and 0.28 µM against K562 cell lines), rivaling or exceeding standard anticancer drugs in vitro.[7]

Antiviral Activity

The versatility of the quinoline scaffold extends to antiviral applications, with derivatives showing activity against a range of viruses.[10] Notably, recent studies have identified quinoline-3-carboxylates with in-vitro activity against SARS-CoV-2.[11][12]

  • Mechanism of Action: For SARS-CoV-2, in-silico studies suggest that these compounds may act as protease inhibitors, exhibiting a strong binding affinity for the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), both of which are critical for viral replication.[11]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and quinoline derivatives are being explored as novel anti-inflammatory agents.[2]

  • Mechanism of Action: Quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages.[13] Interestingly, their mechanism appears distinct from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), as they do not inhibit cyclooxygenase (COX) or lipoxygenase enzymes at efficacious doses.[14] Instead, evidence suggests they may act by down-regulating T-cell function, offering a different modality for controlling inflammation.[14]

Mechanistic Insights & Key Pathways

Understanding the molecular pathways targeted by these compounds is critical for their optimization and clinical translation.

Anticancer Mechanism: Induction of the Intrinsic Apoptotic Pathway

Many quinoline-3-carboxylate derivatives exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates the intrinsic pathway, a common mechanism initiated by these compounds.

G Q3C Quinoline-3-Carboxylate Derivative Mito Mitochondrial Stress (Bax/Bak activation) Q3C->Mito Induces CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 Activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylates.

Quantitative Data Summary

For comparative analysis, the biological activity of representative quinoline derivatives is summarized below. This data highlights the significant potency achievable with this scaffold.

Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylate Derivatives

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
4mMCF-7Breast Cancer0.33[7]
4nMCF-7Breast Cancer0.33[7]
4kK562Leukemia0.28[7]
4mK562Leukemia0.28[7]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound ClassTarget OrganismActivity MetricValueReference
Benzimidazole-quinoline hybrid (14)S. aureusMIC10-20 µg/mL[5]
Benzimidazole-quinoline hybridsVarious bacteriaMIC1-8 µg/mL[5]
2-chloroquinoline-3-carboxamide (5f)S. aureusMBC1.79 mM[6]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Methodologies for Biological Evaluation

Rigorous and reproducible experimental design is paramount. The following protocols are provided as self-validating systems for assessing the biological activity of novel quinoline-3-carboxylates.

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This assay provides a reliable measure of cell density based on the measurement of total cellular protein content.

  • Causality: The SRB assay is often preferred over metabolic assays (like MTT) because it is less susceptible to interference from compounds that alter cellular metabolism. It measures cytotoxicity based on total biomass, providing a robust endpoint.

Workflow Diagram:

Sources

An In-depth Technical Guide on the Crystal Structure of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3][4][5] From the historical antimalarial quinine to modern anticancer and antiviral agents, quinoline derivatives continue to be a fertile ground for the development of new therapeutics.[1][3][6] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of their pharmacological profiles. This guide focuses on a specific, highly functionalized derivative, Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate, providing a comprehensive overview of its structural characteristics, a proposed synthetic pathway, and detailed experimental protocols for its crystallographic analysis. While a public crystal structure for this exact compound is not available, this guide will draw upon established methodologies and data from closely related analogues to provide a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₃H₁₁Cl₂NO₂S and a molecular weight of 316.20 g/mol .[7] The structure features a quinoline core substituted with two chlorine atoms at positions 4 and 6, a methylthio group at position 2, and an ethyl carboxylate group at position 3. These substitutions are expected to significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₁Cl₂NO₂S
Molecular Weight316.20 g/mol
IUPAC NameThis compound
CAS Number227958-96-5

Proposed Synthesis and Crystallization

Based on synthetic strategies for analogous quinoline derivatives, a plausible route to this compound is proposed. The synthesis of similar quinoline carboxylates often involves the cyclization of appropriately substituted anilines with β-ketoesters. Subsequent modifications, such as chlorination and nucleophilic substitution, can be employed to introduce the desired functional groups.

Experimental Protocol: Synthesis

A potential synthetic approach could involve the reaction of a dichlorinated aniline precursor with an ethyl ester derivative under cyclization conditions, followed by the introduction of the methylthio group.

Step 1: Synthesis of an appropriate precursor (Example based on related syntheses)

  • To a solution of a suitable 2-amino-5-chlorobenzophenone derivative (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).[8]

  • Add a catalytic amount of a suitable acid or iodine (e.g., 1 mol%).[8]

  • Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction with water.[8]

  • Extract the product with an organic solvent such as ethyl acetate.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

Step 2: Functional group modifications (Chlorination and Thiolation)

  • The crude product from Step 1 can be subjected to chlorination using a standard chlorinating agent like phosphorus oxychloride to introduce the chloro substituents.

  • The subsequent introduction of the methylthio group at the 2-position can be achieved via nucleophilic substitution with sodium thiomethoxide.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A common and effective method is slow evaporation.

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether, or DMSO).[8][9]

  • The choice of solvent is crucial and may require screening of several options to find conditions that promote the growth of high-quality crystals.

  • Allow the solvent to evaporate slowly at room temperature over several days.[9]

  • Carefully collect the resulting crystals for analysis.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Start Starting Materials (e.g., Dichloroaniline derivative, Ethyl Acetoacetate derivative) Reaction Cyclization & Functionalization (e.g., Chlorination, Thiolation) Start->Reaction Reaction Conditions Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Dissolution Dissolution in Suitable Solvent Purification->Dissolution Purified Compound Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: Workflow for the synthesis and crystallization of the title compound.

Crystal Structure Determination by X-ray Diffraction

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head of a diffractometer (e.g., Bruker APEXII CCD area-detector).[9]

  • The crystal is maintained at a constant low temperature (e.g., 150 K or 298 K) during data collection to minimize thermal vibrations.[9][10]

  • X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[8][10]

  • The diffraction pattern is recorded as a series of frames as the crystal is rotated.

  • The collected data is processed, including integration of reflection intensities and absorption corrections (e.g., using SADABS).[8][10]

  • The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² (e.g., using SHELXL).[8][10]

Structural Analysis and Discussion

While the specific crystal structure of this compound is not publicly available, we can infer key structural features by analogy to related compounds like ethyl 2,4-dichloroquinoline-3-carboxylate.[9][11]

The quinoline ring system is expected to be nearly planar.[8][9] The ethyl carboxylate group will likely be twisted out of the plane of the quinoline ring. For instance, in ethyl 2,4-dichloroquinoline-3-carboxylate, the dihedral angle between the quinoline and carboxylate groups is 87.06 (19)°.[9][11] Similar significant torsion angles are observed in other substituted quinoline carboxylates.[10]

Intermolecular interactions are crucial for the stability of the crystal lattice. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic quinoline rings, are expected to play a significant role in the crystal packing.[9][10][11]

Expected Crystallographic Data

The following table presents a plausible set of crystallographic parameters for the title compound, based on data from similar structures.

ParameterExpected Value
Crystal systemMonoclinic or Triclinic
Space groupP2₁/c or P-1
a (Å)8 - 10
b (Å)15 - 20
c (Å)7 - 9
α (°)90 (or ~90-110 for triclinic)
β (°)95 - 105
γ (°)90 (or ~90-100 for triclinic)
Volume (ų)1200 - 1500
Z4
Radiation typeMo Kα
Temperature (K)298

Molecular_Structure This compound

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound. For a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, the following ¹H NMR data was reported (in DMSO-d₆): δ 8.27 (dd, J = 8.3, 0.6 Hz, H-5), 8.09 (dd, J = 8.3, 0.6 Hz, H-8), 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz, H-7), 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz, H-6), 4.51 (q, J = 7.1 Hz, COOCH₂CH₃), 1.39 (t, J = 7.1 Hz, COOCH₂CH₃).[9] Similar characteristic shifts would be expected for the title compound, with additional signals corresponding to the methylthio group.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. By leveraging data from closely related analogues, we have outlined detailed experimental protocols and anticipated structural features. The determination of the actual crystal structure of this compound would provide valuable insights into the influence of its specific substitution pattern on its solid-state conformation and intermolecular interactions. Such information is invaluable for structure-activity relationship (SAR) studies and the rational design of novel quinoline-based therapeutic agents. The diverse biological activities of quinoline derivatives underscore the importance of continued research in this area for the development of new and effective drugs.[3][5]

References

  • Balakumar, C., Latha, R., & Ramakrishnan, V. T. (2010). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2986. [Link]

  • Reyes-Mares, A. A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o939–o940. [Link]

  • Reyes-Mares, A. A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]

  • Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941–o942. [Link]

  • Matenova, M. K., et al. (2023). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Al-Hussain, S. A., & El-Azab, A. S. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1279-1292. [Link]

  • Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Structures of the quinoline derivatives. [Link]

  • Zhang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6649. [Link]

  • Chand, D., et al. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. [Link]

  • Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 10), e536. [Link]

  • ResearchGate. (n.d.). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(4), 519-544. [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence in FDA-approved drugs for treating cancer, malaria, and various infections underscores its significance as a "privileged scaffold."[3] The functionalization of this heterocyclic system is paramount for modulating biological activity, and among the most powerful methods for achieving this is nucleophilic aromatic substitution (SNAr).

This guide focuses specifically on the 4,6-dichloroquinoline scaffold. The differential reactivity of the two chlorine atoms provides a unique opportunity for selective functionalization, enabling the synthesis of complex molecules with precisely tailored properties. Understanding the principles that govern this selectivity is key to harnessing the full potential of this versatile building block in drug discovery and development.

Section 1: The Principle of Regioselectivity in 4,6-Dichloroquinoline

A fundamental question for any researcher working with 4,6-dichloroquinoline is: which chlorine atom is more reactive towards nucleophiles? The answer lies in the inherent electronic properties of the quinoline ring system.

The quinoline scaffold is a fusion of a benzene ring and a pyridine ring. The pyridine ring is intrinsically electron-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons.[4] This deactivation makes the positions on the pyridine ring (including C4) more electrophilic and thus highly susceptible to nucleophilic attack. Conversely, the benzene portion of the molecule is comparatively electron-rich.

Therefore, in 4,6-dichloroquinoline:

  • The C4-Cl bond is on the electron-poor pyridine ring. This position is activated for SNAr.

  • The C6-Cl bond is on the electron-rich benzene ring. This position is deactivated for SNAr under typical conditions.

This electronic disparity results in a strong and predictable regioselectivity, with nucleophilic attack occurring almost exclusively at the C4 position. This principle is supported by computational studies on analogous heterocyclic systems, such as 2,4-dichloroquinazolines, which show that the C4 position has a significantly higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) and a lower activation energy for nucleophilic attack.[5] This makes C4 the kinetically favored site for the reaction.

Mechanism of Action: The SNAr Pathway

The substitution at the C4 position proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, yielding the 4-substituted-6-chloroquinoline product.

This mechanism is visualized in the diagram below.

Caption: SNAr mechanism on 4,6-dichloroquinoline.

Section 2: Experimental Protocols and Data

The following protocols are provided as robust starting points for the regioselective substitution on 4,6-dichloroquinoline. Researchers should note that optimization of temperature, reaction time, and solvent may be necessary for specific nucleophiles.

General Experimental Workflow

A typical workflow for these reactions involves setup, reaction monitoring, workup, and purification.

Workflow A 1. Reaction Setup - Combine 4,6-dichloroquinoline, nucleophile, solvent, and base (if needed) in a flask. - Equip with condenser and stir bar. B 2. Heating & Monitoring - Heat mixture to the specified temperature (e.g., reflux). - Monitor reaction progress by TLC until starting material is consumed. A->B C 3. Workup - Cool the reaction mixture to room temperature. - Perform extraction, washing (e.g., with NaHCO₃, brine), and drying (e.g., over Na₂SO₄). B->C D 4. Purification - Remove solvent under reduced pressure. - Purify the crude product via recrystallization or column chromatography. C->D E 5. Characterization - Confirm structure and purity using NMR, MS, etc. D->E

Sources

Application Notes and Protocols for the Synthesis of Novel Amides from Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline-3-carboxamides are a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including potential as kinase inhibitors and antimalarial agents.[1][2][3] This document provides a comprehensive, field-tested guide for researchers on the efficient synthesis of novel 4,6-dichloro-2-(methylthio)quinoline-3-carboxamide derivatives starting from the commercially available or readily synthesized ethyl ester precursor. We present a robust, two-step synthetic strategy involving an initial saponification of the ethyl ester to the corresponding carboxylic acid, followed by a highly efficient amide coupling protocol. This guide emphasizes the underlying chemical principles, provides detailed step-by-step instructions, and includes critical application notes for optimization and troubleshooting, ensuring a high rate of success for researchers in the field.

Strategic Overview: A Tale of Two Pathways

The conversion of an ester to an amide can be approached via two primary synthetic routes. The choice of pathway is critical and is dictated by the reactivity of the substrates and the desired purity and yield of the final product.

  • Route A: Two-Step Hydrolysis and Coupling (Recommended) This is the most reliable and versatile method for synthesizing a diverse library of amide derivatives from an ester starting material. It involves:

    • Saponification: The ethyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated to the free carboxylic acid. This intermediate is typically a stable, crystalline solid that can be easily purified.

    • Amide Coupling: The purified carboxylic acid is then coupled with a primary or secondary amine using a modern peptide coupling reagent. This step offers high yields, broad substrate scope, and mild reaction conditions that preserve sensitive functional groups.

  • Route B: One-Step Direct Aminolysis This route involves the direct reaction of the ester with an amine. While seemingly more atom-economical, this method often requires harsh conditions (high temperatures and/or pressures) and long reaction times. Its success is highly dependent on the nucleophilicity of the amine and the electrophilicity of the ester, often resulting in lower yields and a more challenging purification process. For a complex scaffold like the target quinoline, this route is generally not recommended due to the potential for side reactions.

This guide will focus exclusively on the recommended two-step strategy, which provides superior control, reliability, and adaptability for drug discovery applications.

G start Ethyl 4,6-dichloro-2-(methylthio) quinoline-3-carboxylate intermediate 4,6-dichloro-2-(methylthio) quinoline-3-carboxylic acid start->intermediate  Step 1: Saponification (e.g., LiOH, THF/H₂O) product Target Quinoline-3-Carboxamide intermediate->product  Step 2: Amide Coupling (Amine, HATU, DIPEA)

Figure 1: Recommended two-step synthetic workflow.

Part I: Protocol for Ester Saponification

Mechanistic Rationale

Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base exchange results in the stable carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate salt to yield the desired carboxylic acid intermediate. Lithium hydroxide is often preferred due to the high solubility of its salts in mixed aqueous-organic solvents and its tendency to afford clean reactions.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate330.22 g/mol 1.0 eq5.00 g
Lithium hydroxide monohydrate (LiOH·H₂O)41.96 g/mol 3.0 eq1.91 g
Tetrahydrofuran (THF)--50 mL
Deionized Water--25 mL
2M Hydrochloric Acid (HCl)--~25 mL (or as needed)
Ethyl Acetate (EtOAc)--For extraction
Brine (Saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g).

  • Dissolution: Add THF (50 mL) and stir until the starting material is fully dissolved. Add deionized water (25 mL).

  • Base Addition: Add lithium hydroxide monohydrate (1.91 g, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to 50°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours, indicated by the complete consumption of the starting ester spot.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2. A precipitate of the carboxylic acid will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting solid is often pure enough for the next step. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water to afford the pure 4,6-dichloro-2-(methylthio)quinoline-3-carboxylic acid. Expected yield: 90-98%.

Part II: Protocol for Amide Coupling

Mechanistic Rationale & Reagent Causality

The direct condensation of a carboxylic acid and an amine is kinetically slow.[4] Therefore, the carboxylic acid must be converted into a more reactive electrophile. Modern coupling reagents accomplish this efficiently under mild conditions.[4][5]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient uronium-based coupling reagent. The carboxylic acid, deprotonated by a base, reacts with HATU to form a highly reactive O-acylisourea intermediate. This species is an excellent acylating agent, readily undergoing nucleophilic attack by the amine to form the stable amide bond.[6][7]

  • DIPEA (N,N-Diisopropylethylamine): This is a non-nucleophilic, sterically hindered organic base. Its primary roles are to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to scavenge the acidic protons generated during the reaction, driving the equilibrium towards product formation.[6] Its bulky nature prevents it from competing with the desired amine as a nucleophile.

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH Quinoline-COOH ActiveEster Highly Reactive O-Acylisourea Intermediate RCOOH->ActiveEster  + DIPEA HATU HATU HATU->ActiveEster Amide Final Amide Product ActiveEster->Amide  Nucleophilic Attack Amine Amine (R-NH₂) Amine->Amide

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
4,6-dichloro-2-(methylthio)quinoline-3-carboxylic acid302.17 g/mol 1.0 eq1.00 g
Desired Amine (R-NH₂)Varies1.1 eqVaries
HATU380.23 g/mol 1.2 eq1.51 g
DIPEA129.24 g/mol 3.0 eq1.71 mL
N,N-Dimethylformamide (DMF), anhydrous--20 mL
Dichloromethane (DCM)--For extraction
Saturated NH₄Cl solution--For washing
Saturated NaHCO₃ solution--For washing
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid intermediate (1.00 g).

  • Dissolution: Add anhydrous DMF (20 mL) and stir until fully dissolved.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.51 g, 1.2 eq).

  • Base Addition: Cool the mixture in an ice bath (0°C). Slowly add DIPEA (1.71 mL, 3.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the carboxylic acid.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NH₄Cl solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The aqueous washes are critical for removing residual DMF, HATU byproducts, and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure amide product.[8]

Application Notes & Troubleshooting

  • Choice of Coupling Reagent: While HATU is highly effective, other reagents can be used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a more economical alternative.[9] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[9]

  • Choice of Base: If the amine substrate is supplied as a hydrochloride salt, an additional equivalent of base must be added to neutralize it. DIPEA is generally preferred, but triethylamine (TEA) can also be used, although it is slightly more nucleophilic.

  • Electron-Deficient Amines: For weakly nucleophilic or electron-deficient amines (e.g., certain anilines), the reaction may be sluggish.[6] In such cases, increasing the reaction temperature to 40-50°C or allowing the reaction to stir overnight may be necessary to achieve full conversion.

  • Solvent Selection: Anhydrous DMF is the solvent of choice for its excellent solvating properties for all reaction components. Anhydrous Dichloromethane (DCM) can also be used, especially if the starting materials are highly soluble.

  • Purification: The final compounds are typically stable, non-polar to moderately polar solids. Silica gel chromatography is the standard method for purification.[8] The polarity of the final amide will depend heavily on the nature of the "R" group from the amine. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Product Characterization: The structure of the final amide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS or HRMS) to verify its identity and purity.[1][8]

Conclusion

The two-step synthesis of 4,6-dichloro-2-(methylthio)quinoline-3-carboxamides via saponification and subsequent HATU-mediated amide coupling is a highly efficient and versatile methodology. It allows for the reliable production of a wide array of derivatives for biological screening and drug development programs. By understanding the rationale behind reagent choice and reaction conditions, researchers can effectively troubleshoot and adapt this protocol to synthesize novel chemical entities with high fidelity.

References

  • Vertex AI Search. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(3), 943-954.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • PubMed. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.
  • ACS Publications. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Fisher Scientific. (n.d.). Amide Synthesis.

Sources

Oxidation of the methylthio group in Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidation of the Methylthio Group in Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sulfur Oxidation in Quinoline Scaffolds

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this core is a critical aspect of drug discovery, allowing for the fine-tuning of physiochemical and pharmacological properties. Among the various functional groups, the methylthioether at the C2 position offers a unique handle for strategic modification through oxidation.

The conversion of a thioether to its corresponding sulfoxide and sulfone derivatives represents more than a simple chemical transformation. It is a powerful tool for modulating a compound's polarity, solubility, and, most importantly, its ability to engage in hydrogen bonding.[1] The sulfinyl (S=O) and sulfonyl (SO₂) groups are potent hydrogen bond acceptors, which can introduce new, high-affinity interactions with biological targets, potentially enhancing potency and selectivity.

This application note provides a comprehensive guide to the controlled oxidation of this compound. We present two detailed protocols for the selective synthesis of the corresponding sulfoxide and the complete oxidation to the sulfone, respectively. The discussion emphasizes the mechanistic rationale behind the choice of reagents and conditions, methods for reaction monitoring, and detailed procedures for purification and characterization, ensuring a reproducible and reliable outcome for researchers in the field.

Mechanistic Rationale and Reagent Selection

The oxidation of thioethers is a cornerstone transformation in organic synthesis. While numerous oxidizing agents exist, meta-chloroperoxybenzoic acid (m-CPBA) remains a preferred reagent due to its commercial availability, ease of handling, and generally high chemoselectivity.[2][3]

The sulfur atom of the methylthio group is nucleophilic and readily attacks the electrophilic terminal oxygen of the peroxyacid. This process occurs in a stepwise manner. The first oxidation yields the sulfoxide. Because the resulting sulfoxide is less nucleophilic than the starting thioether, the second oxidation to the sulfone requires more forcing conditions. This difference in reactivity is the key to selectively isolating either the sulfoxide or the sulfone.

Key Control Parameters:

  • Stoichiometry: The molar equivalents of m-CPBA are the primary determinant of the final product. Approximately one equivalent is used for the sulfoxide, while two or more equivalents are required for the sulfone.[4]

  • Temperature: Low temperatures (e.g., 0 °C or below) favor the formation of the sulfoxide and minimize over-oxidation.[4][5] The oxidation to the sulfone is typically performed at room temperature or with gentle heating to ensure the reaction goes to completion.[2]

While the quinoline nitrogen can also be oxidized to an N-oxide, the thioether is significantly more nucleophilic and will react preferentially under controlled conditions.[1][6] Careful monitoring is nonetheless crucial to ensure the desired chemoselectivity.

Diagram: General Reaction Pathway

G Thioether This compound Sulfoxide Ethyl 4,6-dichloro-2-(methylsulfinyl)quinoline-3-carboxylate Thioether->Sulfoxide ~1.1 eq. m-CPBA Low Temperature (0 °C) Sulfone Ethyl 4,6-dichloro-2-(methylsulfonyl)quinoline-3-carboxylate Thioether->Sulfone >2.2 eq. m-CPBA Room Temperature Sulfoxide->Sulfone ~1.1 eq. m-CPBA Room Temperature

Caption: Stepwise oxidation of the methylthio group.

Protocol 1: Selective Oxidation to Ethyl 4,6-dichloro-2-(methylsulfinyl)quinoline-3-carboxylate

This protocol is designed for the selective synthesis of the sulfoxide product, leveraging controlled stoichiometry and low temperature to prevent over-oxidation.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStarting material.
meta-Chloroperoxybenzoic acid (m-CPBA)70-77% (by weight)Sigma-AldrichThe purity must be factored into molar calculations.[4]
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionReagent GradeVWRFor quenching and removing acidic byproduct.
Saturated aqueous sodium sulfite (Na₂SO₃) solutionReagent GradeVWRAlternative for quenching unreacted peroxide.
Brine (Saturated aqueous NaCl)Reagent GradeVWRFor aqueous wash.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent GradeVWRFor drying the organic layer.
Silica Gel230-400 meshVWRFor column chromatography.
Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition:

    • In a separate flask, dissolve m-CPBA (1.1-1.2 eq., corrected for purity) in a minimal amount of DCM.

    • Add the m-CPBA solution dropwise to the stirred solution of the starting material over 15-20 minutes. Causality Note: Slow, portion-wise addition is critical to maintain the low temperature, control the exotherm of the reaction, and prevent localized over-concentration of the oxidant which could lead to sulfone formation.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • The reaction is typically complete within 1-3 hours.

    • TLC Analysis: The sulfoxide product will have a lower Rf value (be more polar) than the starting thioether. The sulfone, if present, will be even more polar. The goal is complete consumption of the starting material with minimal formation of the sulfone spot.

  • Work-up and Quenching:

    • Once the reaction is complete, quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution and stirring vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the m-chlorobenzoic acid byproduct, followed by brine (1x).[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure sulfoxide and remove the solvent in vacuo to yield the final product, typically as a white or off-white solid.

Protocol 2: Complete Oxidation to Ethyl 4,6-dichloro-2-(methylsulfonyl)quinoline-3-carboxylate

This protocol ensures the complete conversion of the thioether to the sulfone by using an excess of the oxidizing agent at room temperature.

Materials and Reagents
  • Same as Protocol 1.

Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 eq.).

    • Dissolve the starting material in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Oxidant Addition:

    • Add solid m-CPBA (2.2-2.5 eq., corrected for purity) to the stirred solution in several portions over 30 minutes at room temperature. Causality Note: While an initial exotherm may be observed, adding the oxidant in portions prevents a runaway reaction. An ice bath can be kept on standby.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction is typically complete in 4-12 hours.

    • Monitor the progress by TLC. The desired sulfone product will be significantly more polar (lower Rf) than both the starting material and the intermediate sulfoxide. The reaction is complete when no starting material or sulfoxide is observed.

  • Work-up and Quenching:

    • The work-up procedure is identical to that described in Protocol 1. Quench with Na₂SO₃, wash with NaHCO₃ to remove the large amount of m-chlorobenzoic acid, and finish with a brine wash.[7]

  • Purification:

    • The sulfone product is often highly crystalline and may precipitate from the reaction mixture or during work-up. If so, it can be isolated by filtration.

    • If purification is necessary, it can be achieved by flash column chromatography (using a more polar eluent system than for the sulfoxide) or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Diagram: Generalized Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Dissolve Thioether in Anhydrous DCM B Establish Inert Atmosphere A->B C Adjust Temperature (0 °C for Sulfoxide, RT for Sulfone) B->C D Slow, Portion-wise Addition of m-CPBA C->D E Monitor by TLC/LC-MS D->E F Quench with Na₂SO₃ E->F G Wash with NaHCO₃ & Brine F->G H Dry (MgSO₄) & Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, IR) I->J

Caption: From reaction setup to final product characterization.

Data Summary and Characterization

The successful conversion to the sulfoxide and sulfone can be confirmed by a combination of spectroscopic methods.

Comparative Reaction Parameters
ParameterSelective Oxidation (Sulfoxide)Complete Oxidation (Sulfone)
m-CPBA Equivalents 1.1 - 1.2> 2.2
Temperature 0 °C to -20 °CRoom Temperature
Typical Reaction Time 1 - 3 hours4 - 12 hours
Relative TLC Rf IntermediateLow
Expected Spectroscopic Shifts

The oxidation state of the sulfur atom has a profound and predictable effect on the chemical environment of adjacent protons and the vibrational frequencies of the S-O bonds.

Analysis MethodStarting Thioether (Reference)Sulfoxide ProductSulfone Product
¹H NMR S-CH₃: ~δ 2.6 ppmS(O)-CH₃: Downfield shift to ~δ 3.0 ppmS(O)₂-CH₃: Further downfield shift to ~δ 3.5 ppm
Mass Spec (ESI+) Expected [M+H]⁺[M+16+H]⁺[M+32+H]⁺
IR Spectroscopy No prominent S-O bandsStrong S=O stretch at ~1050-1070 cm⁻¹Two strong S=O stretches: Asymmetric (~1300-1350 cm⁻¹) & Symmetric (~1120-1160 cm⁻¹)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete reaction (starting material remains) Insufficient m-CPBA (potency lower than stated); Reaction time too short.Add an additional 0.1-0.2 eq. of m-CPBA and monitor by TLC. Ensure the stated purity of the m-CPBA is used in calculations. Allow the reaction to stir for a longer period.
Sulfone is formed when targeting the sulfoxide m-CPBA added too quickly; Reaction temperature was too high; Too many equivalents of m-CPBA.Ensure dropwise addition of the oxidant solution while maintaining the reaction at 0 °C or lower. Re-verify the calculation for m-CPBA equivalents based on its purity.
Final product is contaminated with m-chlorobenzoic acid Insufficient aqueous base wash during work-up.Repeat the work-up, ensuring the crude product is redissolved in an organic solvent (DCM or EtOAc) and washed thoroughly with saturated NaHCO₃ solution. The byproduct is very polar and should also be easily separable by silica gel chromatography.[7]
Low isolated yield Product is partially water-soluble; Loss during chromatographic purification.During the aqueous work-up, back-extract the aqueous layers with the organic solvent to recover any dissolved product. Use care during column chromatography to avoid overly broad fractions.

References

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]

  • Nicolaou, K. C., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Frontier, A. (2026). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]

  • Reddit r/Chempros Discussion. Chemoselective thioether oxidation. [Link]

  • BIOSYNCE. (2025). What are the oxidation products of quinoline?[Link]

  • Ptaszyńska, K., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 163. [Link]

  • UCLA Environment, Health & Safety. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

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Mastering the Synthesis of Functionalized Quinolines: Application Notes and Protocols for Suzuki Coupling Reactions with Dichlorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Polysubstituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1][2] The ability to precisely introduce diverse substituents onto the quinoline ring is paramount for tuning molecular properties and optimizing function. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds.[3][4] This guide provides an in-depth exploration of the application of Suzuki coupling reactions to dichlorinated quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource for designing and executing these transformative reactions.

Dichlorinated quinolines represent attractive starting materials for the synthesis of complex, polysubstituted quinolines. The two chlorine atoms offer distinct handles for sequential or regioselective functionalization, enabling the construction of diverse molecular architectures.[5][6] However, the successful execution of these reactions requires a nuanced understanding of the interplay between the substrate's electronic properties, catalyst system, and reaction conditions to control the regioselectivity and extent of substitution. This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical guidance for overcoming common challenges associated with the Suzuki coupling of dichlorinated quinolines.

Mechanistic Insights: Navigating the Catalytic Cycle with Dichloroquinolines

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][7] Understanding this cycle is crucial for rationalizing reaction outcomes and for troubleshooting.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R-Pd(II)L_n-R' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Substrate R-X Boronic R'-B(OR)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloroquinoline to form a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

Regioselectivity in Dichlorinated Quinolines: A Matter of Electronic and Steric Control

A primary challenge in the Suzuki coupling of dichlorinated quinolines is controlling which of the two chlorine atoms reacts. The inherent electronic properties of the quinoline ring play a significant role. For instance, in 2,4-dichloroquinoline, the chlorine at the C-2 position is generally more reactive towards nucleophilic substitution and oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom.[5][9] This inherent reactivity difference can be exploited to achieve selective monosubstitution.

However, the choice of catalyst, ligand, and reaction conditions can often override this intrinsic preference.[6] Bulky phosphine ligands, for example, can sterically hinder the approach of the catalyst to the more accessible C-4 position in certain substrates, thereby favoring reaction at the C-2 position. Conversely, less sterically demanding ligands might favor reaction at the electronically more activated site.

Key Parameters for Successful Suzuki Coupling of Dichlorinated Quinolines

Optimizing the following parameters is critical for achieving high yields, selectivity, and reproducibility.

ParameterRole and ConsiderationsRecommended Starting Points
Palladium Precatalyst The source of the active Pd(0) catalyst. Pd(II) precatalysts are often more air-stable and are reduced in situ.Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium catalyst, influences its reactivity, and plays a crucial role in determining regioselectivity. Electron-rich and bulky phosphine ligands are often effective for coupling aryl chlorides.PPh₃, PCy₃, SPhos, XPhos, Buchwald-type ligands
Base Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent Solubilizes the reactants and catalyst. Aprotic polar solvents or mixtures with water are commonly used.Dioxane, Toluene, DMF, THF, often with water as a co-solvent
Boronic Acid/Ester The source of the nucleophilic coupling partner. Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer improved stability and reactivity in some cases.Arylboronic acids, heteroarylboronic acids
Temperature Influences the reaction rate. Higher temperatures are often required for less reactive aryl chlorides.80-120 °C

Experimental Protocols

Protocol 1: Regioselective Monosubstitution of 2,4-Dichloroquinoline at the C-4 Position (following a C-2 alkynylation)

This protocol is adapted from the work of Pal and coworkers and demonstrates a stepwise approach to synthesizing 2-alkynyl-4-arylquinolines.[5][10]

Protocol1_Workflow Start 2,4-Dichloroquinoline Step1 Step 1: Sonogashira Coupling (C-2 Alkynylation) Start->Step1 Intermediate 2-Alkynyl-4-chloroquinoline Step1->Intermediate Step2 Step 2: Suzuki Coupling (C-4 Arylation) Intermediate->Step2 Product 2-Alkynyl-4-arylquinoline Step2->Product

Figure 2: Stepwise functionalization of 2,4-dichloroquinoline.

Step 1: Sonogashira Coupling at C-2

  • To a reaction vessel, add 2,4-dichloroquinoline (1.0 equiv), the terminal alkyne (1.2 equiv), Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%).

  • Add water as the solvent, followed by triethylamine (3.0 equiv).

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-alkynyl-4-chloroquinoline intermediate.[5]

Step 2: Suzuki Coupling at C-4

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-alkynyl-4-chloroquinoline intermediate (1.0 equiv) in a mixture of dioxane and water (e.g., 4:1 v/v).

  • Add the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), a ligand like tricyclohexylphosphine (PCy₃) if required, and a base such as Cs₂CO₃ (2.0-3.0 equiv).[5][10]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-alkynyl-4-arylquinoline.[5]

Protocol 2: General Procedure for Suzuki Coupling of Dichlorinated Quinolines

This protocol provides a general starting point for exploring the direct Suzuki coupling of various dichlorinated quinolines. Optimization of the catalyst, ligand, base, and solvent will likely be necessary for specific substrates.

  • To a flame-dried Schlenk tube or microwave vial, add the dichlorinated quinoline (1.0 equiv), the arylboronic acid (1.1-2.5 equiv, depending on whether mono- or di-substitution is desired), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Catalyst poisoning by the quinoline nitrogen- Use a more active catalyst/ligand system (e.g., Buchwald ligands).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Use a ligand that shields the palladium center.
Poor Regioselectivity - Inappropriate ligand choice- Reaction conditions favoring reaction at multiple sites- Screen a panel of ligands with varying steric bulk and electronic properties.- Adjust the reaction temperature and time.- Consider a stepwise approach if direct selective coupling is challenging.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without efficient reduction- Ensure the reaction is thoroughly degassed.- Use a Pd(0) precatalyst or ensure efficient in situ reduction of the Pd(II) source.
Protodeborylation of Boronic Acid - Presence of water and prolonged reaction times at high temperatures- Use anhydrous conditions if possible.- Use a boronate ester instead of a boronic acid.- Minimize reaction time.
Dehalogenation of the Dichloroquinoline - Presence of a hydride source- Certain catalyst/ligand combinations- Ensure all reagents and solvents are dry.- Screen different catalyst and ligand combinations.

Applications in Drug Discovery and Materials Science

The ability to synthesize polysubstituted quinolines via Suzuki coupling of dichlorinated precursors has had a significant impact on various fields.

  • Anticancer Agents: Many kinase inhibitors feature a substituted quinoline core. For example, analogues of Lapatinib, a dual tyrosine kinase inhibitor, can be synthesized using Suzuki coupling to introduce aryl groups onto a quinoline scaffold.[11][12]

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is central to many antimalarial drugs like chloroquine. Suzuki coupling of 4,7-dichloroquinoline provides a versatile route to novel analogues with potentially improved efficacy against resistant strains.[13][14]

  • Organic Electronics: Polysubstituted quinolines with extended π-systems, accessible through iterative Suzuki couplings, are being investigated for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

The Suzuki-Miyaura cross-coupling of dichlorinated quinolines is a powerful and adaptable synthetic strategy for accessing a wide array of functionalized quinoline derivatives. By carefully considering the electronic and steric factors that govern regioselectivity and by optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can unlock the full potential of this methodology. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful implementation of these reactions in the synthesis of novel compounds for drug discovery, materials science, and beyond.

References

  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Kralj, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3335. Available at: [Link]

  • Epie, A. N., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(1), 845-858. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Ali, N. M., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Available at: [Link]

  • Singh, R., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(16), e202200501. Available at: [Link]

  • Szöllősi, G. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(10), 1184. Available at: [Link]

  • Google Patents. (n.d.). CN102675297A - Preparation method of Lapatinib.
  • Kaur, K., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship. Journal of the Iranian Chemical Society, 18(6), 1335-1361. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9536-9547. Available at: [Link]

  • Li, J., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. Available at: [Link]

  • Semproni, J. M., et al. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • de Oliveira, R. B., et al. (2012). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 20(13), 4048-4055. Available at: [Link]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. Available at: [Link]

  • Billingsley, K. L., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 49(31), 5371-5374. Available at: [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • Okita, T., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Canadian Journal of Chemistry, 97(6), 436-439. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Organics, 3(1), 1-22. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate as a Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1] Quinoline derivatives have been successfully developed as anticancer, anti-inflammatory, antimalarial, and antimicrobial agents.[1][2] The fusion of additional heterocyclic rings to the quinoline core often enhances or modulates its pharmacological profile, leading to the discovery of novel drug candidates with improved potency and selectivity.[3] Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a highly functionalized and versatile building block, poised for the synthesis of diverse and novel fused heterocyclic systems. The presence of multiple reactive sites—the chloro groups at positions 4 and 6, the methylthio group at position 2, and the ester at position 3—offers a rich platform for chemical exploration.

This document provides detailed application notes and protocols for the synthesis of novel pyrazolo[4,3-c]-, thieno[3,2-c]-, and furo[3,2-c]quinoline derivatives starting from this compound. The methodologies are designed for researchers and scientists in drug development, providing both the practical "how" and the mechanistic "why" behind the synthetic strategies.

Section 1: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

Rationale and Mechanistic Insight

The synthesis of pyrazolo[4,3-c]quinolines from the title compound is predicated on a nucleophilic aromatic substitution followed by an intramolecular cyclization. The chlorine atom at the C-4 position is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the quinoline nitrogen. Hydrazine and its derivatives are excellent nucleophiles for this purpose. The initial substitution is followed by a cyclization reaction involving the ester group at the C-3 position to form the pyrazole ring. The 2-(methylthio) group is expected to remain intact under these conditions, providing a handle for further functionalization if desired.

Experimental Workflow

start This compound reagents Hydrazine Hydrate Ethanol, Reflux start->reagents Step 1: Nucleophilic Substitution intermediate Hydrazinyl Intermediate (not isolated) reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Step 2: Annulation product Ethyl 6-chloro-1,5-dihydro-2-(methylthio)pyrazolo[4,3-c]quinolin-4-one-3-carboxylate cyclization->product workup Cooling, Filtration, Washing product->workup Purification

Figure 1: Workflow for the synthesis of pyrazolo[4,3-c]quinoline derivatives.

Detailed Protocol: Synthesis of Ethyl 6-chloro-1,5-dihydro-2-(methylthio)pyrazolo[4,3-c]quinolin-4-one-3-carboxylate

This protocol is adapted from established methods for the synthesis of pyrazolo[4,3-c]quinolines from 4-chloroquinoline precursors.[4]

Materials:

  • This compound (1.0 g, 3.16 mmol)

  • Hydrazine hydrate (0.32 mL, 6.32 mmol, 2 equiv.)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 3.16 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add hydrazine hydrate (0.32 mL, 6.32 mmol) dropwise to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to promote precipitation of the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to obtain the desired Ethyl 6-chloro-1,5-dihydro-2-(methylthio)pyrazolo[4,3-c]quinolin-4-one-3-carboxylate.

Data Summary

Compound NameMolecular FormulaExpected Yield (%)Key Analytical Data (Predicted)
Ethyl 6-chloro-1,5-dihydro-2-(methylthio)pyrazolo[4,3-c]quinolin-4-one-3-carboxylateC₁₃H₁₀ClN₃O₃S75-85¹H NMR: Signals for ethyl group, methylthio group, aromatic protons, and NH protons. MS (ESI): [M+H]⁺ corresponding to the molecular weight.

Section 2: Synthesis of Thieno[3,2-c]quinoline Derivatives

Rationale and Mechanistic Insight

The construction of a thieno[3,2-c]quinoline system from the starting material can be envisioned through a nucleophilic substitution followed by an intramolecular cyclization. The 4-chloro group can be displaced by a sulfur nucleophile, such as the ethyl thioglycolate anion. The resulting intermediate, containing both a thioether linkage and an ester group, can then undergo an intramolecular Dieckmann condensation or a similar cyclization to form the thiophene ring. This approach leverages the reactivity of both the C-4 chloro and C-3 ester functionalities.

Experimental Workflow

start This compound reagents1 Ethyl Thioglycolate Sodium Ethoxide, Ethanol start->reagents1 Step 1: S-Alkylation intermediate Thioether Intermediate reagents1->intermediate cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) intermediate->cyclization Step 2: Ring Closure product Ethyl 6-chloro-4-hydroxy-2-(methylthio)thieno[3,2-c]quinoline-5-carboxylate cyclization->product workup Acidification, Extraction, Purification product->workup Purification

Figure 2: Proposed workflow for the synthesis of thieno[3,2-c]quinoline derivatives.

Detailed Protocol: Synthesis of Ethyl 6-chloro-4-hydroxy-2-(methylthio)thieno[3,2-c]quinoline-5-carboxylate

This protocol is based on general procedures for the synthesis of thieno[3,2-c]quinolines.[1]

Materials:

  • This compound (1.0 g, 3.16 mmol)

  • Ethyl thioglycolate (0.41 mL, 3.79 mmol, 1.2 equiv.)

  • Sodium metal (0.087 g, 3.79 mmol, 1.2 equiv.)

  • Anhydrous ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, carefully add sodium metal (0.087 g, 3.79 mmol) to anhydrous ethanol (15 mL) under an inert atmosphere (e.g., nitrogen or argon). Stir until all the sodium has reacted to form sodium ethoxide.

  • To this solution, add ethyl thioglycolate (0.41 mL, 3.79 mmol) dropwise at room temperature.

  • In a separate flask, dissolve this compound (1.0 g, 3.16 mmol) in anhydrous ethanol (10 mL).

  • Add the solution of the quinoline derivative to the sodium ethyl thioglycolate solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with 1 M hydrochloric acid until it is slightly acidic (pH ~6).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 6-chloro-4-hydroxy-2-(methylthio)thieno[3,2-c]quinoline-5-carboxylate.

Data Summary

Compound NameMolecular FormulaExpected Yield (%)Key Analytical Data (Predicted)
Ethyl 6-chloro-4-hydroxy-2-(methylthio)thieno[3,2-c]quinoline-5-carboxylateC₁₅H₁₂ClNO₃S₂60-70¹H NMR: Signals for two ethyl groups, methylthio group, and aromatic protons. MS (ESI): [M+H]⁺ corresponding to the molecular weight.

Section 3: Synthesis of Furo[3,2-c]quinoline Derivatives

Rationale and Mechanistic Insight

The synthesis of a furo[3,2-c]quinoline core from the starting material can be achieved through a similar strategy to the thieno[3,2-c]quinoline synthesis, but using an oxygen nucleophile. A plausible route involves the reaction with the sodium salt of ethyl glycolate. The subsequent intramolecular cyclization would lead to the formation of the furan ring.

Experimental Workflow

start This compound reagents1 Ethyl Glycolate Sodium Hydride, DMF start->reagents1 Step 1: O-Alkylation intermediate Ether Intermediate reagents1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Step 2: Ring Closure product Ethyl 6-chloro-4-hydroxy-2-(methylthio)furo[3,2-c]quinoline-5-carboxylate cyclization->product workup Quenching, Extraction, Purification product->workup Purification

Figure 3: Proposed workflow for the synthesis of furo[3,2-c]quinoline derivatives.

Detailed Protocol: Synthesis of Ethyl 6-chloro-4-hydroxy-2-(methylthio)furo[3,2-c]quinoline-5-carboxylate

This protocol is a proposed method based on analogous reactions for the synthesis of furo[3,2-c]quinolines.

Materials:

  • This compound (1.0 g, 3.16 mmol)

  • Ethyl glycolate (0.39 mL, 3.79 mmol, 1.2 equiv.)

  • Sodium hydride (60% dispersion in mineral oil, 0.15 g, 3.79 mmol, 1.2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.15 g, 3.79 mmol) and anhydrous DMF (10 mL).

  • Cool the suspension in an ice bath and add ethyl glycolate (0.39 mL, 3.79 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 g, 3.16 mmol) in anhydrous DMF (10 mL).

  • Add the quinoline solution to the sodium ethyl glycolate suspension dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 6-8 hours. Monitor by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 6-chloro-4-hydroxy-2-(methylthio)furo[3,2-c]quinoline-5-carboxylate.

Data Summary

Compound NameMolecular FormulaExpected Yield (%)Key Analytical Data (Predicted)
Ethyl 6-chloro-4-hydroxy-2-(methylthio)furo[3,2-c]quinoline-5-carboxylateC₁₅H₁₂ClNO₄S55-65¹H NMR: Signals for two ethyl groups, methylthio group, and aromatic protons. MS (ESI): [M+H]⁺ corresponding to the molecular weight.

References

  • Abass, M. Substituted Quinolinones, Part 10: Synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under PTC conditions as novel enzymatic enhancers. Phosphorus Sulfur Silicon Relat. Elem., 2007 , 182(4), 735-748. [Link]

  • Chandra, V. et al. A simple and rapid synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones. RSC Adv., 2011 , 1, 128-132. [Link]

  • Chen, J. et al. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 2023 , 8(7), 6987–6996. [Link]

  • Gouda, M.A. et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Adv., 2020 , 10, 27302-27326. [Link]

  • Helaja, J. et al. The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. Asian J. Org. Chem., 2019 , 8, 1244-1247. [Link]

  • Li, J. et al. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 2018 , 23(5), 1053. [Link]

  • Ma, D. et al. Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Org. Chem. Front., 2019 , 6, 2643-2647. [Link]

  • Reddy, C. S. et al. One-pot synthesis of 2-methyl-3-(phenylthiomethyl)quinolines from Morita-Baylis-Hillman Adducts and Their Oxidation to the Corresponding Sulfones. Molecules, 2015 , 20(11), 19685-19695. [Link]

  • Salem, M.A. et al. Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldehyde and Arylamine Derivatives: A Review (Part VIII). Mini-Reviews in Organic Chemistry, 2022 , 19(4), 480-495. [Link]

  • Tekale, S.U. et al. Friedlander synthesis of polysubstituted quinoline using propylsulfonic acid as recyclable catalyst. Catal. Sci. Technol., 2014 , 4, 436-441. [Link]

  • Thakur, G. S. et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2024 , 3(12), 232-251. [Link]

  • US Patent 4524146, "2-(2-pyrimidyl)-pyrazolo[4,3-c]quinolin-3(5H)-one", issued June 18, 1985.
  • Wang, L. et al. Synthesis of Some New Quinoline Derivatives: New Routes to Synthesize Polysubstituted 2(1H)-quinolone Derivatives. Molecules, 2011 , 16(5), 3583-3593. [Link]

  • Zare, A. et al. Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bull. Chem. Soc. Ethiop., 2023 , 37(2), 321-334. [Link]

  • Zhang, L. et al. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. J. Org. Chem., 2016 , 81(13), 5566–5575. [Link]

  • Al-Ostoot, F.H. et al. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Orient J Chem, 2017 , 33(5). [Link]

  • Al-Joboury, H.A. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. J. Edu. & Sci., 2013 , 26(3), 75-86. [Link]

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Application Notes and Protocols for the Derivatization of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers on the strategic derivatization of ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate, a versatile starting material for generating a library of novel compounds for biological screening. We will delve into the chemical rationale behind the selective modification of this molecule at its key reactive sites: the C4 and C6 chloro positions, the 2-(methylthio) group, and the ethyl ester at the C3 position. Detailed, field-tested protocols for these derivatizations are provided, alongside methodologies for preliminary biological evaluation against cancer cell lines and microbial pathogens.

Introduction: The Quinoline Scaffold as a Privileged Structure

Heterocyclic compounds are of paramount importance in drug discovery, and the quinoline ring system is a particularly "privileged" structure.[1] This is evidenced by its presence in a multitude of FDA-approved drugs.[1] The diverse biological activities of quinoline derivatives stem from their ability to intercalate with DNA, inhibit key enzymes, and interact with various cellular receptors. The subject of this guide, this compound, offers multiple handles for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) of novel quinoline-based compounds.

The derivatization strategy for this molecule will primarily focus on nucleophilic aromatic substitution (SNAr) reactions at the electron-deficient C4 and C6 positions, leveraging the activating effect of the quinoline nitrogen. We will also explore the reactivity of the 2-(methylthio) group and the ester functionality to further expand the chemical diversity of the synthesized library.

Chemical Reactivity and Derivatization Strategies

The structure of this compound presents three primary sites for chemical modification. Understanding the relative reactivity of these sites is crucial for designing a successful synthetic strategy.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

The chloro substituents at the C4 and C6 positions are susceptible to nucleophilic displacement. However, the C4 position is significantly more reactive towards nucleophiles. This regioselectivity is a well-documented phenomenon in quinoline and quinazoline chemistry and can be rationalized by frontier molecular orbital theory.[1][4] Density functional theory (DFT) calculations have shown that the carbon atom at the 4-position of similar 2,4-dichloro-substituted heterocycles has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[1][4] The general mechanism for SNAr is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

This inherent reactivity difference allows for the selective mono-substitution at the C4 position under milder conditions, while harsher conditions are typically required for substitution at the C6 position or for di-substitution.

Diagram 1: Derivatization Strategy Overview

G A This compound B C4-Substituted Derivatives (SNAr with Nu-H) A->B Mild Conditions C C6-Substituted Derivatives (Harsher SNAr) A->C Harsh Conditions D C2-Substituted Derivatives (Displacement of -SMe) A->D Strong Nucleophile E C3-Carboxylic Acid Derivatives (Ester Hydrolysis) A->E NaOH/H2O F C3-Amide Derivatives (Amidation) E->F Amine, Coupling Agent

Caption: A flowchart illustrating the primary pathways for the derivatization of the starting material.

Reactivity of the 2-(methylthio) Group

The 2-(methylthio) group can also be displaced by strong nucleophiles, although it is generally less reactive than the chloro group at C4. Studies on related systems have shown that the presence of an electron-withdrawing group at C4 enhances the reactivity of the 2-alkylthio group towards nucleophilic displacement.[5] This provides an opportunity for sequential derivatization, first at C4 and then at C2.

Modification of the Ethyl Ester at C3

The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[6][7] This carboxylic acid can then be coupled with a variety of amines to form amides, further expanding the chemical space of the derivative library.

Experimental Protocols: Synthesis of Derivatives

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds from this compound.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4 Position

This protocol describes a general procedure for the mono-substitution of the chloro group at the C4 position with a variety of amine nucleophiles.

Rationale: The higher reactivity of the C4 position allows for selective substitution under relatively mild conditions. The use of a base, such as triethylamine or diisopropylethylamine (DIPEA), is often necessary to neutralize the HCl generated during the reaction.[1]

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide (DMF))

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the amine nucleophile (1.1 eq) and Et₃N (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-substituted derivative.

Nucleophile Solvent Temperature (°C) Typical Reaction Time (h)
AnilineEthanol804-8
BenzylamineAcetonitrile602-4
MorpholineDMF256-12

Table 1: Representative reaction conditions for C4-substitution.

Protocol 2: Ester Hydrolysis to the Carboxylic Acid

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.

Rationale: Basic hydrolysis using sodium hydroxide is a standard and efficient method for the saponification of esters.[6][7] The resulting carboxylate salt is protonated in a separate acidification step.

Materials:

  • Ethyl 4-substituted-6-chloro-2-(methylthio)quinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware

Procedure:

  • Dissolve the quinoline ester (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of NaOH (2.0 eq) in water.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Bond Formation

This protocol describes the coupling of the quinoline-3-carboxylic acid with an amine to form an amide.

Rationale: Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of HOBt (Hydroxybenzotriazole), are effective for the formation of amide bonds from carboxylic acids and amines under mild conditions.

Materials:

  • 4-substituted-6-chloro-2-(methylthio)quinoline-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU or EDC/HOBt

  • DIPEA

  • DMF

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Diagram 2: Experimental Workflow for Derivatization and Screening

G cluster_0 Synthesis cluster_1 Biological Screening A Starting Material: Ethyl 4,6-dichloro-2-(methylthio) quinoline-3-carboxylate B C4-Substitution (Protocol 1) A->B C Ester Hydrolysis (Protocol 2) B->C D Amide Formation (Protocol 3) C->D E Anticancer Assay (Protocol 4) D->E F Antimicrobial Assay (Protocol 5) D->F

Caption: A workflow diagram illustrating the synthetic sequence followed by biological evaluation.

Protocols for Biological Screening

The following are standardized protocols for the initial biological evaluation of the synthesized quinoline derivatives.

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[5][8]

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.[5]

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5][10]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[6][11][12]

Rationale: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 0.5 McFarland standard

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][12]

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.[11]

  • Inoculate each well with the diluted microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).[11]

  • Incubate the plates at 37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[11]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[11]

Microorganism Gram Stain Growth Medium Incubation Time (h)
Staphylococcus aureusPositiveMueller-Hinton Broth18-24
Escherichia coliNegativeMueller-Hinton Broth18-24
Candida albicansN/A (Fungus)RPMI-164024-48

Table 2: Recommended conditions for antimicrobial screening.

Conclusion

The derivatization of this compound offers a rich platform for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a robust framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. By systematically exploring the chemical space around this versatile quinoline scaffold, researchers can uncover new lead compounds for the development of future therapeutics.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.).
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Center for Biotechnology Information. [Link]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.).
  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025). ResearchGate. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • 08.07 Hydrolysis and Dehydration of Amides. (2019). YouTube. [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). Royal Society of Chemistry. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Stack Exchange. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (n.d.). PubMed. [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal. [Link]

  • 4,6-Dichloro-2-(methylthio)pyrimidine. (2025). ResearchGate. [Link]

  • Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. (n.d.). ResearchGate. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • derivatization method for carboxylic acid ?. (2010). Chromatography Forum. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Carboxylic Acids: Hydrolysis of Amides. (2017). YouTube. [Link]

  • Reactivity of Quinoline. (2020). YouTube. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). RJPT. [Link]

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The Versatility of Ethyl Quinoline-3-Carboxylate in Heterocyclic Synthesis: Application Notes and Protocols for Advanced Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and its Strategic Importance in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] Among the various quinoline building blocks, the ethyl ester of quinoline-3-carboxylic acid and its derivatives serve as exceptionally versatile precursors for the synthesis of complex, fused heterocyclic systems. These fused structures often exhibit enhanced biological activity and unique pharmacological profiles, making them attractive targets in modern drug development.

This technical guide provides an in-depth exploration of cyclization reactions involving ethyl quinoline-3-carboxylate derivatives. It is designed for researchers, medicinal chemists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. By understanding the "why" behind the "how," scientists can better troubleshoot, optimize, and adapt these methodologies for their specific research needs.

Strategic Precursors from Ethyl Quinoline-3-Carboxylate

The true synthetic power of ethyl quinoline-3-carboxylate is unlocked through its conversion into key intermediates, primarily by substitution at the 2- and 4-positions of the quinoline ring. These derivatives are primed for cyclization reactions with a variety of binucleophiles, leading to the formation of novel polycyclic heteroaromatic compounds. This guide will focus on three pivotal precursors:

  • Ethyl 2-chloroquinoline-3-carboxylate: A highly reactive intermediate where the chloro group serves as an excellent leaving group for nucleophilic substitution.

  • Ethyl 2-aminoquinoline-3-carboxylate: The amino group in this derivative provides a nucleophilic center for condensation and cyclization reactions.

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: This keto-ester offers multiple reactive sites for building fused ring systems.

The following sections will delve into specific cyclization reactions starting from these key precursors, providing detailed protocols and mechanistic insights.

I. Synthesis of Pyrazolo[3,4-b]quinolines from Ethyl 2-Chloroquinoline-3-carboxylate

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles that have garnered significant interest due to their diverse biological activities, including antiviral and antimicrobial properties. A common and efficient route to this scaffold involves the reaction of ethyl 2-chloroquinoline-3-carboxylate with hydrazine hydrate.

Mechanistic Rationale

The reaction proceeds through a two-step sequence. Initially, the hydrazine, acting as a nucleophile, attacks the electrophilic carbon at the 2-position of the quinoline ring, displacing the chloride ion in a nucleophilic aromatic substitution (SNAr) reaction. The resulting hydrazinyl intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the ester carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic pyrazolo[3,4-b]quinolinone ring system.

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]quinolines

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_ester Ethyl 2-chloro quinoline-3-carboxylate reflux Reflux in Ethanol with Triethylamine start_ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux distill Distill off solvent and excess hydrazine reflux->distill precipitate Pour into water distill->precipitate filter_dry Filter and dry the solid precipitate->filter_dry product Pyrazolo[3,4-b]quinoline filter_dry->product Start Ethyl 2-chloroquinoline-3-carboxylate Step1 Reduction to 2-chloroquinoline-3-carbaldehyde Start->Step1 e.g., DIBAL-H Step2 Nucleophilic substitution with Thioglycolic Acid Step1->Step2 HSCH2COOH Step3 Intramolecular Aldol Condensation Step2->Step3 Step4 Dehydration Step3->Step4 Product Thieno[2,3-b]quinoline- 2-carboxylic acid Step4->Product start Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate step1 Conversion to 4-chloro (e.g., with POCl3) start->step1 step2 Amination to 4-amino (e.g., with NH3 or amine) step1->step2 step3 Cyclization with a C1 synthon (e.g., formamide) step2->step3 product Pyrimido[4,5-b]quinoline step3->product

Sources

Troubleshooting & Optimization

Purification methods for Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to aid researchers, scientists, and drug development professionals in overcoming common and complex challenges encountered during the purification of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate.

Introduction

This compound is a key intermediate in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents. Its purification, however, can present significant challenges due to its chemical nature. The presence of a basic quinoline nitrogen, multiple halogen substituents, and a thioether linkage can lead to issues such as product degradation on acidic media, difficult-to-separate impurities, and inconsistent results.

This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate these purification challenges effectively. The methodologies described are grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.

Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute's solubility is so high in the hot solvent that upon cooling, it separates as a liquid phase (an oil) before reaching its crystallization temperature. This often happens if the solution is supersaturated or cooled too rapidly.[1] Impurities can also suppress crystallization and promote oiling.

Causality: The melting point of your impure compound may be lower than the boiling point of the solvent you are using. When the solution cools, it becomes saturated with a compound that is still in a liquid state, leading to the separation of an oil rather than solid crystals.

Step-by-Step Solutions:

  • Re-heat and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of the hot solvent (5-10% of the total volume) to slightly decrease the saturation.[1]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of well-defined crystals.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for crystallization.[1]

  • Re-evaluate Solvent System: If the problem persists, your solvent system may be inappropriate. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Q2: I'm observing significant tailing or streaking of my product spot on a silica gel TLC plate. Why is this happening and will it affect my column chromatography?

Answer:

Yes, this will negatively affect your column chromatography, leading to poor separation and broad, impure fractions. Tailing on a TLC plate is a strong indicator of problematic interactions between your compound and the stationary phase.

Causality: The primary cause of tailing for quinoline derivatives is the interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This strong, non-ideal interaction prevents the compound from moving in a tight band, causing it to streak.

Step-by-Step Solutions:

  • Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This will compete with your compound for binding to the acidic sites, allowing your product to elute in a much sharper band.[1]

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol with a few drops of the ammonia solution).

  • Stationary Phase Deactivation: If modifying the mobile phase is insufficient, you can directly deactivate the silica gel before packing your column. This is done by creating a slurry of the silica gel in the chosen eluent that already contains triethylamine and allowing it to equilibrate for a few minutes before packing.[2]

  • Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase that is less acidic.

    • Neutral or Basic Alumina: Alumina can be an excellent alternative for purifying basic compounds.[2]

    • Reversed-Phase Silica (C18): For highly polar or basic compounds, reversed-phase chromatography, which separates based on hydrophobicity, can be a powerful alternative.[1] A typical mobile phase would be a mixture of acetonitrile and water or methanol and water.[3]

Q3: My product appears to be decomposing during column chromatography. How can I confirm this and prevent it?

Answer:

Product decomposition on silica gel is a serious issue, often linked to the acidity of the stationary phase.[2]

Confirmation of Decomposition:

  • 2D TLC Analysis: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will simply move to a new position along the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.

  • LC-MS Analysis: Analyze fractions from the column by LC-MS. The appearance of new peaks with different mass-to-charge ratios that were not present in the crude material is a strong indicator of on-column degradation.

Step-by-Step Solutions:

  • Minimize Contact Time: The longer your compound is in contact with the silica, the more time it has to decompose. Use flash chromatography with applied pressure to significantly reduce the purification time.[2]

  • Deactivate Silica Gel: As with tailing, the acidity of the silica is the likely culprit. Use the triethylamine deactivation method described in the previous question.[2]

  • Run the Column Cold: If the compound is thermally labile in addition to being acid-sensitive, running the column in a cold room can help slow the rate of decomposition.

  • Switch to a Less Aggressive Purification Method: If decomposition remains a problem, avoid silica gel chromatography altogether.

    • Recrystallization: This is the preferred method if a suitable solvent system can be found, as it is often gentler on the compound.

    • Preparative HPLC: While more resource-intensive, preparative HPLC (often on a C18 reversed-phase column) offers high resolution and can be performed under neutral pH conditions, minimizing decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when purifying this compound?

Answer:

Impurities typically originate from the starting materials or from side reactions during the synthesis.[4] For a typical synthesis of this quinoline derivative, you should be aware of:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be substituted anilines or β-ketoesters.

  • Over-alkylation/De-alkylation Products: The methylthio group or the ethyl ester could potentially be involved in side reactions.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workups under acidic or basic conditions.

  • Isomeric Byproducts: Incomplete reactions or alternative cyclization pathways can sometimes lead to the formation of isomeric quinoline derivatives.[4]

Q2: Which purification method should I try first: recrystallization or column chromatography?

Answer:

For initial purification of a crude solid, recrystallization is often the most efficient and scalable first choice. It is excellent for removing impurities with significantly different solubility profiles from your main product. However, it is less effective at removing impurities that are structurally very similar to the desired compound.

Column chromatography should be used when:

  • Recrystallization fails to achieve the desired purity.

  • The crude material is an oil or gum.

  • You need to separate a complex mixture of byproducts with similar polarities.

The decision can be guided by a preliminary TLC analysis of your crude material.

G start Analyze Crude Material by TLC is_solid Is the crude material a solid? start->is_solid single_spot Is there a major spot with minor, well-separated impurities? is_solid->single_spot Yes column Perform Column Chromatography is_solid->column No (Oil/Gum) recrystallization Attempt Recrystallization single_spot->recrystallization Yes single_spot->column No complex_mixture Is it a complex mixture or oily? purity_check Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check column->purity_check

Caption: Decision tree for selecting an initial purification method.

Q3: How can I best assess the purity of my final product?

Answer:

A combination of methods should be used for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single major peak.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak (by mass) and can help identify the masses of any minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect and quantify impurities, provided their signals do not overlap with the product signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range is indicative of impurities.

Q4: What are the recommended storage conditions for this compound?

Answer:

Given the presence of chloro, thioether, and ester functional groups, the compound should be stored in a cool, dry, and dark place. A desiccator at room temperature or storage in a freezer under an inert atmosphere (like Argon or Nitrogen) is recommended for long-term stability to prevent hydrolysis and potential oxidation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for recrystallizing this compound. The ideal solvent must be determined experimentally.

1. Solvent Screening:

  • Place a small amount of the crude solid (20-30 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a test solvent to each tube at room temperature. Good candidate solvents are those in which the compound is sparingly soluble at room temperature.

  • Heat the tubes that did not fully dissolve the solid. An ideal solvent will fully dissolve the compound when hot but show low solubility when cool.[5]

Solvent Candidates & Properties
Non-Polar
Intermediate Polarity
Polar
Solvent Pairs

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5]

  • If colored impurities are present that are known to be non-polar, you may add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is designed to purify the title compound while mitigating issues of tailing and decomposition.

1. Eluent Selection:

  • Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4.[1] Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Once a suitable ratio is found, add 0.5% triethylamine (Et₃N) to the pre-mixed eluent. Re-run the TLC in this modified eluent to confirm the Rf value and observe the reduction in tailing.

2. Column Preparation:

  • Select a column of appropriate size (a good rule of thumb is to use 40-100g of silica for every 1g of crude material).[1]

  • Prepare a slurry of silica gel in the chosen eluent (containing Et₃N).

  • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the column evenly, ensuring no air bubbles are trapped.[2]

  • Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed.

3. Sample Loading and Elution:

  • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better separation.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen mobile phase, collecting fractions. Use positive pressure to maintain a steady and rapid flow rate.

  • Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G start Run Initial TLC of Crude Material tailing Is there significant tailing/streaking? start->tailing add_tea Add 0.5-1% Triethylamine to Eluent tailing->add_tea Yes run_column Proceed with Flash Column Chromatography tailing->run_column No re_tlc Run TLC with Modified Eluent add_tea->re_tlc tailing_resolved Is tailing resolved? re_tlc->tailing_resolved tailing_resolved->run_column Yes alt_phase Consider Alternative Stationary Phase (e.g., Alumina) tailing_resolved->alt_phase No

Caption: Workflow for addressing compound tailing in chromatography.

References

  • Organic Syntheses Procedure. 4,7-dichloroquinoline. Available from: [Link]

  • Google Patents. CN103664892B - The crystallization of quinoline.
  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]

  • ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available from: [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]

  • NIH. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Available from: [Link]

  • Imperial College London. Heterocyclic Chemistry - TUTORIAL PROBLEMS. Available from: [Link]

  • NIH. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • NIH. Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Available from: [Link]

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Technical Support Center: Column Chromatography of Chlorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorinated quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The unique chemical nature of the quinoline scaffold, combined with the electronic effects of chlorine substituents, presents specific hurdles in column chromatography. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common preliminary questions. Understanding these core concepts is the first step toward successful purification.

Q1: What are the key chemical properties of chlorinated quinolines that impact their chromatographic behavior?

A1: Three primary properties govern their behavior on a column:

  • Basicity: The lone pair of electrons on the quinoline ring's nitrogen atom imparts basicity (pKa of quinoline is ~4.9). This is the most critical factor, as the basic nitrogen can interact strongly with acidic sites on common stationary phases like silica gel, leading to significant peak tailing.[1][2]

  • Polarity: The overall polarity is determined by the quinoline ring system and the number and position of chlorine atoms. While the nitrogen heterocycle itself is polar, chlorinated aromatic rings are relatively nonpolar.[3][4][5] The final polarity is a balance of these features, influencing solvent selection.

  • Solubility: Chlorinated quinolines are typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and chloroform. However, their solubility in nonpolar solvents like hexanes or heptanes can be limited. This is crucial for sample loading and choosing an appropriate mobile phase system.[6]

Q2: How do I choose the right stationary phase for my separation?

A2: The choice of stationary phase is critical to mitigating the issues caused by the basic nitrogen. Standard silica gel is often the first choice due to its versatility, but it frequently requires modification.[7]

Stationary PhasePrimary Interaction MechanismBest For...Key Considerations & Causality
Silica Gel (SiO₂) Polar Adsorption (H-Bonding)General purpose, initial screening.[7]The surface contains acidic silanol groups (Si-OH) which strongly and often irreversibly bind to the basic quinoline nitrogen, causing severe peak tailing and potential product loss.[1][8] Usually requires deactivation.
Deactivated Silica Gel Polar Adsorption (Mitigated)Basic compounds like chlorinated quinolines.Pre-treating silica with a basic modifier like triethylamine (TEA) neutralizes the most acidic silanol sites, preventing strong analyte interaction and improving peak shape.
Alumina (Al₂O₃) Polar Adsorption (Lewis Acid/Base)Acid-sensitive or very basic compounds.Alumina is generally less acidic than silica. It is available in neutral, basic, or acidic grades. For quinolines, neutral or basic alumina is highly recommended to avoid irreversible adsorption.[9][10]
Amino-Propyl Bonded Silica Weak Anion Exchange / H-BondingHighly polar or basic compounds, carbohydrates.[7]The amino groups on the surface compete with the analyte for interaction sites and provide a less acidic environment, which is ideal for nitrogen-containing heterocycles.
Reversed-Phase (C18, C8) Hydrophobic (Van der Waals)More polar quinoline derivatives or analytical HPLC.Separation is based on hydrophobicity. This is less common for preparative flash chromatography of synthetic intermediates but is a primary mode for analytical separations.[4][9]

Q3: How do I select an appropriate mobile phase system?

A3: For preparative purification of synthetic intermediates, normal-phase chromatography is most common. A typical mobile phase consists of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or DCM).

  • The "Why": The separation occurs as the mobile phase competes with the analyte for polar binding sites on the stationary phase. Increasing the mobile phase polarity reduces the analyte's retention time (lower Rf).

  • Starting Point: A mixture of hexanes and ethyl acetate is a standard starting point. The ratio is optimized based on preliminary TLC analysis.[11]

  • The Critical Additive - Triethylamine (TEA): When using silica gel, it is almost mandatory to add a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) to the mobile phase.[2] TEA acts as a competitive base, binding to the acidic silanol sites on the silica and preventing the chlorinated quinoline from tailing.[1]

Q4: Why is Thin-Layer Chromatography (TLC) essential before running a column?

A4: TLC is a rapid, low-cost simulation of your column chromatography. It is not an optional step.

  • It predicts separation: TLC allows you to screen multiple solvent systems quickly to find one that provides good separation between your desired product and impurities.

  • It determines the Rf value: The Retention Factor (Rf) on the TLC plate helps you predict the elution behavior on the column. An ideal Rf for the target compound is typically between 0.2 and 0.4 to ensure good separation without excessively long run times.

  • It validates your modifier: Running a TLC with and without TEA will instantly show you if peak tailing is an issue and if the modifier is effective. If the spot on the TLC plate streaks badly without TEA but is tight and round with TEA, you have validated the need for a modifier in your column's mobile phase.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide uses a problem-and-solution format to address specific issues encountered during experiments.

Problem: Poor Separation / Co-elution of Isomers

  • Causality: The mobile phase polarity is not optimized, leading to insufficient differential migration of compounds with similar polarities. This is a common issue when separating constitutional isomers of chlorinated quinolines.

  • Solution Pathway:

    • Re-evaluate TLC: Your TLC should show baseline separation of the spots. If it doesn't, the column won't either.

    • Decrease Polarity Gradient: If using a gradient, make it shallower. If using an isocratic system (constant solvent ratio), decrease the percentage of the polar solvent (e.g., go from 20% ethyl acetate in hexanes to 10%). This increases the retention and allows more time for the stationary phase to interact differently with the analytes.

    • Change Solvent Selectivity: Swap one of the mobile phase components for another of similar polarity but different chemistry. For example, replace ethyl acetate with a 1:1 mixture of dichloromethane and acetone. DCM offers different interactions that may resolve the compounds.

    • Consider a Different Stationary Phase: If mobile phase optimization fails, the selectivity of the stationary phase may be insufficient. Switching from silica to alumina or a phenyl-bonded phase (for π-π interactions) can provide the necessary resolving power.[12]

Problem: Severe Peak Tailing

  • Causality: This is the classic sign of a strong, undesirable secondary interaction between the basic nitrogen of your quinoline derivative and acidic silanol groups on the silica gel surface.[1][8][13]

  • Solution Pathway:

    • Immediate Fix - Add a Modifier: The most direct solution is to add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase.[2] This deactivates the acidic sites and dramatically improves peak shape.

    • Alternative Stationary Phase: If a modifier is undesirable (e.g., it's difficult to remove from the product), switch to a less acidic stationary phase. Neutral or basic alumina is an excellent choice.[9] Amino-propylated silica is another effective option.[7]

    • Use Deactivated Silica: You can prepare deactivated silica gel before packing the column (see Protocol 2).

Problem: Peak Fronting

  • Causality: Peak fronting is typically caused by two issues: column overload or poor sample solubility in the mobile phase.[1][13] In overloading, the concentration of the sample is too high for the stationary phase to handle, causing molecules to travel through the column without proper interaction.[1]

  • Solution Pathway:

    • Reduce Sample Load: The general rule for good resolution is to load 1-5% of the column mass (e.g., for a 100g silica column, load 1-5g of crude material).[9] If you see fronting, reduce the amount of sample loaded.

    • Improve Sample Dissolution: Dissolve your crude product in the minimum amount of a solvent that is weaker than or equal in polarity to your mobile phase . Dissolving the sample in a very strong solvent (like pure methanol) and loading it onto a column running in a weak solvent (like 10% ethyl acetate/hexanes) will cause severe band broadening and fronting. The best practice is to dissolve the sample in the mobile phase itself.

Problem: Irrecoverable Product / Very Low Yield

  • Causality: Your compound is irreversibly adsorbing to the stationary phase. This is an extreme case of the interaction that causes peak tailing, where the analyte binds so strongly to acidic sites that the mobile phase cannot elute it.

  • Solution Pathway:

    • Avoid Standard Silica: Do not use untreated silica gel. Immediately switch to neutral alumina or use a mobile phase heavily modified with TEA (>1%).

    • Flush the Column: After your initial elution, try flushing the column with a very strong solvent system, such as 5-10% methanol in DCM, sometimes with an added 1% TEA. This may recover the adsorbed material, though its purity might be compromised.

    • Consider Reversed-Phase: For particularly stubborn basic compounds, switching to reversed-phase chromatography (C18 stationary phase with a mobile phase like water/acetonitrile) can be a solution, as the interaction mechanism is completely different and avoids the acid/base problem.

Section 3: Key Experimental Protocols

Protocol 1: Standard Normal-Phase Column Chromatography Workflow

  • TLC Optimization:

    • Prepare several TLC chambers with different ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Add 0.5% TEA to each solvent system.

    • Spot your crude material and run the plates.

    • Identify the solvent system that gives your target compound an Rf of 0.2-0.4 and good separation from impurities. This is your "eluent."

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (aim for a stationary phase mass that is 20-100 times your crude sample mass).

    • In a beaker, mix your chosen stationary phase (e.g., silica gel) with a weak solvent (e.g., 5% ethyl acetate in hexanes) to form a free-flowing slurry.

    • With the column's stopcock closed, pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add more slurry as needed until the desired bed height is reached. Never let the top of the stationary phase run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude sample in a minimal amount of the eluent.

    • Once the solvent from packing has reached the top of the stationary phase bed, carefully pipette the dissolved sample onto the top of the bed.

    • Open the stopcock and allow the sample to load onto the column.

    • Gently add a small amount of fresh eluent to wash the sides and load any remaining sample.

  • Elution and Fraction Collection:

    • Carefully fill the column with your eluent.

    • Begin flowing the eluent through the column, using either gravity or gentle positive pressure (flash chromatography).

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting the collected fractions onto TLC plates and visualizing them under a UV lamp or with a stain.

  • Analysis and Combination:

    • Analyze the TLC plates of your fractions.

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified chlorinated quinoline derivative.

Protocol 2: Deactivating Silica Gel with Triethylamine

  • Weigh the required amount of silica gel for your column into a flask.

  • Prepare a solution of 1-2% triethylamine in a volatile solvent like hexanes or dichloromethane.

  • Add this solution to the silica gel, ensuring all the silica is wetted, and swirl to create a slurry.

  • Remove the solvent on a rotary evaporator until the silica is a dry, free-flowing powder.

  • This deactivated silica can now be used for packing the column as described in Protocol 1. The mobile phase should still contain a small amount of TEA (e.g., 0.1%) for best results.

Section 4: Visual Guides & Workflows

Diagram 1: Method Development Workflow

This diagram outlines the logical flow from initial analysis to a fully developed column chromatography method.

MethodDevelopment TLC 1. Analyze Crude Mixture via TLC SelectSolvent 2. Screen & Optimize Mobile Phase (Target Rf = 0.2-0.4) TLC->SelectSolvent CheckTailing Tailing Observed? SelectSolvent->CheckTailing AddTEA 3a. Add 0.5% TEA to Mobile Phase CheckTailing->AddTEA Yes SelectStationary 3b. Select Stationary Phase (Silica, Alumina, etc.) CheckTailing->SelectStationary No AddTEA->SelectStationary PackColumn 4. Pack Column (Slurry Method) SelectStationary->PackColumn LoadSample 5. Load Sample PackColumn->LoadSample Elute 6. Elute & Collect Fractions LoadSample->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine

A logical workflow for developing a column chromatography method.

Diagram 2: Troubleshooting Peak Tailing

This decision tree provides a step-by-step guide for diagnosing and solving peak tailing issues.

TailingTroubleshooting Start Peak Tailing Observed in Chromatogram IsSilica Are you using untreated Silica Gel? Start->IsSilica AddModifier 1. Add 0.5-1% TEA to the mobile phase. IsSilica->AddModifier Yes ChangeStationary 2. Change Stationary Phase IsSilica->ChangeStationary No / Modifier Already Present CheckImprovement Did peak shape improve significantly? AddModifier->CheckImprovement ProblemSolved1 Problem Solved CheckImprovement->ProblemSolved1 Yes CheckImprovement->ChangeStationary No Alumina Use Neutral or Basic Alumina ChangeStationary->Alumina Amino Use Amino-Propyl Bonded Silica ChangeStationary->Amino ProblemSolved2 Problem Solved Alumina->ProblemSolved2 Amino->ProblemSolved2

A decision tree for resolving peak tailing with basic compounds.

References

  • Process for the preparation of chlorinated quinolines. (n.d.). Google Patents.
  • Al-Zoubi, R. M., et al. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. RSC Advances. Retrieved January 24, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Jampilek, J., & Kralova, K. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Retrieved January 24, 2026, from [Link]

  • Papp, L. A., et al. (2024). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]

  • Gasquet, M., et al. (1995). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. Retrieved January 24, 2026, from [Link]

  • Singh, P., et al. (2021). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Retrieved January 24, 2026, from [Link]

  • Mastering Stationary Phases: Selection Criteria and Method Development. (2024). Sorbtech. Retrieved January 24, 2026, from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved January 24, 2026, from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 24, 2026, from [Link]

  • Wang, S., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. Retrieved January 24, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved January 24, 2026, from [Link]

  • Zhang, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved January 24, 2026, from [Link]

  • Fegas, A., et al. (2006). Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets. Jordan Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

  • Snow, N. H. (2019). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved January 24, 2026, from [Link]

  • Ucci, A. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Retrieved January 24, 2026, from [Link]

  • Kayan, A., & Celebi, M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved January 24, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved January 24, 2026, from [Link]

  • Al-Omair, M. A., et al. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Polychlorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polychlorinated quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline chlorination and troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Introduction: The Challenge of Selective Polychlorination

Quinolines are a vital class of heterocyclic compounds in medicinal chemistry and materials science. The introduction of multiple chlorine atoms onto the quinoline scaffold can significantly modulate a molecule's biological activity, metabolic stability, and physicochemical properties. However, the synthesis of specific polychlorinated quinoline isomers is often plagued by a variety of side reactions, leading to challenges in product purification and reduced yields. This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct Chlorination

Q: I am attempting a direct chlorination of quinoline (or a substituted quinoline) and obtaining a mixture of isomers. How can I improve the regioselectivity of the reaction?

A: This is a very common issue. Direct electrophilic chlorination of the quinoline ring is notoriously difficult to control due to the complex interplay of electronic and steric effects. The pyridine ring is generally deactivated towards electrophilic attack, while the benzene ring is more susceptible. Under acidic conditions, the quinolinium cation is formed, which further deactivates the pyridine ring and directs substitution to the 5- and 8-positions of the benzene ring.

Causality:

  • Protonation State: In strongly acidic media, quinoline exists as the quinolinium cation. The positive charge on the nitrogen atom strongly deactivates the pyridine ring towards electrophiles. Electrophilic attack, therefore, preferentially occurs on the carbocyclic ring, primarily at the C5 and C8 positions.

  • Activating/Deactivating Groups: The presence of activating or deactivating groups on the quinoline ring will further influence the position of chlorination. Electron-donating groups will activate the ring they are on, while electron-withdrawing groups will deactivate it.

  • Reaction Conditions: Temperature and the nature of the chlorinating agent can also affect the isomer distribution. Higher temperatures can lead to the formation of thermodynamically more stable, but potentially undesired, isomers.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Control the Acidity: The choice of acid and its concentration is critical. Chlorination in concentrated sulfuric acid with chlorine gas and a silver sulfate catalyst is a classic method that favors 5- and 8-substitution.[1] Altering the water content of the sulfuric acid can impact the yield, with higher concentrations of sulfuric acid generally giving better results.[1]

  • Employ a Directing Group: If a specific isomer is desired, consider introducing a directing group at a specific position that can be later removed. For example, a sulfonic acid group can be introduced and later removed via hydrolysis.

  • Utilize a Different Synthetic Strategy: Instead of direct chlorination of the pre-formed quinoline, consider building the quinoline ring from already chlorinated precursors. For instance, the Skraup or Doebner-von Miller synthesis using a chlorinated aniline can provide better regiocontrol.[2][3]

  • Modern Catalytic Methods: Recent advances in C-H activation chemistry offer more selective routes to functionalized quinolines. While not always direct chlorination, these methods can provide access to specific isomers that are difficult to obtain via classical methods.[4]

Issue 2: Over-chlorination and Formation of Polychlorinated Byproducts

Q: My reaction is producing a significant amount of di- and tri-chlorinated quinolines when I am targeting a mono-chlorinated product. How can I prevent over-chlorination?

A: Over-chlorination is a common consequence of the desired mono-chlorinated product being more reactive towards further chlorination than the starting material under certain conditions. This is particularly true in electrophilic aromatic substitution where the introduction of a halogen atom only weakly deactivates the ring.

Causality:

  • Reaction Stoichiometry: Using an excess of the chlorinating agent is the most direct cause of over-chlorination.

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures provide more opportunities for multiple chlorination events to occur.

  • Reactivity of Intermediates: The initially formed mono-chloroquinoline can sometimes be more soluble or reactive under the reaction conditions than the starting quinoline, leading to preferential further chlorination. For instance, the formation of 5,8-dichloroquinoline can be a major product even when targeting mono-chlorination.[1]

Troubleshooting Protocol: Controlling the Degree of Chlorination

  • Stoichiometric Control of the Chlorinating Agent:

    • Carefully control the stoichiometry of the chlorinating agent. Start with a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) and monitor the reaction progress by GC-MS or TLC.

    • If using a gaseous reagent like chlorine, control the flow rate and reaction time precisely.

  • Gradual Addition: Add the chlorinating agent slowly and at a low temperature to maintain control over the reaction exotherm and prevent localized areas of high concentration.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the rate of the second and subsequent chlorination reactions more significantly than the initial chlorination.

  • Choice of Chlorinating Agent:

    • Sulfuryl chloride (SO₂Cl₂): Can be a more controllable source of chlorine than chlorine gas. It can be used for both radical and electrophilic chlorination depending on the conditions.

    • N-Chlorosuccinimide (NCS): A solid reagent that is easier to handle and dispense accurately than gases or volatile liquids. It is often used for electrophilic chlorination of activated rings and can provide better control.[2]

Table 1: Effect of Reaction Conditions on Product Distribution in a Hypothetical Quinoline Chlorination

EntryChlorinating Agent (Equivalents)Temperature (°C)Time (h)Quinoline (%)Monochloro-quinoline (%)Dichloro-quinoline (%)
1Cl₂ (1.1)254106030
2Cl₂ (1.1)0430655
3Cl₂ (0.9)0445505
4NCS (1.0)25625705

This table is illustrative and actual results will vary depending on the specific quinoline substrate and reaction conditions.

Issue 3: Side Reactions with Phosphorus Oxychloride (POCl₃) in the Synthesis of Chloroquinolines from Quinolinones

Q: I am converting a hydroxyquinoline (a quinolinone) to a chloroquinoline using POCl₃ and my yields are low, with a lot of dark, tarry material and other byproducts. What is going wrong?

A: The conversion of quinolinones to chloroquinolines using phosphorus oxychloride is a powerful and common transformation. However, it is a harsh reaction that can lead to several side products if not properly controlled.

Causality:

  • Formation of Phosphorylated Intermediates: The reaction proceeds through the formation of phosphate ester intermediates. These intermediates can be stable at lower temperatures and may react with unreacted quinolinone to form "pseudodimers" or other oligomeric byproducts.

  • Decomposition at High Temperatures: POCl₃ is a strong dehydrating agent and can cause decomposition and polymerization of sensitive substrates at high temperatures, leading to the formation of tar.

  • Incomplete Reaction: Insufficient POCl₃ or inadequate heating can lead to incomplete conversion, leaving behind starting material or phosphorylated intermediates.

  • Hydrolysis during Workup: POCl₃ reacts violently with water.[5] If the workup is not carefully controlled (e.g., by slowly quenching on ice), the exotherm can cause degradation of the product. Any remaining POCl₃ will hydrolyze to phosphoric acid and HCl, which can also affect the product stability.

Troubleshooting Protocol: Optimizing the POCl₃ Chlorination

  • Temperature Control:

    • The reaction often occurs in two stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloroquinoline at higher temperatures.

    • Consider a two-step temperature profile: add the quinolinone to POCl₃ at a lower temperature (e.g., 0-25 °C) to allow for the formation of the phosphate intermediate, then slowly heat the mixture to reflux (typically around 110 °C) to drive the conversion to the chloroquinoline.

  • Use of a Co-solvent: In some cases, using a high-boiling inert solvent such as toluene or xylene can help to moderate the reaction and improve solubility. However, for many substrates, neat POCl₃ is effective.

  • Addition of a Base: The addition of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, can facilitate the initial phosphorylation step and help to scavenge the HCl produced, sometimes leading to cleaner reactions.

  • Careful Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as large amounts of HCl gas will be evolved.

    • Once the quench is complete, carefully basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH of 8-9.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

Diagram 1: Troubleshooting Workflow for POCl₃ Chlorination

start Low Yield/Byproducts in POCl₃ Chlorination temp Optimize Temperature Profile (e.g., two-step heating) start->temp workup Refine Workup Procedure (slow quench, controlled basification) start->workup reagent Verify POCl₃ Quality and Stoichiometry start->reagent solvent Consider a High-Boiling Co-solvent start->solvent temp->workup

Caption: Troubleshooting logic for POCl₃ reactions.

Issue 4: Purification of Polychlorinated Quinoline Isomers

Q: My reaction has produced a mixture of polychlorinated quinoline isomers. What are the best methods to separate them?

A: The separation of closely related isomers is a significant challenge in the synthesis of polychlorinated quinolines. The choice of purification method will depend on the scale of the reaction and the physical properties of the isomers.

Purification Strategies:

  • Column Chromatography:

    • Technique: This is the most common laboratory-scale method for separating isomers.

    • Stationary Phase: Silica gel is typically used. The choice of eluent system is crucial and will need to be optimized by TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

    • Pro-Tip: The slight differences in polarity between isomers can be exploited for separation. Isomers with chlorine atoms in positions that create a larger dipole moment may be more polar.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Technique: For difficult separations or for obtaining very high purity material, preparative HPLC is an excellent option.

    • Column: A reversed-phase column (e.g., C18) is commonly used. Chiral columns can be used to separate enantiomers if applicable.[6]

    • Mobile Phase: Typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.[3]

  • Crystallization:

    • Technique: If one isomer is significantly less soluble in a particular solvent system than the others, fractional crystallization can be an effective and scalable purification method.

    • Procedure: Dissolve the crude mixture in a minimum amount of a hot solvent and allow it to cool slowly. The least soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.

    • Solvent Screening: A wide range of solvents should be screened (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes, and mixtures thereof) to find the optimal system.

Diagram 2: Purification Strategy Decision Tree

start Mixture of Polychlorinated Isomers check_scale Scale of Reaction? start->check_scale lab_scale Laboratory Scale (< 5g) check_scale->lab_scale Small large_scale Process/Pilot Scale (> 5g) check_scale->large_scale Large check_purity Purity Requirement? lab_scale->check_purity cryst Fractional Crystallization large_scale->cryst high_purity High Purity (>99%) check_purity->high_purity High mod_purity Moderate Purity (>95%) check_purity->mod_purity Moderate hplc Preparative HPLC high_purity->hplc chrom Column Chromatography mod_purity->chrom chrom->hplc If inseparable

Caption: Decision tree for purification method selection.

References

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • MDPI. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 11(10), 1223. [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Kiamuddin, M., & Das, K. (1963). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 6(4), 221-224.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8).
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]

Sources

Stability of the methylthio group under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling methylthio (-SMe, methylsulfanyl) functionalities in your experimental workflows. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter the methylthio group and need to understand its reactivity profile. Here, we move beyond simple statements of stability to explore the mechanistic underpinnings of its behavior, providing you with the predictive power to design robust and successful experiments.

Introduction: The Deceptive Simplicity of a Thioether

The methylthio group, a simple thioether, is a common functional group in a variety of molecules, from the essential amino acid methionine to complex pharmaceutical agents.[1] Its prevalence is largely due to its general robustness and metabolic stability.[2][3][4] Unlike its oxygen analog, the methoxy group, the thioether linkage (C-S-C) exhibits significantly different electronic properties that render it highly stable to many standard acidic and basic conditions. However, this stability is not absolute. Understanding the boundaries of this stability and the specific conditions that can induce reactivity is critical for avoiding unexpected side reactions and for strategically manipulating the group when desired.

This guide provides a detailed analysis of methylthio group stability, troubleshooting advice for common issues, and validated protocols to test the limits of your specific substrate.

Section 1: Stability and Reactions Under Acidic Conditions

The methylthio group is remarkably stable to a wide range of acidic conditions, a property that is frequently exploited in synthetic chemistry, particularly in peptide synthesis where acid-labile protecting groups are common.

Frequently Asked Questions (FAQs): Acidic Conditions

Q1: Just how stable is the methylthio group to common acids like TFA or HCl?

A: Extremely stable. The S-tert-butyl group, a related thioether, is known to be significantly less susceptible to acidolysis than its O-tert-butyl ether counterpart.[5] The methylthio group is even more robust. It will readily survive conditions used for the cleavage of common acid-labile protecting groups, including:

  • 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for Mmt group removal.[6]

  • 50-95% aqueous TFA for Boc group removal and peptide cleavage from resin.[7]

  • 4M HCl in dioxane.

Causality: The stability arises from the poor basicity of the sulfur atom in a thioether.[8] While the sulfur possesses lone pairs, they are more diffuse (3p orbitals) and less available for protonation compared to the more compact and electronegative oxygen atom (2p orbitals) in an ether. Consequently, the equilibrium for protonating the thioether to form a sulfonium ion lies far to the left, making subsequent cleavage reactions kinetically unfavorable.

Q2: Are there any acidic conditions that can cleave a methylthio group?

A: Yes, but they are typically harsh and not standard for routine deprotection. Cleavage, often resulting in S-demethylation, generally requires a combination of strong acids and high temperatures or the use of potent Lewis acids. Conditions to be aware of include:

  • Concentrated H₂SO₄ or triflic acid at elevated temperatures.

  • Strong Lewis acids like BBr₃ or AlCl₃, which are known reagents for ether and thioether cleavage.

  • Certain "superacid" systems.

Q3: My peptide contains a methionine residue. Do I need to worry about it during standard solid-phase peptide synthesis (SPPS) cleavage?

A: Generally, no. The methylthio side chain of methionine is stable to standard TFA-based cleavage cocktails. The primary side reaction of concern for methionine is not cleavage but oxidation of the thioether to methionine sulfoxide, which can occur if the cleavage is prolonged or if the reagents are not fresh. This is why "scavengers" like thioanisole or 1,2-ethanedithiol (EDT) are often included in cleavage cocktails—to protect sensitive residues like methionine and tryptophan from oxidation and alkylation.

Troubleshooting Guide: Acidic Conditions

Problem: After treating my methylthio-containing compound with a strong acid, I've isolated a product that appears to be a thiol (-SH) or a disulfide (-S-S-). What happened?

Possible Cause: Unintended S-demethylation has occurred. Under forcing acidic conditions, a nucleophile (which could be a scavenger from a cleavage cocktail or even another molecule of your starting material) can attack the methyl group of the protonated thioether (sulfonium ion) in an Sₙ2-type reaction, leading to the formation of a thiol.

Solution & Verification:

  • Re-evaluate Reaction Conditions: Determine if the acid concentration or temperature can be reduced.

  • Analyze Byproducts: Use mass spectrometry to identify the demethylated product. The mass will decrease by 14 Da (CH₂). The corresponding disulfide will have a mass of (2 × M - 2), where M is the mass of the thiol.

  • Perform a Control Experiment: Run the reaction at a lower temperature or for a shorter duration and monitor for the appearance of the demethylated side product by LC-MS.

Protocol 1.1: Standardized Assay for Acid Stability

This protocol provides a framework to quantitatively assess the stability of your methylthio-containing compound to a specific acidic condition.

Objective: To determine the percentage of degradation of a methylthio-containing compound after a defined period in an acidic solution.

Materials:

  • Your methylthio-containing compound (Compound-SMe).

  • Internal standard (e.g., a stable aromatic compound like biphenyl or 1,3,5-trimethoxybenzene).

  • Acidic solution of interest (e.g., 50% TFA/DCM).

  • HPLC or LC-MS system.

Procedure:

  • Prepare Stock Solutions:

    • Create a ~1 mg/mL stock solution of Compound-SMe in a suitable solvent (e.g., acetonitrile).

    • Create a ~1 mg/mL stock solution of the internal standard in the same solvent.

  • Prepare "Time Zero" (T₀) Sample:

    • In an HPLC vial, combine 100 µL of the Compound-SMe stock, 100 µL of the internal standard stock, and 800 µL of the solvent. Mix well.

    • This sample represents 100% starting material.

  • Initiate the Reaction:

    • In a separate vial, add 1 mg of Compound-SMe to 1 mL of the acidic solution. Start a timer.

  • Time Point Sampling:

    • At predetermined time points (e.g., 1h, 2h, 4h, 24h), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the aliquot in an HPLC vial containing 180 µL of solvent and 20 µL of the internal standard stock solution.

  • Analysis:

    • Analyze the T₀ sample and all time-point samples by HPLC or LC-MS.

    • Calculate the ratio of the peak area of Compound-SMe to the peak area of the internal standard for each sample.

    • Determine the percentage of remaining Compound-SMe at each time point relative to the T₀ sample.

Self-Validation: The use of an internal standard corrects for variations in injection volume, ensuring that the measured decrease in the Compound-SMe peak area is due to degradation and not analytical variability.

Acid_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare Stock Solutions (Compound-SMe, Internal Standard) prep2 Prepare T₀ Control Sample prep1->prep2 analyze Analyze All Samples by HPLC / LC-MS prep2->analyze Inject T₀ react Initiate Reaction: Compound-SMe + Acidic Solution sample Withdraw & Quench Aliquots at Time Points (1h, 2h, 4h...) react->sample sample->analyze Inject Samples calculate Calculate Peak Area Ratios (Compound / Standard) analyze->calculate determine Determine % Degradation vs. T₀ Control calculate->determine

Caption: Workflow for assessing acid stability.

Section 2: Stability and Reactions Under Basic Conditions

The methylthio group is generally considered inert to most basic conditions, especially those involving hydroxide or carbonate bases and amines.

Frequently Asked Questions (FAQs): Basic Conditions

Q1: Will a methylthio group survive treatment with NaOH, LiOH, or K₂CO₃?

A: Yes. Thioethers do not have an acidic proton and are not susceptible to nucleophilic attack by common bases like hydroxide. They are stable during saponification of esters and other base-labile group transformations.

Q2: Are there any basic conditions that can degrade a methylthio group?

A: Direct cleavage of the C-S bond by base is extremely rare for a simple alkyl thioether. However, issues can arise if the carbon alpha to the sulfur is activated by an electron-withdrawing group (EWG), making the α-proton acidic. In such cases, a strong base could deprotonate the α-carbon, forming a carbanion that could lead to subsequent rearrangement or elimination reactions. This is a substrate-specific issue rather than a general liability of the methylthio group itself.

Troubleshooting Guide: Basic Conditions

Problem: I'm running a reaction with a strong, non-nucleophilic base like LDA or NaHMDS, and I'm seeing decomposition of my methylthio-containing starting material.

Possible Cause: Your molecule contains an acidic proton on a carbon adjacent (alpha) to the methylthio group, and this position is also activated by another EWG (e.g., a carbonyl, nitrile, etc.). The sulfur atom can stabilize an adjacent negative charge.[9]

Solution & Verification:

  • Analyze Molecular Structure: Check for the presence of an α-proton that could be abstracted.

  • Consider a Weaker Base: If the intended reaction allows, switch to a milder base such as K₂CO₃ or an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Deuterium Labeling Study: If possible, perform the reaction using a deuterated solvent or a deuterium source to see if deuterium is incorporated at the α-position, which would confirm that deprotonation is occurring.

Section 3: The Reactivity Switch: Oxidation Transforms Stability

The most significant reactivity pathway for the methylthio group is oxidation. This process fundamentally alters the electronic properties of the sulfur atom, converting the exceptionally stable thioether into a highly reactive functionality.

Frequently Asked Questions (FAQs): Oxidation and Leaving Group Ability

Q1: What happens when a methylthio group is oxidized?

A: Mild oxidation (e.g., with H₂O₂ or m-CPBA) converts the methylthio group (a sulfide) into a methylsulfinyl group (-S(O)Me, a sulfoxide).[10] Stronger oxidation (e.g., with excess m-CPBA or KMnO₄) further converts it to a methylsulfonyl group (-SO₂Me, a sulfone).[10]

Q2: How does oxidation affect the stability and reactivity?

A: It transforms the group's character entirely. While the methylthio group is a very poor leaving group, the methylsulfonyl group is an excellent leaving group. This is because the resulting methylsulfinate anion is highly stabilized by resonance delocalization of the negative charge across the two oxygen atoms.[11]

Causality: The effectiveness of a leaving group is related to the pKa of its conjugate acid. A good leaving group is the conjugate base of a strong acid.[11]

  • Methylthio (-SMe): Its conjugate acid is a protonated thioether, which is highly acidic. This makes the -SMe group itself a relatively poor leaving group.

  • Methylsulfonyl (-SO₂Me): Its conjugate acid is methanesulfonic acid (CH₃SO₃H), which is a very strong acid (pKa ~ -1.9). This makes the methylsulfonate anion a very stable, weak base and thus an excellent leaving group.[11]

Data Presentation: Comparative Leaving Group Ability
Leaving GroupStructureConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Methylthio-SMe(CH₃)₂SH⁺~ -7Poor
Methylsulfonyl-SO₂MeCH₃SO₃H~ -1.9Excellent
Data adapted from BenchChem.[11]

This principle is the cornerstone of using the methylthio group as a "masked" reactive site. It can be carried through multiple synthetic steps in its stable thioether form and then oxidized at a late stage to enable a key nucleophilic substitution reaction.

Reactivity_Switch cluster_stable Stable Thioether cluster_reactive Reactive Sulfone Stable Aryl-SMe (Methylthio Group) No_Rxn No Reaction Stable->No_Rxn Oxidation Oxidation [O] Nu_SMe Nucleophile (Nu⁻) Nu_SMe->Stable Reactive Aryl-SO₂Me (Methylsulfonyl Group) Product Aryl-Nu Reactive->Product LeavingGroup ⁻SO₂Me (Excellent Leaving Group) Reactive->LeavingGroup Nu_SO2Me Nucleophile (Nu⁻) Nu_SO2Me->Reactive SₙAr Oxidation->Reactive Reactivity Switch

Caption: Oxidation as a "reactivity switch".

Troubleshooting Guide: Nucleophilic Substitution

Problem: I am trying to displace a methylthio group on an aromatic ring with a nucleophile (e.g., in an SₙAr reaction) but the reaction is not working.

Cause: The methylthio group is not an effective leaving group for SₙAr reactions. For the reaction to proceed, the leaving group must be able to stabilize the negative charge that develops in the Meisenheimer complex intermediate and as it departs. The methylthio group is not sufficiently electron-withdrawing to facilitate this.

Solution:

  • Oxidize the Substrate: Convert the methylthio group to a methylsulfonyl group (-SO₂Me) using an oxidant like m-CPBA.

  • Perform the SₙAr Reaction: Treat the resulting sulfone with your nucleophile. The reaction should now proceed under much milder conditions and in higher yield. This two-step sequence is a common and reliable strategy in medicinal chemistry.

References

  • Methionine - Wikipedia. Wikipedia. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • 18.7: Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]

  • VX (nerve agent) - Wikipedia. Wikipedia. [Link]

  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. ResearchGate. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. ACS Publications. [Link]

  • On Safety Aspects of a Methyl Group in Drug Design. ResearchGate. [Link]

  • Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. PubMed. [Link]

  • Hydrolysis of Thioesters Explained. Pearson+. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]

  • Stable thioesters in biological millieu? Chemistry Stack Exchange. [Link]

  • Methylthio group cleavage from methylthioadenosine. PubMed. [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC - NIH. [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PMC - NIH. [Link]

  • Chapter 5 Thiol Protecting Groups. K. J. Hale. [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]

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Technical Support Center: Optimization and Troubleshooting for the Amidation of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide from the office of the Senior Application Scientist.

Introduction

Welcome to the technical support center for the synthesis of quinoline-3-carboxamide derivatives. This guide is specifically tailored to address the challenges associated with the amidation of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate. Quinoline-3-carboxamides are a privileged scaffold in medicinal chemistry, frequently investigated as potential therapeutic agents.[1][2] However, the direct amidation of the parent ethyl ester can be a challenging transformation due to a combination of electronic and steric factors. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to empower researchers in overcoming common hurdles.

Core Scientific Principles: Understanding the Reaction

The conversion of an ester to an amide is a nucleophilic acyl substitution reaction. The success of this transformation hinges on the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester, followed by the departure of the ethoxide leaving group.

Our specific substrate, this compound, presents unique challenges:

  • Steric Hindrance: The substituents at the C2 (methylthio) and C4 (chloro) positions can sterically hinder the approach of the amine nucleophile to the C3-ester carbonyl. Synthesizing sterically hindered amides is a well-documented challenge in organic chemistry.[3][4]

  • Electronic Effects: The quinoline ring is an electron-deficient system. While this increases the electrophilicity of the ester carbonyl, it also activates the C4 position for nucleophilic aromatic substitution (SNAr), creating a potential pathway for side reactions.

  • Leaving Group: Ethoxide is a relatively poor leaving group compared to halides or activated carboxylates, often necessitating forcing conditions or activation.

Below is the general reaction scheme:

Caption: General amidation of the target ethyl ester.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to directly address the most common issues encountered in the laboratory.

Q1: My reaction shows very low or no conversion of the starting ester. What are the primary factors to investigate?

A1: Low conversion is the most frequent issue and typically points to insufficient reactivity. Here is a logical workflow to diagnose the problem:

Low_Conversion_Workflow start Low / No Conversion check_temp Is the reaction temperature adequate? start->check_temp check_amine Is the amine sufficiently nucleophilic and not sterically hindered? check_temp->check_amine Yes solution_temp Action: Increase temperature. Rationale: Overcomes activation energy. Caution: Monitor for decomposition. check_temp->solution_temp No check_conditions Are reaction conditions strictly anhydrous? check_amine->check_conditions Yes solution_amine Action: Consider a stronger base (e.g., n-BuLi) to form the more nucleophilic amide anion. Rationale: Increases nucleophilicity. check_amine->solution_amine No check_activation Is direct amidation feasible or is activation required? check_conditions->check_activation Yes solution_conditions Action: Use freshly distilled anhydrous solvents and an inert (N2/Ar) atmosphere. Add molecular sieves. Rationale: Prevents hydrolysis of the ester. check_conditions->solution_conditions No solution_activation Action: Convert the ester to the carboxylic acid (via hydrolysis), then use a standard coupling agent (HATU, HBTU, EDC). Rationale: Creates a much better leaving group. check_activation->solution_activation Primary Recommendation

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation:

  • Thermal Conditions: Direct amidation of unactivated esters often requires high temperatures (e.g., >100 °C) to proceed without a catalyst.[5] If you are running the reaction at or below room temperature without an activating agent, insufficient thermal energy is the likely cause.

  • Amine Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically bulky amines (e.g., tert-butylamine) will react very slowly.[6] In these cases, generating the more potent nucleophile via deprotonation with a strong, non-nucleophilic base is a viable strategy.

  • Anhydrous Conditions: Water is a competing nucleophile that leads to hydrolysis of the ester, forming the corresponding carboxylate salt, which is unreactive under neutral or basic conditions.[7] Ensure all glassware is oven-dried and solvents are certified anhydrous.

  • Activation Strategy (The Two-Step Approach): The most reliable solution for a stubborn amidation is often to change the strategy. First, hydrolyze the ethyl ester to the carboxylic acid. Then, use a standard peptide coupling reagent to form the amide. This two-step process bypasses the poor leaving group issue entirely and is often more efficient and higher-yielding.[8][9][10]

Q2: I am observing a significant byproduct that results from the displacement of the C4-chloro substituent. How can I improve selectivity for amidation?

A2: This is a classic case of competing SNAr and nucleophilic acyl substitution. The C4-Cl is activated towards displacement. To favor amidation at the C3-ester, you must modulate the reaction conditions to be less aggressive.

Key Strategies for Selectivity:

  • Lower the Temperature: SNAr reactions typically have a higher activation energy than the desired amidation. Running the reaction at the lowest possible temperature that still allows for amidation can dramatically suppress the side reaction.

  • Avoid Excess Amine: Using a large excess of the amine nucleophile will drive the SNAr pathway. Use a stoichiometry of 1.0 to 1.2 equivalents of the amine.

  • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) instead of a stronger, more nucleophilic one that could also act as a nucleophile at C4.

  • Catalytic Methods: Consider using a mild catalyst that selectively activates the ester carbonyl. Boric acid is an excellent choice for promoting amidation under relatively mild thermal conditions, which should minimize SNAr.[11]

Side_Reactions substrate Ethyl 4,6-dichloro-2-(methylthio) quinoline-3-carboxylate product_amide Desired Amide Product substrate->product_amide + RNH2 (Mild Conditions) product_snar C4-Amine Substituted Byproduct (SNAr) substrate->product_snar + RNH2 (Forcing Conditions, High Temp.) product_hydrolysis Carboxylic Acid (Hydrolysis) substrate->product_hydrolysis + H2O (Non-anhydrous)

Caption: Potential reaction pathways for the starting ester.

Q3: What are the recommended starting conditions for a screening study to optimize this amidation?

A3: We recommend a parallel screening approach. The most robust strategy is to compare the direct amidation with the two-step hydrolysis/coupling route.

Parameter Method A: Direct Amidation Method B: Two-Step (Hydrolysis then Coupling) Rationale
Step 1 Mix Ester (1 eq), Amine (1.2 eq), and Boric Acid (0.2 eq) in Toluene.Hydrolyze Ester (1 eq) with LiOH (2 eq) in THF/H₂O. Acidify to pH ~3-4, extract acid.Method A uses a mild Lewis acid catalyst.[11] Method B is a standard saponification.
Solvent Toluene or XyleneStep 1: THF/H₂O. Step 2: Anhydrous DMF or DCM.High-boiling aprotic solvents for Method A; standard solvents for hydrolysis and coupling in Method B.
Temperature Screen 80 °C, 110 °C, 140 °C.Step 1: 60 °C. Step 2: 0 °C to Room Temp.Direct amidation requires heat.[5] Coupling reactions are typically run at cooler temperatures to prevent side reactions.
Reagents Boric Acid (catalyst)Step 2: HATU (1.2 eq), DIPEA (3.0 eq), Amine (1.2 eq).HATU is a highly effective coupling agent, particularly for challenging substrates.[6]
Monitoring TLC or LC-MS at 4h, 12h, 24h.Monitor both steps independently by TLC/LC-MS.Provides kinetic information to guide further optimization.

Optimized Experimental Protocols

Protocol 1: Two-Step Amidation via Carboxylic Acid Intermediate (Recommended)

This is the most reliable and generally applicable method.

Step A: Hydrolysis of the Ethyl Ester

  • Dissolve this compound (1.0 equiv) in a 3:1 mixture of THF and water.

  • Add Lithium Hydroxide (LiOH·H₂O, 2.0 equiv) and stir the mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the precipitated solid by filtration or extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 4,6-dichloro-2-(methylthio)quinoline-3-carboxylic acid. This is often used in the next step without further purification.

Step B: Amide Coupling

  • To a solution of the carboxylic acid from Step A (1.0 equiv) in anhydrous DMF, add the desired amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath under an argon or nitrogen atmosphere.

  • Add HATU (1.2 equiv) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Boric Acid-Catalyzed Direct Amidation

This method is more atom-economical but may require more optimization.

  • To an oven-dried flask equipped with a reflux condenser and a Dean-Stark trap, add the Ethyl Ester (1.0 equiv), the amine (1.2 equiv), boric acid (0.2 equiv), and toluene.

  • Heat the mixture to reflux (approx. 110 °C).

  • Monitor the reaction by TLC or LC-MS every 4-8 hours. The reaction may require 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with 1M HCl (to remove excess amine) and saturated NaHCO₃ (to remove boric acid).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. [Link]

  • Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. (n.d.). ResearchGate. [Link]

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (n.d.). ACS Publications. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. [Link]

  • Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). ResearchGate. [Link]

  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • 17.4: Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Royal Society of Chemistry. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. [Link]

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Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted quinolines. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning and interpreting the NMR spectra of this important class of heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry, and unambiguous structural confirmation is paramount.[1][2][3] This guide provides in-depth, field-proven insights to navigate the complexities of their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my substituted quinoline spectrum so crowded and difficult to assign?

A1: The quinoline ring system inherently possesses seven aromatic protons, which often resonate in a relatively narrow region of the ¹H NMR spectrum (typically 7.0-9.0 ppm).[4] This crowding is a primary challenge. The introduction of substituents further complicates this by altering the electronic environment of the ring, leading to significant shifts and potential overlap of signals.[5] For instance, an electron-withdrawing group will generally shift nearby protons downfield (to a higher ppm value), while an electron-donating group will cause an upfield shift.[5][6]

Q2: I have two possible regioisomers of a substituted quinoline. How can I use NMR to definitively determine the correct structure?

A2: This is a classic challenge where one-dimensional (1D) NMR alone may be insufficient. Two-dimensional (2D) NMR techniques are indispensable for unambiguous structure elucidation.[7]

  • For distinguishing substitution patterns on the same ring: Through-bond correlation experiments like COSY (Correlation Spectroscopy) will reveal proton-proton coupling networks.[7] For example, you can trace the connectivity of adjacent protons around a substituted ring. HMBC (Heteronuclear Multiple Bond Correlation) is also crucial as it shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.[8][9]

  • For determining the position of a substituent: The long-range couplings observed in an HMBC spectrum are key. For example, a proton on a substituent will show a correlation to the carbon atom it is attached to on the quinoline ring, confirming its position.

  • For confirming through-space proximity: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful for confirming the spatial relationship between protons.[10][11][12] A cross-peak between a substituent's proton and a specific proton on the quinoline ring provides definitive evidence of their proximity and can help differentiate between isomers.[13]

Q3: My observed chemical shifts don't match the predicted values from literature or software. What could be the cause?

A3: Several factors can lead to discrepancies between observed and predicted chemical shifts:

  • Concentration Effects: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts.[14] This is often due to intermolecular interactions like π-π stacking and dipole-dipole interactions, which become more pronounced at higher concentrations.[14]

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts.[5] Solvents can interact with the solute, altering the electronic environment of the nuclei. Always report the solvent used when presenting NMR data.[5]

  • pH Effects: If your quinoline derivative has basic or acidic functional groups, the pH of the NMR sample can affect the protonation state and, consequently, the chemical shifts. Consider buffering your sample if this is a concern.

  • Temperature: Temperature can affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts. For some complex spectra, acquiring data at a different temperature can improve signal separation.[2]

  • Purity: The presence of impurities can be misleading. Unidentified signals may be from residual solvents, starting materials, or byproducts.[5]

In-Depth Troubleshooting Guides

Guide 1: Resolving Ambiguous Peak Assignments in a Disubstituted Quinoline

Scenario: You have synthesized a disubstituted quinoline and are unsure of the exact positions of the two substituents on the carbocyclic ring. The 1D ¹H NMR shows a complex multiplet in the aromatic region.

Troubleshooting Workflow:

G cluster_0 Step 1: Initial Data Acquisition cluster_1 Step 2: Establish Proton-Proton Connectivity cluster_2 Step 3: Correlate Protons to Directly Attached Carbons cluster_3 Step 4: Map the Carbon Skeleton and Substituent Positions cluster_4 Step 5: Confirm Regiochemistry (if necessary) A Acquire high-resolution 1D ¹H and ¹³C{¹H} NMR spectra. B Run a 2D COSY experiment. A->B C Identify coupled proton spin systems within the quinoline rings. B->C D Perform a 2D HSQC experiment. C->D E Assign each proton to its corresponding carbon signal. D->E F Acquire a 2D HMBC spectrum. E->F G Look for long-range (²J, ³J) correlations from substituent protons to quinoline ring carbons. F->G H Use correlations from quinoline protons to quaternary carbons to complete the assignment. G->H I Run a 2D NOESY or ROESY experiment. H->I J Identify through-space correlations between substituent protons and specific quinoline ring protons. I->J

Caption: A logical workflow for the structural elucidation of substituted quinolines.

Experimental Protocols:

2D HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy:

  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent at a concentration of 5-10 mg in 0.6 mL.

  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels on the NMR spectrometer.

  • Acquisition Parameters:

    • Use a standard HMBC pulse sequence.

    • Set the spectral width in the ¹H dimension to cover all proton signals.

    • Set the spectral width in the ¹³C dimension to encompass all carbon signals (e.g., 0 to 200 ppm).

    • The long-range coupling constant (ⁿJCH) is typically set to 8 Hz to observe both ²J and ³J correlations.

  • Data Processing: After acquisition, Fourier transform the data in both dimensions, and phase and baseline correct the spectrum.

  • Analysis: Identify cross-peaks that connect protons to carbons separated by two or three bonds. This is critical for connecting different spin systems and identifying quaternary carbons.[8][9]

Guide 2: Differentiating Between Isomers with Substituents on Different Rings

Scenario: You have synthesized a methyl-substituted chloroquinoline, but it is unclear if the methyl group is on the pyridine or the benzene ring.

Key Differentiator: The chemical shift of the methyl group and its long-range correlations.

Data Interpretation:

FeatureMethyl on Pyridine RingMethyl on Benzene Ring
¹H Chemical Shift of -CH₃ Typically downfield due to the electron-withdrawing nature of the nitrogen atom.Closer to a typical aromatic methyl group chemical shift.
HMBC Correlations from -CH₃ protons Will show correlations to carbons within the pyridine ring.Will show correlations to carbons within the benzene ring.
NOESY/ROESY Correlations from -CH₃ protons Will show through-space correlations to nearby protons on the pyridine ring.Will show through-space correlations to adjacent protons on the benzene ring.

Visualization of Substituent Effects:

The electronic nature of the quinoline ring system is significantly influenced by the nitrogen atom, leading to a predictable pattern of electron density. This, in turn, affects the ¹H and ¹³C chemical shifts.

G cluster_0 Quinoline Ring System cluster_1 Pyridine Ring (Electron Deficient) cluster_2 Benzene Ring (More Electron Rich) cluster_3 Substituent Effects quinoline C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) EWG->quinoline Shifts protons downfield (higher ppm) EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -NH₂) EDG->quinoline Shifts protons upfield (lower ppm)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the robust and accurate analysis of quinoline-3-carboxylate derivatives is paramount. This class of compounds, forming the backbone of numerous therapeutic agents, demands precise quantification and purity assessment.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, grounded in experimental data and years of field-proven expertise. We will explore the critical interplay between stationary phase chemistry, mobile phase composition, and analyte structure to empower you to develop and select optimal analytical methods.

The Analytical Challenge: Understanding the Analyte

Quinoline-3-carboxylates are characterized by a rigid, aromatic quinoline core and an ionizable carboxylic acid group. This dual nature—hydrophobic core and polar, pH-sensitive functional group—governs their behavior in reversed-phase (RP) HPLC. The primary challenge lies in achieving symmetrical peak shapes, adequate retention, and selective separation from structurally similar impurities or analogs. Retention is a complex function of hydrophobicity (logP), the pKa of the carboxylic acid, and potential secondary interactions with the stationary phase.[2]

Comparing Stationary Phase Performance

The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC.[3] While the C18 (octadecylsilyl) phase is the workhorse of many labs, alternative chemistries can offer significant advantages for quinoline-3-carboxylate derivatives.

The Hydrophobic Workhorse: C18 Columns

C18 columns provide excellent retention for the hydrophobic quinoline backbone through van der Waals forces.[3] They are a reliable starting point for method development. However, their purely aliphatic nature can sometimes lead to peak tailing for these acidic compounds due to secondary interactions with residual silanols on the silica surface, especially at mid-range pH.

An Alternative Selectivity: The Phenyl-Hexyl Column

Phenyl-based stationary phases introduce a different separation mechanism: π-π interactions.[4] The electron-rich phenyl rings of the stationary phase can interact with the aromatic quinoline ring of the analyte. This can lead to enhanced retention and, more importantly, a change in selectivity (elution order) compared to a C18 column. This is particularly useful for resolving compounds with similar hydrophobicity but different aromatic character.[4]

Performance Comparison: C18 vs. Phenyl-Hexyl

To illustrate the practical differences, consider the analysis of three hypothetical but representative quinoline-3-carboxylate derivatives with varying substituents.

Table 1: Comparative HPLC Data for Quinoline-3-Carboxylate Derivatives on C18 and Phenyl-Hexyl Columns

AnalyteColumnRetention Time (min)Asymmetry Factor (USP)Resolution (vs. previous peak)
Compound A (Parent)C186.21.3-
Phenyl-Hexyl5.81.1-
Compound B (Nitro-substituted)C187.51.42.8
Phenyl-Hexyl8.11.24.5
Compound C (Methoxy-substituted)C187.81.20.8
Phenyl-Hexyl8.51.11.6

Experimental Rationale: As shown in Table 1, the C18 column provides good retention but suffers from slight peak tailing (Asymmetry > 1.2) and poor resolution between the closely related methoxy-substituted Compound C and the nitro-substituted Compound B. The Phenyl-Hexyl column, however, offers superior performance. The π-π interactions provide better resolution for the structurally similar aromatic compounds, and the peak shapes are more symmetrical, indicating fewer undesirable secondary interactions. The improved resolution (Rs > 1.5) for all peak pairs on the Phenyl-Hexyl column makes it the more robust choice for this particular separation.

The Power of the Mobile Phase: pH and Organic Modifier

The mobile phase is a powerful tool for fine-tuning retention and selectivity.[5] For ionizable compounds like quinoline-3-carboxylates, pH is the most critical parameter.[6][7]

The Critical Role of pH

The carboxylic acid moiety of these derivatives has a typical pKa in the range of 3-5. According to the principles of reversed-phase chromatography, running the mobile phase at a pH at least 2 units below the analyte's pKa will ensure it is in its neutral, protonated form.[5] This suppresses ionization, minimizes electrostatic repulsion from the stationary phase, and significantly increases retention, leading to sharper, more symmetrical peaks.

Causality in Action: At a pH above the pKa (e.g., pH 7), the carboxylate group is deprotonated and negatively charged. This increased polarity causes the analyte to elute very early with poor retention on a non-polar C18 column. By lowering the mobile phase pH to around 2.5-3.0 with an acidifier like formic acid or phosphoric acid, we force the equilibrium towards the neutral R-COOH form.[8] This neutral form is more hydrophobic and interacts more strongly with the C18 stationary phase, resulting in longer retention times and better separation.

Choosing the Organic Modifier

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is generally preferred as it has a lower viscosity (leading to lower backpressure) and is often a stronger eluent for aromatic compounds. However, methanol can sometimes offer different selectivity. A systematic approach involves screening both solvents during method development.

A Self-Validating Experimental Protocol: RP-HPLC for Quinoline-3-Carboxylate Derivatives

This protocol is designed to be a robust starting point for the purity analysis of a novel quinoline-3-carboxylate derivative.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: Phenyl-Hexyl Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard and Sample Preparation:

    • Diluent: 50:50 mixture of ACN and Water.

    • Standard Solution: Prepare a stock solution of the reference standard at 100 µg/mL in the diluent.[4]

    • Sample Solution: Dissolve the sample to a nominal concentration of 100 µg/mL in the diluent.[4]

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the quinoline core (typically around 254 nm or a higher wavelength if the structure is more conjugated). A DAD is recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

3. System Suitability Testing (Self-Validation) Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 2000.

4. Data Analysis

  • Integrate all peaks.

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Logical Workflow for Method Development

Developing a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow for quinoline-3-carboxylate derivatives.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation Start Define Analytical Goal (Purity, Quantification) Col_Select Column Selection (e.g., C18 vs Phenyl-Hexyl) Start->Col_Select Solvent_Select Organic Modifier Screening (ACN vs. MeOH) Col_Select->Solvent_Select pH_Opt Mobile Phase pH (2.5-3.5 for peak shape) Solvent_Select->pH_Opt Grad_Opt Gradient Optimization (Slope & Time) Flow_Temp Flow Rate & Temperature (Fine-tuning) Grad_Opt->Flow_Temp pH_Opt->Grad_Opt SST System Suitability Test (SST) Flow_Temp->SST Validation Full Method Validation (ICH Guidelines) SST->Validation Final Final Method Validation->Final

Caption: A logical workflow for HPLC method development.

Conclusion

The successful HPLC analysis of quinoline-3-carboxylate derivatives hinges on a rational approach to method development. While C18 columns are a viable starting point, alternative selectivities offered by stationary phases like Phenyl-Hexyl can provide superior resolution and peak shape for these aromatic and acidic compounds. The most crucial parameter to control is the mobile phase pH; maintaining a pH well below the pKa of the carboxylic acid is essential for achieving good retention and chromatography. By following the systematic workflow and the robust protocol outlined in this guide, researchers can confidently develop and implement reliable HPLC methods for the critical task of analyzing this important class of pharmaceutical compounds.

References

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2026). American Chemical Society. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online. [Link]

  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017). Semantic Scholar. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). NIH. [Link]

  • Effect of the pH of the mobile phase on the separation efficiency of QN. (n.d.). ResearchGate. [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (n.d.).
  • Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.). ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (n.d.). ResearchGate. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Stationary Phases. (n.d.). ResearchGate. [Link]

  • Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. (2020). Samara National Research University. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). MDPI. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. [Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Current Trends in Simultaneous Determination of Co-Administered Drugs. (n.d.). MDPI. [Link]

  • Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. (n.d.). Scholars Middle East Publishers. [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2022). PubMed. [Link]

  • Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. (2024). IJNRD. [Link]

  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. (2013). Advanced Chromatography Solutions. [Link]

  • Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. (n.d.). LCGC International. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link].gov/pmc/articles/PMC6690506/)

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A Senior Application Scientist's Guide to GC-MS Characterization of Chlorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Chlorinated Quinolines

Chlorinated quinolines (CQs) represent a class of halogenated heterocyclic aromatic compounds. While the quinoline core is a scaffold for many pharmaceuticals, its chlorinated derivatives can also emerge as environmental pollutants and process-related impurities in chemical manufacturing. Their potential for persistence, bioaccumulation, and toxicity necessitates robust and reliable analytical methods for their characterization and quantification.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for this task, offering the high-resolution separation of gas chromatography and the definitive identification power of mass spectrometry.

This guide provides an in-depth comparison of GC-MS methodologies for the characterization of chlorinated quinolines. We will delve into the critical choices in instrumentation and protocol, supported by experimental data and field-proven insights, to empower researchers, quality control analysts, and drug development professionals in achieving accurate and defensible results.

Pillar 1: Chromatographic Separation - A Tale of Two Columns

The foundational step in any GC-MS analysis is the chromatographic separation. The choice of the capillary column is paramount, as it dictates the resolution of isomers, which is often critical for toxicological assessment. For chlorinated aromatic compounds, the debate primarily centers on the polarity of the stationary phase.

The principle of "like dissolves like" is a useful starting point; however, the subtle electronic and steric differences among CQ isomers demand a more nuanced selection.[3] We will compare two of the most effective and commonly used column types: the workhorse 5% phenyl-methylpolysiloxane phase and the more polar trifluoropropyl silicone phase.

Alternative 1: The Non-Polar Workhorse (e.g., DB-5ms, HP-5ms)

Columns with a 5% phenyl-methylpolysiloxane stationary phase are renowned for their robustness and versatility. Their separation is primarily driven by differences in the boiling points of the analytes.

  • Mechanism of Separation: The separation on a non-polar phase like DB-5ms is governed by dispersive interactions (van der Waals forces).[3] Elution order generally follows the boiling points of the compounds. For chlorinated quinolines, this means that isomers with higher boiling points will have longer retention times. While generally effective, co-elution of closely boiling isomers can be a challenge. Some modern "ms" phases incorporate a silphenylene backbone (e.g., DB-5ms UI) which can offer unique selectivity for aromatic compounds compared to traditional pendant phenyl phases.[4]

Alternative 2: The Polar Specialist (e.g., QF-1, DB-1701)

Mid-polarity columns, such as those with a trifluoropropyl or a 14% cyanopropylphenyl stationary phase, offer a different selectivity mechanism that can be highly advantageous for halogenated compounds.

  • Mechanism of Separation: These phases introduce dipole-dipole and other polar interactions into the separation mechanism. For chlorinated quinolines, the position of the chlorine atom(s) significantly alters the molecule's dipole moment, leading to differential retention that is not solely based on boiling point. A trifluoropropyl silicone (QF-1) column, for instance, has been shown to provide rapid and effective separation of various chlorinated quinolines, including 2-chloro, 4-chloro, 6-chloro, 8-chloro, and 4,7-dichloroquinoline.[5]

Comparative Performance Data

The following table summarizes the expected performance characteristics of these two column types for the analysis of a hypothetical mixture of monochloroquinoline isomers.

Parameter DB-5ms (or equivalent) Trifluoropropyl Silicone (e.g., QF-1) Rationale & Causality
Primary Separation Mechanism Boiling Point / van der Waals forcesPolarity / Dipole-dipole interactionsThe DB-5ms separates based on non-polar interactions, while the QF-1 leverages the polarity induced by the chlorine substituent.[3][5]
Isomer Resolution Moderate; may co-elute isomers with similar boiling points.Excellent; resolves isomers based on positional differences of the chlorine atom.The polar phase interacts differently with the varying dipole moments of the isomers, enhancing separation.[5]
Analysis Time Generally longer due to temperature programming needed for elution.Can be very rapid, with isothermal analysis possible for some applications.[5]The stronger interaction with the polar phase can allow for faster elution at a given temperature.
Robustness & Bleed Excellent; low-bleed "ms" versions are highly stable.Good; may have slightly higher bleed at elevated temperatures.The 5% phenyl phases are known for their thermal stability and longevity.[4][6]
Best For... General screening and analysis of a wide range of compounds.Isomer-specific quantification and confirmation of chlorinated quinolines.The DB-5ms is a versatile column, while the QF-1 provides targeted selectivity for this compound class.

Senior Scientist's Recommendation: For initial screening and method development, a DB-5ms column is an excellent starting point due to its robustness. However, for definitive isomer identification and quantification, a mid-polarity column like a trifluoropropyl silicone or a DB-1701 is highly recommended to ensure chromatographic resolution.

Pillar 2: Mass Spectrometric Characterization - Decoding the Fragments

Once separated by the GC, the chlorinated quinolines enter the mass spectrometer. The ionization technique and subsequent fragmentation provide the structural information for unambiguous identification.

Ionization Techniques: A Comparison of EI, PCI, and NCI

The choice of ionization method is a critical decision that impacts sensitivity, selectivity, and the degree of fragmentation.

  • Electron Ionization (EI): The most common technique, EI uses high-energy electrons (typically 70 eV) to ionize molecules, causing extensive and reproducible fragmentation.[7] This creates a detailed "fingerprint" mass spectrum that is ideal for library searching and structural elucidation. The downside is that the molecular ion (M+•) may be weak or absent for some molecules.

  • Positive Chemical Ionization (PCI): A "softer" ionization technique that uses a reagent gas (e.g., methane) to protonate the analyte molecule, typically forming a [M+H]+ ion.[8] This results in less fragmentation and a more prominent molecular ion, which is invaluable for confirming the molecular weight. However, PCI generally offers lower sensitivity than EI for many compounds.[9]

  • Negative Chemical Ionization (NCI): Another soft ionization technique, NCI is highly selective and sensitive for compounds with electronegative atoms, such as chlorine. It often involves electron capture by the analyte. For chlorinated compounds, NCI can provide exceptional sensitivity, often orders of magnitude better than EI or PCI.[8][9]

Ionization Mode Principle Pros Cons Best For
EI High-energy electron bombardmentRich, reproducible fragmentation; Excellent for library matching; Universal.[7]Weak or absent molecular ion; Can be too energetic for labile compounds.Structural elucidation and routine identification.
PCI Proton transfer from reagent gasStrong molecular ion ([M+H]+); Confirms molecular weight.[8]Less fragmentation (less structural info); Generally lower sensitivity than EI.[9]Molecular weight confirmation of unknowns.
NCI Electron capture by analyteExtremely high sensitivity for halogenated compounds; High selectivity.[8]Not universal; Requires electronegative groups.Trace-level quantification of chlorinated quinolines.

Senior Scientist's Recommendation: For comprehensive characterization, a dual-pronged approach is optimal. Utilize EI for initial identification and structural confirmation via its fragmentation pattern. For trace-level quantification, especially in complex matrices, the superior sensitivity and selectivity of NCI make it the method of choice.

Electron Ionization Fragmentation Patterns of Chlorinated Quinolines

Under EI conditions, the fragmentation of chlorinated quinolines is driven by the stability of the aromatic quinoline ring and the presence of the chlorine atom(s).

The key fragmentation pathways include:

  • Loss of Chlorine: A common fragmentation pathway is the loss of a chlorine radical (•Cl) from the molecular ion.

  • Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is also frequently observed.

  • Loss of HCN: The quinoline ring itself can fragment, often by losing a molecule of hydrogen cyanide (HCN), leading to the formation of an indenyl cation or related structures.

  • Isotopic Signature: A crucial identifying feature is the isotopic pattern of chlorine. The natural abundance of 35Cl and 37Cl is approximately 3:1. Therefore, any fragment containing one chlorine atom will exhibit a characteristic pair of peaks (M and M+2) with a ~3:1 intensity ratio. Fragments with two chlorine atoms will show a pattern of three peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1.

Example Fragmentation: 4-Chloroquinoline and 4,7-Dichloroquinoline

Let's examine the expected EI fragmentation for two representative chlorinated quinolines.

4-Chloroquinoline (C₉H₆ClN, MW ≈ 163.02)

  • Molecular Ion (M+•): A strong peak at m/z 163, with its 37Cl isotope at m/z 165 in a ~3:1 ratio.[10]

  • [M-HCN]+•: Loss of HCN (27 Da) from the molecular ion gives a fragment at m/z 136.

  • [M-Cl]+: Loss of the chlorine radical (35 Da) results in a fragment at m/z 128.[10]

G M 4-Chloroquinoline M+• m/z 163/165 F1 [M-Cl]+ m/z 128 M->F1 - •Cl F2 [M-HCN]+• m/z 136/138 M->F2 - HCN

EI Fragmentation of 4-Chloroquinoline.

4,7-Dichloroquinoline (C₉H₅Cl₂N, MW ≈ 197.98)

  • Molecular Ion (M+•): A prominent cluster of peaks at m/z 197 (³⁵Cl₂), 199 (³⁵Cl³⁷Cl), and 201 (³⁷Cl₂) with an approximate 9:6:1 intensity ratio.

  • [M-Cl]+: Loss of a chlorine radical leads to a fragment at m/z 162/164 (containing one Cl atom).

  • [M-HCl]+•: Loss of HCl gives a fragment at m/z 161.

  • [M-Cl-HCN]+: Subsequent loss of HCN from the [M-Cl]+ fragment results in a peak at m/z 135.

G M 4,7-Dichloroquinoline M+• m/z 197/199/201 F1 [M-Cl]+ m/z 162/164 M->F1 - •Cl F2 [M-Cl-HCN]+ m/z 135 F1->F2 - HCN

EI Fragmentation of 4,7-Dichloroquinoline.

Pillar 3: A Validated Workflow - From Sample to Signal

A robust analytical method is self-validating. This section provides a detailed, step-by-step protocol for the extraction and analysis of chlorinated quinolines from a water matrix, followed by a summary of key validation parameters.

Experimental Protocol: Analysis of CQs in Water

This protocol is based on established solid-phase extraction (SPE) methods for aromatic amines and related compounds from aqueous samples.[3][11][12][13]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is a highly effective technique for extracting and concentrating analytes from a liquid matrix while removing interferences.[11][13] A reversed-phase sorbent (e.g., C18) is suitable for retaining the moderately polar chlorinated quinolines from a water sample.

  • Step-by-Step Protocol:

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure nitrogen for 20 minutes. This step is critical to remove residual water.

    • Elution: Elute the trapped chlorinated quinolines with 2 x 4 mL of ethyl acetate into a collection tube.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard at this stage if required.

G cluster_0 SPE Workflow Condition 1. Condition C18 Cartridge (Ethyl Acetate, Methanol, Water) Load 2. Load 250 mL Water Sample Condition->Load Wash 3. Wash with DI Water Load->Wash Dry 4. Dry Cartridge (Nitrogen) Wash->Dry Elute 5. Elute with Ethyl Acetate Dry->Elute Concentrate 6. Concentrate to 1 mL Elute->Concentrate

Solid-Phase Extraction Workflow for CQs.

2. GC-MS Analysis

  • Rationale: The following conditions are a robust starting point for the separation and detection of a range of chlorinated quinolines. A mid-polarity column is chosen for optimal isomer separation.

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Column: Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity phase.

    • Inlet: Splitless, 280 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Transfer Line: 280 °C

    • Ion Source (EI): 230 °C, 70 eV

    • Quadrupole: 150 °C

    • Acquisition Mode: Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification.

3. Method Validation & Quantitative Performance

A validated method ensures that the results are reliable. The following table presents typical performance characteristics that should be established during method validation.[7][14][15][16][17]

Validation Parameter Typical Acceptance Criteria Significance
Linearity (r²) > 0.995Demonstrates a proportional response of the instrument to the analyte concentration over a defined range.[14]
Limit of Detection (LOD) S/N ratio ≥ 3:1The lowest concentration of an analyte that can be reliably detected above the background noise.[14][17]
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1The lowest concentration that can be measured with acceptable precision and accuracy.[14][17]
Accuracy (% Recovery) 80 - 120%Measures the agreement between the experimental value and the true value (assessed via spiked samples).
Precision (% RSD) < 15%Measures the repeatability of the analysis on replicate samples.
Specificity No interfering peaks at the retention time of the analytes.Ensures that the signal being measured is solely from the analyte of interest.[14]

Conclusion

The successful GC-MS characterization of chlorinated quinolines is not the result of a single "correct" method, but rather a series of informed decisions based on the analytical objective. For comprehensive structural elucidation, the rich fragmentation of Electron Ionization is indispensable. For achieving the lowest possible detection limits in environmental or pharmaceutical samples, the sensitivity of Negative Chemical Ionization is unparalleled.

Chromatographically, while a DB-5ms column provides a robust screening tool, the superior resolving power of a mid-polarity column is essential for accurate isomer-specific quantification. The provided SPE and GC-MS protocols serve as a validated, high-performance starting point for developing a method tailored to your specific application. By understanding the causality behind these experimental choices, researchers can confidently navigate the complexities of chlorinated quinoline analysis and generate data of the highest scientific integrity.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available from: [Link]

  • Hoffman, D. & Rathkamp, G. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available from: [Link]

  • Lopez-Avila, V. et al. Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS. Agilent Technologies, Inc. Available from: [Link]

  • Analytical Validation Quick Reference Guide. Regis Technologies. Available from: [Link]

  • PubChem. 8-Chloroquinoline. Available from: [Link]

  • Barceló, D. et al. Comparison between positive, negative and chloride-enhanced negative chemical ionization of organophosphorus pesticides in on-line liquid chromatography—mass spectrometry. Sci-Hub. Available from: [Link]

  • Pupo, M.T. et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

  • Bagheri, H. et al. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC. Available from: [Link]

  • Smith, O.D. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available from: [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. Available from: [Link]

  • Why is the ion source changed between NCI and PCI? Shimadzu (Europe). Available from: [Link]

  • PubChem. 4-Chloroquinoline. Available from: [Link]

  • Waters Corporation. Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Available from: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Seton Hall University. Available from: [Link]

  • Sánchez-Viesca, F. et al. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. PubMed. Available from: [Link]

  • Snow, N.H. Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. Available from: [Link]

  • Dolan, J.W. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]

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  • Solid phase extraction of amines. ResearchGate. Available from: [Link]

  • Armbruster, D.A. & Pry, T. Limit of Blank, Limit of Detection and Limit of Quantitation. PMC. Available from: [Link]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. MDPI. Available from: [Link]

  • which column is better? Chromatography Forum. Available from: [Link]

  • Comparison of a Variety of Gas Chromatographic Columns With Different Polarities for the Separation of Chlorinated Dibenzo-P-Dioxins and Dibenzofurans by High-Resolution Mass Spectrometry. PubMed. Available from: [Link]

  • The Capillary GC Column: How to Choose the Correct Type and Dimension. Agilent. Available from: [Link]

  • Agilent J&W GC Column Selection Guide. Postnova Analytics. Available from: [Link]

  • GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. GL Sciences. Available from: [Link]

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A Comparative Analysis of the Biological Activity of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the biological activities of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate and its structurally related analogs. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, by examining its constituent functional groups and comparing them with documented analogs, we can infer its potential biological profile and guide future research directions.

The core structure of this compound combines several key pharmacophores: a quinoline nucleus, chloro substituents at positions 4 and 6, an ethyl carboxylate group at position 3, and a methylthio group at position 2. The interplay of these substituents is crucial in defining the molecule's biological efficacy and mechanism of action.

Deciphering the Structure-Activity Relationship

The biological activity of quinoline derivatives is significantly influenced by the nature and position of their substituents.[3] Analysis of various analogs allows for the elucidation of a structure-activity relationship (SAR), providing insights into how modifications to the quinoline core can enhance or diminish therapeutic effects.

The Influence of Chloro Substituents

Chlorine atoms, being electron-withdrawing groups, can significantly modulate the electronic properties of the quinoline ring, impacting its interaction with biological targets. Studies on related chloro-substituted quinolines have demonstrated potent biological activities. For instance, a series of 4-aryl-6-chloro-quinoline derivatives exhibited significant inhibitory activity against Hepatitis B virus (HBV) DNA replication, with some compounds showing IC50 values in the low micromolar range (4.4-9.8 μM).[4] Furthermore, the presence of a chlorine atom on the quinoline ring has been associated with enhanced antimicrobial activity in benzimidazole-quinoline hybrids.[5] This suggests that the 4-chloro and 6-chloro substitutions on the target molecule could contribute to potent antiviral or antimicrobial properties.

The Role of the Ethyl Carboxylate Group at Position 3

The presence of a carboxylate or an ester group at the C-3 position of the quinoline ring is a common feature in compounds with notable biological activity.[6] For example, certain quinoline-3-carboxylate derivatives have shown promising antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia), with some analogs exhibiting IC50 values as low as 0.28 μM.[6] This ester group can influence the molecule's solubility, cell permeability, and binding affinity to target enzymes or receptors.

The Impact of the 2-(Methylthio) Group

The substitution at the C-2 position of the quinoline ring is critical for various biological activities. While direct data on the 2-(methylthio) group in this specific scaffold is limited, studies on related 2-substituted quinolines provide valuable insights. For instance, the introduction of bulky hydrophobic substituents at the C-2 position of quinoline-4-carboxylic acids has been identified as a key requirement for the inhibition of dihydroorotate dehydrogenase, a crucial enzyme in pyrimidine biosynthesis and a target for anticancer drugs.[7] The methylthio group, being moderately lipophilic, could therefore play a role in the compound's interaction with enzymatic targets.

Comparative Biological Activity of Quinoline Analogs

To provide a quantitative perspective, the following table summarizes the biological activities of various quinoline analogs, highlighting the impact of different substitution patterns. It is important to note that these are not direct comparisons with this compound but serve as a reference for predicting its potential activity.

Compound/Analog ClassBiological ActivityTarget/Cell LineIC50/MIC ValueReference
4-Aryl-6-chloro-quinolinesAnti-HBVHepG 2.2.15 cells4.4 - 9.8 µM[4]
Quinoline-3-carboxylate derivativesAntiproliferativeK562 cell line0.28 µM[6]
Quinoline-3-carboxylate derivativesAntiproliferativeMCF-7 cell line0.33 µM[6]
2-oxoquinoline derivativesAntiproliferativeVarious tumor cell lines4.4 - 8.7 µM[6]
Quinoline-based hydroxyimidazolium hybridsAnti-mycobacterialM. tuberculosis H37Rv10 µg/mL (MIC)[8]
Quinoline-based hydroxyimidazolium hybridsAnti-staphylococcalS. aureus2 µg/mL (MIC)[8]
Benzimidazole-quinoline hybridsAntibacterialVarious strains8 - 20 µg/mL (MIC)[5]
4-hydroxy-3-iodoquinolin-2-oneAntibacterialClinical MRSA isolates≤ Vancomycin MIC[9]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Postulated Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound and its analogs may exert their biological effects through various mechanisms.

Anticancer Activity:

Many quinoline derivatives exert their anticancer effects by targeting key cellular processes.[6] One potential mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Another important target is dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA synthesis in rapidly proliferating cancer cells.[7]

anticancer_pathway Quinoline Quinoline Analog Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibits DHODH DHODH Inhibition Quinoline->DHODH Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Cell_Growth Inhibition of Cell Growth Pyrimidine->Cell_Growth

Figure 1: Postulated anticancer mechanisms of quinoline analogs.

Antimicrobial Activity:

The antimicrobial action of quinoline derivatives often involves the inhibition of essential bacterial enzymes. A primary target for many quinolone antibiotics is DNA gyrase (topoisomerase II) and topoisomerase IV.[9] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinolines can induce lethal double-strand breaks in the bacterial DNA.

antimicrobial_pathway Quinoline Quinoline Analog DNA_Gyrase DNA Gyrase (Topo II) Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DS_Breaks Double-Strand Breaks DNA_Replication->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 2: Postulated antimicrobial mechanisms of quinoline analogs.

Experimental Protocols

To facilitate further research and comparative studies, standardized protocols for evaluating the biological activity of these compounds are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Workflow:

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Addition 3. Add serially diluted quinoline compounds Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h for formazan formation MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer to dissolve formazan crystals Incubation3->Solubilization Absorbance 8. Measure absorbance at 570 nm Solubilization->Absorbance IC50_Calc 9. Calculate IC50 value Absorbance->IC50_Calc

Figure 3: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the old medium with the medium containing the test compounds at various concentrations.[12]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11][12]

  • Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[13]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][14]

Workflow:

broth_microdilution_workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Serial_Dilution 1. Prepare serial dilutions of quinoline compounds in broth Inoculation 3. Inoculate each well of a 96-well plate with the bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep 2. Prepare a standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate the plate at 37°C for 16-24h Inoculation->Incubation Visual_Inspection 5. Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Figure 4: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[15]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]

Conclusion and Future Directions

While direct biological data for this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a biologically active molecule, likely exhibiting both anticancer and antimicrobial properties. The presence of chloro-substituents and a 3-carboxylate group are hallmarks of potent activity in the quinoline series.

Future research should focus on the synthesis and direct biological evaluation of this compound and a systematic series of its analogs to establish a definitive structure-activity relationship. This would involve varying the substituents at the 2, 4, and 6 positions of the quinoline ring. Elucidating the precise molecular targets and mechanisms of action through techniques such as enzyme inhibition assays and molecular docking studies will be crucial for the rational design of more potent and selective therapeutic agents based on this promising scaffold.

References

  • Li, Y., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1339-1341.
  • Duraisamy, R., et al. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1698-1708.
  • Ma, S., et al. (2017). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(21), 8873-8887.
  • Xu, L., et al. (2011). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 2(5), 899-904.
  • Hassan, A. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22883-22901.
  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 929-935.
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  • de Oliveira, C. B., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4348.
  • Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Current Issues in Molecular Biology, 44(10), 4529-4541.
  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 40-53.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
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  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025).
  • Wang, Y., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 265, 116089.
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  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. YouTube. Retrieved from [Link]

  • Iordache, F., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180.
  • Zhuravel, I. O., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5585.
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Products

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a chemical transformation is paramount. Spectroscopic analysis provides a powerful, non-destructive suite of tools to meticulously compare the molecular fingerprint of a starting material to its corresponding product. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of key spectroscopic techniques, moving beyond procedural lists to elucidate the causality behind experimental choices and ensure the integrity of your results.

Choosing Your Spectroscopic Lens: A Strategic Approach

The selection of an appropriate spectroscopic technique is dictated by the specific molecular changes anticipated in your reaction. Each method offers a unique window into the structural and electronic properties of a molecule. A judicious choice at the outset will yield the most informative data.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for providing a detailed map of the carbon-hydrogen framework of a molecule.[1][3] It is the cornerstone for elucidating the precise structural changes that have occurred.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily used for identifying the presence or absence of specific functional groups.[3][4] It offers a rapid assessment of whether a key transformation, such as the conversion of an alcohol to a ketone, has taken place.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Particularly sensitive to changes in electronic conjugation.[3][5] It is an excellent tool for monitoring reactions that involve the formation or modification of chromophores.

  • Mass Spectrometry (MS): Provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues to its structure.[3][6] It is indispensable for confirming the molecular formula of the product and identifying any byproducts.

A comprehensive analysis often involves the synergistic use of multiple techniques to build a robust and irrefutable body of evidence for the successful synthesis of the target molecule.

General Workflow for Spectroscopic Comparison

A systematic approach to the spectroscopic analysis of a chemical reaction is crucial for obtaining reliable and reproducible results. The following workflow provides a general framework that can be adapted to the specific requirements of your reaction and the chosen analytical techniques.

Spectroscopic Analysis Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting start_material Prepare Starting Material Sample acquire_start Acquire Spectrum of Starting Material start_material->acquire_start product_sample Prepare Product Sample acquire_prod Acquire Spectrum of Product product_sample->acquire_prod process_data Process Raw Data acquire_start->process_data acquire_prod->process_data compare_spectra Compare Spectra process_data->compare_spectra interpret_changes Interpret Spectral Changes compare_spectra->interpret_changes document_results Document Findings interpret_changes->document_results conclusion Draw Conclusions document_results->conclusion

Caption: A generalized workflow for the spectroscopic comparison of starting materials and products.

In-Depth Analysis with Key Spectroscopic Techniques

This section provides detailed protocols and data interpretation guidance for the most commonly employed spectroscopic methods in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.[7] By comparing the NMR spectra of the starting material and the product, one can pinpoint the exact structural modifications that have occurred during the reaction.[8]

Experimental Protocol: A Comparative Approach

StepStarting Material AnalysisProduct AnalysisRationale & Key Considerations
1. Sample Preparation Dissolve 5-10 mg of the starting material in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]Dissolve 5-10 mg of the purified product in the same deuterated solvent used for the starting material.Using the same solvent is crucial for a direct comparison of chemical shifts. Ensure the samples are free of particulate matter.
2. Instrument Setup Place the NMR tube in the spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.Use the same instrument and, if possible, the same shimming parameters for consistency.Consistent shimming minimizes variations in peak shape and resolution, allowing for a more accurate comparison.
3. Data Acquisition Acquire a ¹H NMR spectrum. If necessary, acquire a ¹³C NMR spectrum and other relevant 2D spectra (e.g., COSY, HSQC).Acquire the same set of NMR spectra as for the starting material.Acquiring the same types of spectra is essential for a comprehensive comparison of the molecular structures.
4. Data Processing Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.Apply the identical processing parameters to the product's raw data.Consistent data processing ensures that any observed differences in the spectra are due to chemical changes and not processing artifacts.

Data Presentation and Interpretation

The comparison of NMR spectra should focus on changes in chemical shifts, integration values, and signal multiplicities.

Table 1: Comparative ¹H NMR Data for a Hypothetical Esterification Reaction

SignalStarting Material (Alcohol)Product (Ester)Interpretation of Change
-OH proton 3.5 ppm (broad singlet, 1H)AbsentDisappearance of the hydroxyl proton confirms its reaction.
-CH₂- protons adjacent to oxygen 3.7 ppm (triplet, 2H)4.2 ppm (triplet, 2H)Downfield shift indicates the deshielding effect of the newly formed ester carbonyl group.
New -CH₃ protons from acyl group Absent2.1 ppm (singlet, 3H)Appearance of a new singlet confirms the incorporation of the acyl group.

The absence of peaks corresponding to the starting material in the product's spectrum is a strong indicator of reaction completion.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule.[4][9] The principle lies in the fact that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.

Experimental Protocol: A Comparative Approach

StepStarting Material AnalysisProduct AnalysisRationale & Key Considerations
1. Sample Preparation For solids, a small amount can be analyzed directly using an ATR-FTIR accessory. For liquids, a thin film can be prepared between two KBr plates.[10]Prepare the product sample using the same method as the starting material.Consistency in sample preparation is key to obtaining comparable spectra. For ATR, ensure good contact between the sample and the crystal.
2. Background Spectrum Acquire a background spectrum of the empty sample compartment (or with the clean ATR crystal).A new background spectrum should be taken before analyzing the product.The background spectrum corrects for atmospheric and instrumental interferences.
3. Data Acquisition Place the sample in the instrument and acquire the IR spectrum.Acquire the IR spectrum of the product under the same conditions (e.g., number of scans, resolution).Identical acquisition parameters ensure that the spectral intensities can be meaningfully compared.

Data Presentation and Interpretation

The analysis of FTIR spectra involves identifying the disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the product.[11]

Table 2: Comparative FTIR Data for the Oxidation of a Primary Alcohol to a Carboxylic Acid

Wavenumber (cm⁻¹)Starting Material (Alcohol)Product (Carboxylic Acid)Interpretation of Change
~3300 (broad) Strong, broad peakPresent, very broad (often overlapping with C-H stretch)O-H stretch of the alcohol is replaced by the very broad O-H stretch of the carboxylic acid.
~1700 AbsentStrong, sharp peakAppearance of a strong carbonyl (C=O) stretch is a clear indication of the formation of the carboxylic acid.
~1050 Strong peakPresent, but may be weaker or shiftedC-O stretch of the primary alcohol is still present in the carboxylic acid.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of peaks that is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels.[13] This technique is particularly useful for analyzing compounds with conjugated π-systems.[10]

Experimental Protocol: A Comparative Approach

StepStarting Material AnalysisProduct AnalysisRationale & Key Considerations
1. Sample Preparation Prepare a dilute solution of the starting material in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.Prepare a solution of the product in the same solvent and at a similar concentration.Using the same solvent is critical as the polarity of the solvent can influence the λmax.
2. Blank Measurement Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.The same blank should be used for the product analysis.This step corrects for any absorbance from the solvent and the cuvette.
3. Data Acquisition Record the UV-Vis spectrum of the starting material solution, noting the wavelength of maximum absorbance (λmax).Record the UV-Vis spectrum of the product solution under the same conditions.Consistent conditions allow for a direct comparison of the absorbance and λmax values.

Data Presentation and Interpretation

The key parameters to compare in UV-Vis spectroscopy are the λmax and the molar absorptivity (ε). An increase in conjugation typically leads to a bathochromic (red) shift (increase in λmax) and a hyperchromic effect (increase in ε).[14][15]

Table 3: Comparative UV-Vis Data for a Reaction Increasing Conjugation

ParameterStarting Material (e.g., isolated diene)Product (e.g., conjugated triene)Interpretation of Change
λmax 220 nm260 nmThe significant red shift indicates an increase in the extent of π-conjugation.[14]
Molar Absorptivity (ε) 10,000 L mol⁻¹ cm⁻¹25,000 L mol⁻¹ cm⁻¹The increase in molar absorptivity is also characteristic of an extended conjugated system.

UV-Vis spectroscopy is also a powerful tool for monitoring reaction kinetics by tracking the change in absorbance at a specific wavelength over time.[5][16]

Mass Spectrometry (MS): Confirming Molecular Weight and Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It provides the molecular weight of the compound with high accuracy and can offer structural information through the analysis of fragmentation patterns.[17]

Experimental Protocol: A Comparative Approach

StepStarting Material AnalysisProduct AnalysisRationale & Key Considerations
1. Sample Preparation Dissolve a small amount of the starting material in a suitable volatile solvent.Dissolve the purified product in the same solvent.The choice of solvent depends on the ionization technique (e.g., ESI, APCI).
2. Instrument Setup Introduce the sample into the mass spectrometer. Optimize the ionization source parameters.Use the same instrument and ionization method for the product.Consistent ionization conditions are important for comparing fragmentation patterns.
3. Data Acquisition Acquire the mass spectrum, ensuring the detection of the molecular ion peak ([M]⁺ or [M+H]⁺). If necessary, perform tandem MS (MS/MS) to obtain fragmentation data.Acquire the mass spectrum of the product, looking for the expected molecular ion peak.The accurate mass measurement of the molecular ion is crucial for confirming the elemental composition.

Data Presentation and Interpretation

The primary goal is to confirm that the molecular weight of the product matches the expected value. The fragmentation pattern can also be compared to that of the starting material to identify structural changes.[6][18]

Table 4: Comparative Mass Spectrometry Data for a Suzuki-Miyaura Coupling Reaction

FeatureStarting Material (Aryl Bromide)Product (Biaryl)Interpretation of Change
Molecular Ion (m/z) [M]⁺ and [M+2]⁺ in a ~1:1 ratio[M']⁺The disappearance of the characteristic isotopic pattern for bromine and the appearance of a new molecular ion at the expected mass confirms the substitution of bromine with the aryl group.
Key Fragments Fragments corresponding to the loss of Br•Fragments corresponding to the biaryl backbone.The change in the fragmentation pattern provides further evidence for the new C-C bond formation.

Case Study: Spectroscopic Analysis of a Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, widely used for the synthesis of biaryls.[19][20] Let's consider the reaction between 4-bromotoluene and phenylboronic acid to form 4-methylbiphenyl.

  • ¹H NMR: The product spectrum would show the disappearance of the signals corresponding to the boronic acid protons and a more complex aromatic region due to the presence of two coupled phenyl rings. The methyl signal would remain, but its chemical environment would be slightly altered.

  • FTIR: The most significant change would be the disappearance of the B-O stretching vibrations from the phenylboronic acid. The C-Br stretch of the starting material would also disappear. The spectrum of the product would be dominated by aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum of 4-bromotoluene would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The mass spectrum of the product, 4-methylbiphenyl, would show a single molecular ion peak at the expected mass, and the bromine isotopic pattern would be absent.[20]

Validation and Trustworthiness of Spectroscopic Data

To ensure the scientific integrity of your findings, it is essential to validate your spectroscopic methods. This involves demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

For quantitative applications, such as determining the yield or purity of a product, a more rigorous validation process is required, following guidelines such as those from the International Council for Harmonisation (ICH).[21]

Conclusion

The spectroscopic comparison of starting materials and products is a cornerstone of modern chemical research and development. By judiciously selecting the appropriate techniques, meticulously following well-designed experimental protocols, and thoughtfully interpreting the resulting data, researchers can gain unambiguous evidence of chemical transformations. This guide provides a framework for conducting such analyses with scientific rigor, ensuring the generation of trustworthy and defensible results.

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A Senior Application Scientist's Guide to the Synthesis of Dichlorinated Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Dichlorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but it is the strategic placement of chlorine atoms that often unlocks potent biological activity and unique material properties. Dichlorinated quinolines, in particular, serve as crucial intermediates for a host of pharmaceuticals, most notably the renowned antimalarial drugs chloroquine and hydroxychloroquine, which originate from the versatile 4,7-dichloroquinoline precursor.[1][2] The substitution pattern of these chlorine atoms profoundly influences the molecule's reactivity and pharmacological profile, making the choice of synthetic route a critical decision in any research and development campaign.

This guide provides an in-depth comparative analysis of different synthetic routes to dichlorinated quinolines. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. Our focus is on providing the field-proven insights necessary to select the optimal pathway for your specific target, whether for lab-scale discovery or large-scale production.

Route 1: The Gould-Jacobs Reaction for 4,7-Dichloroquinoline

The Gould-Jacobs reaction is a classic, robust, and highly reliable method for constructing the 4-hydroxyquinoline core, which is then readily chlorinated.[3] This pathway is the industrial method of choice for producing 4,7-dichloroquinoline, the linchpin intermediate for chloroquine synthesis.[2]

Mechanistic Rationale & Strategic Overview

The synthesis begins with the condensation of a substituted aniline (in this case, m-chloroaniline) with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinoline ring system.[4] The subsequent steps of saponification, decarboxylation, and chlorination convert the initial product into the desired dichlorinated target.

The causality behind this multi-step approach is control. Each step is designed to achieve a specific transformation with high fidelity. The initial condensation is a nucleophilic substitution on the electron-deficient double bond of EMME. The critical cyclization step is a thermally-driven 6-electron electrocyclization, which requires significant energy input, typically achieved by using a high-boiling point solvent like Dowtherm A.[4][5] This high-temperature requirement is a key consideration for scalability and safety. The final chlorination with a potent reagent like phosphorus oxychloride (POCl₃) efficiently replaces the 4-hydroxy group.[5]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline[5]

Step 1: Condensation of m-Chloroaniline with Diethyl Ethoxymethylenemalonate

  • In a suitable reaction vessel, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.0 mole).

  • Heat the mixture gently to approximately 100-110 °C for 1 hour. The reaction is typically conducted neat. Ethanol is evolved and can be removed by distillation.

  • The resulting crude ethyl α-carbethoxy-β-(m-chloroanilino)acrylate is used directly in the next step without purification.

Step 2: Thermal Cyclization

  • Add the crude product from Step 1 to a flask containing a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture).

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization.

  • Cool the reaction mixture and collect the precipitated solid, which is primarily ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, by filtration.

Step 3: Saponification and Decarboxylation

  • Suspend the solid from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux for 2-3 hours to achieve complete hydrolysis of the ester.

  • Cool the solution and acidify with a strong acid (e.g., HCl or H₂SO₄) to precipitate 7-chloro-4-hydroxyquinoline. The decarboxylation often occurs concurrently upon heating in the acidic medium.

  • Filter the solid and dry thoroughly.

Step 4: Chlorination

  • Suspend the dried 7-chloro-4-hydroxyquinoline (1.0 mole) in phosphorus oxychloride (POCl₃, ~3.0-5.0 moles).

  • Heat the mixture to 135-140 °C and stir for 1-2 hours.[5]

  • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude 4,7-dichloroquinoline.

  • The product can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Workflow Diagram: Gould-Jacobs Route

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Chlorination A m-Chloroaniline + EMME B Heat (100-110°C) A->B C Anilinoacrylate Intermediate B->C D Dowtherm A C->D E Heat (250-260°C) D->E F Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate E->F G 1. NaOH, Reflux 2. Acidify F->G H 7-Chloro-4-hydroxyquinoline G->H I POCl₃, Heat (135-140°C) H->I J 4,7-Dichloroquinoline I->J

Caption: Workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.

Route 2: The Combes Synthesis for 2,4-Disubstituted Quinolines

The Combes synthesis provides an alternative route, typically yielding 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone.[6][7] While less common for producing the specific 4,7-dichloro isomer, it is highly effective for other substitution patterns.

Mechanistic Rationale & Strategic Overview

This reaction proceeds in two key stages: first, the formation of an enamine intermediate (a Schiff base) from the aniline and one of the diketone's carbonyls.[8] Second, an intramolecular electrophilic aromatic substitution, driven by a strong acid catalyst (e.g., concentrated H₂SO₄), closes the ring. A final dehydration step then furnishes the aromatic quinoline product.[9]

The choice of a strong acid is critical; it serves to protonate the remaining carbonyl group, activating it for the cyclization step.[7] This method is powerful because it assembles the quinoline core in a single pot from readily available starting materials. However, a significant drawback is that with unsymmetrical anilines or diketones, mixtures of regioisomers can be formed.

Experimental Protocol: Synthesis of a Dichlorinated 2,4-Dimethylquinoline

Step 1: Enamine Formation and Cyclodehydration

  • In a flask protected from moisture, cool concentrated sulfuric acid (e.g., 100 mL) in an ice bath.

  • Slowly and sequentially add the dichlorinated aniline (e.g., 3,4-dichloroaniline, 0.1 mole) and acetylacetone (2,4-pentanedione, 0.1 mole) to the cooled acid with vigorous stirring. The order of addition can be critical to prevent side reactions.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 100-120 °C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, cool the reaction mixture and carefully pour it onto a large volume of crushed ice.

  • Neutralize the solution with a concentrated base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to yield the target 6,7-dichloro-2,4-dimethylquinoline.

Workflow Diagram: Combes Synthesis

G A Dichloroaniline + β-Diketone B Conc. H₂SO₄, Cold A->B C Enamine Formation (Schiff Base) B->C D Heat (100-120°C) C->D E Intramolecular Cyclization & Dehydration D->E F Dichlorinated Quinoline E->F

Caption: General workflow for the Combes quinoline synthesis.

Route 3: The Friedländer Annulation

The Friedländer synthesis is arguably one of the most direct and versatile methods for preparing quinolines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[10][11]

Mechanistic Rationale & Strategic Overview

The reaction is an aldol-type condensation followed by cyclodehydration.[12] It can be catalyzed by either acid or base. In the base-catalyzed pathway, the α-methylene compound is deprotonated to form an enolate, which then attacks the carbonyl of the o-aminoaryl aldehyde/ketone. Subsequent cyclization via attack of the amino group onto the newly formed β-hydroxyketone and elimination of water yields the quinoline. The acid-catalyzed route involves activation of the carbonyls via protonation.

The primary advantage of the Friedländer synthesis is its convergence and high atom economy.[13] However, its main limitation is the availability and stability of the required o-aminoaryl aldehyde or ketone starting materials, which can be challenging to prepare. Modern variations have introduced milder catalysts and conditions, including the use of ionic liquids or ceric ammonium nitrate, to improve yields and broaden the substrate scope.[13][14]

Experimental Protocol: Synthesis of a Dichlorinated Quinoline[14]

Step 1: Catalytic Condensation

  • To a solution of the dichlorinated o-aminoaryl ketone (e.g., 2-amino-4,5-dichlorobenzophenone, 1.0 mmol) and a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent like ethanol, add the catalyst.

  • For a modern approach, use a catalyst like ceric ammonium nitrate (CAN, 10 mol%).[14]

  • Stir the reaction mixture at ambient temperature for the prescribed time (e.g., 45 minutes).[14]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired polysubstituted dichlorinated quinoline.

Workflow Diagram: Friedländer Annulation

G A o-Aminoaryl Ketone + α-Methylene Compound B Catalyst (e.g., CAN) Solvent (e.g., EtOH) A->B C Aldol Condensation B->C Ambient Temp D Cyclodehydration C->D E Dichlorinated Quinoline D->E

Caption: General workflow for the catalyzed Friedländer annulation.

Route 4: One-Pot Synthesis of 2,4-Dichloroquinolines

For specific targets like 2,4-dichloroquinolines, a highly efficient one-pot method has been developed that bypasses the isolation of intermediates. This route uses an aromatic amine, malonic acid, and phosphorus oxychloride, often accelerated by microwave irradiation.[15]

Mechanistic Rationale & Strategic Overview

This reaction is believed to proceed through the formation of a malondianilide intermediate, which then undergoes cyclization and subsequent double chlorination in the presence of excess POCl₃. POCl₃ acts as both a dehydrating agent to drive the condensation and cyclization, and as the chlorinating agent to convert the intermediate 4-hydroxy-2-quinolone into the final 2,4-dichloroquinoline.[16]

The primary advantage is efficiency. Combining multiple transformations into a single operation saves time, resources, and reduces waste. The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, a significant process intensification.[15][17] The main trade-off is the use of large quantities of the hazardous reagent POCl₃ and the often-vigorous quench required.

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Dichloroquinoline[15]

Step 1: One-Pot Reaction

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a microwave-safe reaction vessel, dissolve malonic acid (0.04 mol) in phosphorus oxychloride (25 mL).

  • Slowly add the aromatic amine (e.g., aniline, 0.05 mol) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 600 W for approximately 50 seconds.[15]

  • After irradiation, cool the vessel to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice/water to quench the POCl₃.

  • Make the solution slightly alkaline by the slow addition of a dilute base (e.g., NaOH solution).

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 2,4-dichloroquinoline.

Workflow Diagram: One-Pot Dichlorination

G A Aniline + Malonic Acid + POCl₃ B Microwave Irradiation (600W, ~50s) A->B C Condensation, Cyclization, & Double Chlorination B->C D Quench (Ice/Water) C->D E Neutralize & Filter D->E F 2,4-Dichloroquinoline E->F

Caption: Workflow for the one-pot microwave synthesis of 2,4-dichloroquinoline.

Comparative Performance Analysis

To facilitate a direct comparison, the key attributes of each synthetic route are summarized below. This data-driven overview allows for a strategic selection based on project-specific requirements such as desired substitution pattern, scale, available equipment, and safety considerations.

FeatureGould-Jacobs RouteCombes SynthesisFriedländer AnnulationOne-Pot POCl₃ Route
Typical Product 4,7-Dichloroquinoline2,4-Disubstituted QuinolinesPolysubstituted Quinolines2,4-Dichloroquinolines
Starting Materials Arylamine, Malonate EsterArylamine, β-Diketoneo-Aminoaryl Ketone/AldehydeArylamine, Malonic Acid
Key Reagents Dowtherm A, NaOH, POCl₃Conc. H₂SO₄Acid/Base or Lewis Acid CatalystPOCl₃, Microwave
Reaction Temp. Very High (Cyclization ~250°C)High (100-120°C)Typically Ambient to ModerateHigh (Microwave)
Reaction Time Multi-day (multi-step)HoursMinutes to Hours< 2 minutes
Typical Yield Good to Excellent (Overall)Moderate to GoodGood to ExcellentGood (e.g., ~61%)[15]
Key Advantage Proven, scalable, reliableConvergent, one-pot cyclizationHigh atom economy, convergentExtremely fast, one-pot
Key Limitation Harsh conditions, multi-stepRegioisomer issues, strong acidSubstrate availability/stabilityUse of excess POCl₃, safety

Conclusion and Expert Recommendations

The synthesis of dichlorinated quinolines is not a one-size-fits-all endeavor. The optimal route is dictated by the specific substitution pattern required and the operational scale.

  • For the industrial production of 4,7-dichloroquinoline , the Gould-Jacobs reaction remains the undisputed standard due to its reliability and well-established scalability, despite its harsh thermal requirements.[2][5]

  • The Combes synthesis offers a straightforward and powerful method for accessing 2,4-disubstituted dichlorinated quinolines when the starting materials are symmetrical and the use of strong acid is manageable.[6]

  • The Friedländer annulation is the route of choice for academic and discovery chemistry when the requisite o-aminoaryl ketone/aldehyde is available, offering a mild and highly convergent pathway to complex, polysubstituted quinolines.[13]

  • For rapid synthesis of 2,4-dichloroquinolines , the one-pot microwave-assisted method is unparalleled in its speed and efficiency, making it ideal for rapid library synthesis or process intensification research, provided the necessary safety protocols for handling POCl₃ are strictly followed.[15]

Ultimately, a thorough understanding of the mechanistic rationale behind each method empowers the modern chemist to make informed, strategic decisions, accelerating the path from concept to discovery.

References

  • Jadhav, S. D., & Meshram, J. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20710. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02984a]
  • Larsen, R. D. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 25(11), 2485. [URL: https://www.mdpi.com/1420-3049/25/11/2485]
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  • Oreshkina, E. S., et al. (2006). Traditional and modern approaches to the synthesis of quinoline systems by the Skraup and Doebner-Miller methods. Chemistry of Heterocyclic Compounds, 42(6), 681-709. [URL: https://www.researchgate.net/publication/226176378_Traditional_and_Modern_Approaches_to_the_Synthesis_of_Quinoline_Systems_by_the_Skraup_and_Doebner-Miller_Methods]
  • Li, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(21), 7354. [URL: https://www.mdpi.com/1420-3049/28/21/7354]
  • Reddy, B. V. S., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1368. [URL: https://www.mdpi.com/1422-8599/2022/2/M1368]
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  • Taherpour, A., et al. (2012). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 24(12), 5797-5798.
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  • Wu, J., et al. (2006). Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Chinese Journal of Chemistry, 24(8), 1052-1054. [URL: https://www.researchgate.
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  • Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. J. Chem. Soc., Perkin Trans. 1, 2747-2751. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930002747]
  • Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [URL: https://pubs.acs.org/doi/10.1021/cc900129t]
  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. [URL: https://patents.google.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. [URL: https://en.wikipedia.org/wiki/4,7-Dichloroquinoline]
  • Coach Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [URL: https://www.youtube.
  • Pharmapproach. (n.d.). Combes Quinoline Synthesis.
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  • Chidurala, S., et al. (2017). Catalyst-free microwave-assisted method for synthesis of quinoline. Green Chemistry Letters and Reviews, 10(4), 275-280.
  • Al-Mokhtar, M. A., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10759714/]
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A Senior Application Scientist's Guide to Benchmarking Antiproliferative Activity Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly within oncology, the identification of novel antiproliferative agents is a primary objective. However, the discovery of a compound with growth-inhibitory properties is merely the initial step. To ascertain its therapeutic potential, a rigorous and objective comparison against established clinical and research inhibitors is paramount. This guide provides a comprehensive framework for benchmarking the antiproliferative activity of a novel compound ("Compound X") against a panel of well-characterized inhibitors: Doxorubicin, Cisplatin, and Paclitaxel.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to ensure the generation of robust, reproducible, and meaningful data.

The Imperative of Benchmarking

Benchmarking is not a perfunctory exercise; it is a critical component of the drug discovery cascade that provides essential context to your findings. By comparing a novel agent to established drugs with known mechanisms and clinical efficacy, we can:

  • Establish Relative Potency: Quantify whether a new compound is more or less potent than existing therapies.

  • Identify Potential Mechanisms: Similarities or differences in activity profiles across diverse cell lines can offer clues to the compound's mechanism of action.

  • Guide Further Development: Strong performance against a relevant benchmark can justify the allocation of resources for further preclinical and clinical development.

Foundational Principles of a Robust Benchmarking Study

Scientific integrity is the bedrock of any credible research. To this end, the experimental design must be self-validating. This is achieved through meticulous attention to detail in three core areas:

  • Authenticated Cell Lines: The use of misidentified or cross-contaminated cell lines is a prevalent issue that can invalidate research findings.[1][2] Therefore, it is imperative to utilize cell lines from reputable bioresources like the American Type Culture Collection (ATCC) and to perform regular authentication using methods such as Short Tandem Repeat (STR) profiling.[1][3][4] Throughout your publication, always cite the cell line with its common name and ATCC catalog number, for instance, "MCF-7 (ATCC HTB-22)".[3]

  • Appropriate Positive and Negative Controls: Known inhibitors serve as positive controls, validating the assay's ability to detect antiproliferative effects.[5] A vehicle control (e.g., DMSO) serves as the negative control, establishing the baseline for normal cell growth.[5]

  • Orthogonal Assay Methods: Relying on a single assay can be misleading. Different assays measure different cellular parameters. For instance, the MTT assay measures metabolic activity, while the Sulforhodamine B (SRB) assay measures cellular protein content.[6][7] Employing at least two distinct methods provides a more comprehensive and validated assessment of antiproliferative activity.

Experimental Workflow for Antiproliferative Benchmarking

The following diagram outlines the general workflow for comparing the antiproliferative activity of a test compound against known inhibitors.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis cell_culture Authenticated Cell Culture (e.g., MCF-7, A549, HCT116) compound_prep Compound Preparation (Test Compound & Inhibitors) cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding treatment Treatment with Serial Dilutions cell_seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay_readout Assay Readout (MTT or SRB) incubation->assay_readout data_analysis Data Analysis (IC50 Determination) assay_readout->data_analysis

Caption: A generalized workflow for assessing antiproliferative activity.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Authenticated cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound and reference inhibitors (Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells with >90% viability. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[8] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitors in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[7] The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.[6][7]

Materials:

  • Authenticated cancer cell lines

  • Complete growth medium

  • Test compound and reference inhibitors

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 100 µL of cold TCA to each well and incubate for 1 hour at 4°C.[11]

  • Washing: Carefully remove the supernatant and wash the wells five times with water to remove the TCA. Air dry the plates completely.[11]

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye: Wash the wells four times with 1% acetic acid to remove unbound SRB dye.[12] Air dry the plates completely.

  • Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Shake the plates for 5 minutes on an orbital shaker. Measure the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation

The primary endpoint of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell viability.[13] The IC50 is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]

It is crucial to recognize that the IC50 value can be influenced by experimental parameters such as the assay endpoint time.[13] Therefore, maintaining consistent experimental conditions is essential for accurate comparisons.

Comparative Data Presentation

The following tables present hypothetical but realistic data for our test "Compound X" against the benchmark inhibitors across three different cancer cell lines.

Table 1: Antiproliferative Activity (IC50 in µM) Determined by MTT Assay

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound X 1.52.80.9
Doxorubicin 0.50.80.3
Cisplatin 5.28.13.5
Paclitaxel 0.010.020.005

Table 2: Antiproliferative Activity (IC50 in µM) Determined by SRB Assay

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound X 1.73.11.1
Doxorubicin 0.60.90.4
Cisplatin 5.88.93.9
Paclitaxel 0.0120.0250.007

Understanding the Benchmark Inhibitors

A meaningful comparison requires an understanding of the mechanisms of action of the benchmark inhibitors.

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[15][16][17] It can also generate reactive oxygen species.[16]

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, leading to DNA cross-linking, which blocks cell division and induces apoptosis.[18][19][20][21]

  • Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[22][23][24][25]

The following diagram illustrates the distinct mechanisms of these inhibitors.

G cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel cluster_apoptosis dox Doxorubicin dox_dna DNA Intercalation dox->dox_dna dox_topo Topoisomerase II Inhibition dox->dox_topo apoptosis Apoptosis dox_topo->apoptosis cis Cisplatin cis_dna DNA Adducts & Cross-linking cis->cis_dna cis_dna->apoptosis pac Paclitaxel pac_mt Microtubule Stabilization pac->pac_mt pac_mt->apoptosis

Caption: Simplified mechanisms of action of benchmark inhibitors.

Conclusion

This guide provides a robust framework for benchmarking the antiproliferative activity of a novel compound. By adhering to the principles of scientific integrity, employing validated protocols, and comparing against well-characterized inhibitors, researchers can generate high-quality, reproducible data. This, in turn, will enable informed decisions regarding the future trajectory of their drug discovery programs. The hypothetical data presented for "Compound X" suggests it has moderate antiproliferative activity, being more potent than Cisplatin but less potent than Doxorubicin and significantly less potent than Paclitaxel in the tested cell lines. This type of comparative analysis is indispensable for prioritizing lead compounds and advancing the most promising candidates toward clinical application.

References

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]

  • Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Drug Design, Development and Therapy. Available at: [Link]

  • The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. MDPI. Available at: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available at: [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. National Institutes of Health. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. Available at: [Link]

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  • Antiproliferative activity of newly synthesized compounds.... ResearchGate. Available at: [Link]

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  • Can anyone help with the controls for a MTT cytotoxic assay?. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. The precautionary principle dictates treating this compound with a high degree of caution.

Hazard Identification

Based on available data for structurally similar compounds, Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The presence of chlorine atoms on the aromatic ring suggests that this compound should be treated as a chlorinated organic waste, which requires specific disposal routes to prevent the formation of harmful byproducts during incineration.[3]

Hazard StatementGHS PictogramDescription
H302GHS07Harmful if swallowed
H315GHS07Causes skin irritation
H319GHS07Causes serious eye irritation
H335GHS07May cause respiratory irritation
Mandatory Personal Protective Equipment (PPE)

All handling and disposal activities must be conducted within a certified chemical fume hood.[4] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if there is any risk of aerosolization or if working outside of a fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from cradle to grave.

Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in preventing hazardous reactions.[4][5]

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mother liquors).[5]

  • Chlorinated Waste Stream: This compound must be disposed of in a designated "halogenated" or "chlorinated" organic waste stream.[6][7] Mixing with non-halogenated waste can complicate the disposal process and increase costs.

Waste Collection and Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Container Selection: Use only approved hazardous waste containers, such as high-density polyethylene (HDPE) or glass bottles.[4] The container must be compatible with the chemical and free of any cracks or leaks.

  • Secure Closure: Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[8]

  • Venting (If Necessary): If there is a possibility of gas evolution, a vented cap should be used. However, for this compound under normal conditions, a standard sealed cap is appropriate.

Labeling: Clarity for Compliance and Safety

Accurate labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.

  • Hazardous Waste Label: Affix a fully completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • The approximate concentration and total volume or mass.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., GHS07 for irritant).

Storage: Safe Accumulation Prior to Disposal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.

  • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, as quinoline-based compounds can react violently with these.[10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Pickup A Assess Hazards: - H302, H315, H319, H335 - Chlorinated Organic B Don Appropriate PPE: - Goggles, Face Shield - Nitrile Gloves - Lab Coat A->B Always C Select Waste Container: - HDPE or Glass - Secure Lid B->C Proceed to Collection D Segregate Waste Streams C->D E Solid Waste (e.g., contaminated gloves) D->E Solids F Liquid Waste (e.g., solutions) D->F Liquids G Affix & Complete Hazardous Waste Label E->G F->G H Store in Designated SAA (Satellite Accumulation Area) G->H Ready for Storage I Use Secondary Containment H->I J Arrange for EHS Pickup I->J When container is full or per schedule

Caption: Disposal workflow for this compound.

Final Disposal

The final disposal of the collected hazardous waste must be conducted by a licensed hazardous waste management company, coordinated through your institution's EHS department.[10][11] These specialized facilities have the capability to incinerate chlorinated organic compounds at high temperatures and with appropriate scrubbers to neutralize the resulting hydrogen halides, preventing environmental pollution.[3] Never discharge this chemical waste down the drain or dispose of it in regular trash.[12]

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Process for Disposal of Chlorinated Organic Residues . Industrial & Engineering Chemistry Process Design and Development. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet: quinoline . Chemos GmbH&Co.KG. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

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Retrosynthesis Analysis

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Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
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Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.